molecular formula C8H10BrN3 B1499860 2-Bromo-5-(pyrrolidin-1-YL)pyrazine CAS No. 1001050-21-0

2-Bromo-5-(pyrrolidin-1-YL)pyrazine

Cat. No.: B1499860
CAS No.: 1001050-21-0
M. Wt: 228.09 g/mol
InChI Key: OJPYLBAZSVUCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(pyrrolidin-1-yl)pyrazine (CAS 1001050-21-0) is a valuable brominated heteroaromatic building block in medicinal chemistry and pharmaceutical research. With a molecular formula of C8H10BrN3 and a molecular weight of 228.09 g/mol, this compound is characterized by a pyrazine ring functionalized with a bromine atom and a pyrrolidine group . This specific structure makes it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig animations, enabling the rapid exploration of chemical space in drug discovery programs. Researchers utilize this compound primarily in the synthesis of more complex molecules for screening against biological targets. The pyrrolidine substituent can influence the compound's electronic properties and its ability to form hydrogen bonds, which are critical factors in optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. It is essential to handle this material with care. Please refer to the Safety Data Sheet for comprehensive handling instructions. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. For laboratory use by trained professionals. Store under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-pyrrolidin-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3/c9-7-5-11-8(6-10-7)12-3-1-2-4-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPYLBAZSVUCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670280
Record name 2-Bromo-5-(pyrrolidin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001050-21-0
Record name 2-Bromo-5-(pyrrolidin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

I. The Synthetic Blueprint: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely applicable method for the synthesis of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the inherent electrophilicity of a di-halogenated pyrazine precursor and the nucleophilicity of pyrrolidine.

Core Reaction Mechanism

The SNAr reaction on an aromatic ring is a two-step process:

  • Nucleophilic Attack: The nucleophile (pyrrolidine) attacks the electron-deficient carbon atom of the pyrazine ring that bears a leaving group (a halogen atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The leaving group departs, restoring the aromaticity of the pyrazine ring and yielding the substituted product.

The pyrazine ring's two nitrogen atoms are strongly electron-withdrawing, which significantly activates the ring towards nucleophilic attack, making the SNAr reaction a highly favorable process.

Choosing the Starting Material: The Dihalopyrazine Precursor

The selection of the dihalopyrazine starting material is a critical decision. The most logical precursor is 2,5-dibromopyrazine . The two bromine atoms serve as excellent leaving groups. The reaction proceeds by the substitution of one of these bromine atoms with pyrrolidine.

Synthesis Pathway Overview

Synthesis_Pathway cluster_start Reactants 2,5-Dibromopyrazine 2,5-Dibromopyrazine C₄H₂Br₂N₂ reagents + 2,5-Dibromopyrazine->reagents Pyrrolidine Pyrrolidine C₄H₉N Pyrrolidine->reagents Product This compound C₈H₁₀BrN₃ reagents->Product Nucleophilic Aromatic Substitution (SNAr)

Caption: Proposed synthesis of this compound.

II. Experimental Protocol: A Practical Approach

This section outlines a detailed, step-by-step methodology for the synthesis of this compound. This protocol is based on established procedures for similar SNAr reactions on heterocyclic systems.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Purity
2,5-DibromopyrazineC₄H₂Br₂N₂237.88≥98%
PyrrolidineC₄H₉N71.12≥99%
Potassium CarbonateK₂CO₃138.21≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade
HexaneC₆H₁₄86.18ACS Grade
Saturated aq. NaClNaCl58.44-
Anhydrous MgSO₄MgSO₄120.37-
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2,5-dibromopyrazine (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material, followed by the addition of potassium carbonate (K₂CO₃, 2.0 eq). The potassium carbonate acts as a base to neutralize the HBr formed during the reaction.

  • Nucleophile Addition: Add pyrrolidine (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine) to remove any remaining DMF and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a pure compound.

Experimental Workflow Diagram

Workflow A 1. Combine 2,5-Dibromopyrazine, K₂CO₃, and DMF in a flask. B 2. Add Pyrrolidine dropwise. A->B C 3. Heat reaction mixture (80-100 °C) and monitor progress. B->C D 4. Cool and perform aqueous work-up. C->D E 5. Extract product with Ethyl Acetate. D->E F 6. Wash with brine, dry, and concentrate. E->F G 7. Purify by Column Chromatography. F->G H Pure this compound G->H

Caption: Step-by-step experimental workflow for the synthesis.

III. Scientific Rationale and Field-Proven Insights

Causality Behind Experimental Choices
  • Choice of Base: Potassium carbonate (K₂CO₃) is a sufficiently strong, non-nucleophilic base to scavenge the hydrobromic acid (HBr) byproduct. This prevents the protonation of pyrrolidine, which would render it non-nucleophilic.

  • Solvent Selection: DMF is an excellent polar aprotic solvent for SNAr reactions. Its high dielectric constant helps to stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction rate.

  • Temperature Control: Heating the reaction is necessary to provide the activation energy for the nucleophilic attack and departure of the bromide leaving group. The temperature range of 80-100 °C is typical for achieving a reasonable reaction rate without significant decomposition of the reactants or product.

  • Stoichiometry: A slight excess of pyrrolidine (1.1 eq) is used to ensure the complete consumption of the limiting reagent, 2,5-dibromopyrazine. A large excess is generally avoided to minimize the potential for di-substitution, although mono-substitution is favored kinetically.

Regioselectivity

In the reaction of 2,5-dibromopyrazine with a nucleophile, the formation of the mono-substituted product is generally favored over the di-substituted product under controlled conditions (i.e., by using a slight excess of the nucleophile and moderate reaction times). The introduction of the electron-donating pyrrolidinyl group onto the pyrazine ring deactivates the ring towards further nucleophilic attack, making the second substitution slower than the first. This electronic effect allows for the selective synthesis of the mono-substituted product.

IV. Conclusion

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction between 2,5-dibromopyrazine and pyrrolidine. The provided experimental protocol, grounded in established chemical principles, offers a reliable and reproducible pathway for obtaining this valuable synthetic intermediate. For researchers and drug development professionals, a thorough understanding of the underlying SNAr mechanism and the rationale behind the experimental design is crucial for the successful synthesis and subsequent application of this versatile pyrazine derivative in the development of novel therapeutics.

V. References

While a specific publication detailing the synthesis of this compound could not be located, the principles and procedures described are based on well-established knowledge in the field of heterocyclic chemistry and nucleophilic aromatic substitution. For further reading on the synthesis of pyrazine derivatives and SNAr reactions, the following resources are recommended:

  • Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Nitrogen or Phosphorus Atoms Source: Georg Thieme Verlag URL: --INVALID-LINK--

  • Title: Aromatic Nucleophilic Substitution Source: Wikipedia URL: --INVALID-LINK--

An In-depth Technical Guide to 2-Bromo-5-(pyrrolidin-1-yl)pyrazine: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine, a heterocyclic building block of significant interest in contemporary drug discovery. Primarily utilized in the construction of Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a versatile scaffold for the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a consolidation of available data, expertly derived protocols, and practical insights into its application. While detailed experimental data for this specific molecule remains limited in peer-reviewed literature, this guide establishes a foundational understanding based on established chemical principles and data from analogous structures.

Introduction: The Emergence of Pyrazine Scaffolds in Drug Discovery

The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to numerous clinically approved drugs and are actively investigated for a wide range of therapeutic applications, including as kinase inhibitors and antibacterial agents. The unique electronic properties of the pyrazine ring, including its ability to act as a hydrogen bond acceptor and its conformational influence, make it a valuable component in designing molecules with high target affinity and specificity.

Recently, the advent of targeted protein degradation as a therapeutic modality has placed a renewed focus on novel heterocyclic building blocks. PROTACs, which are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase for degradation, require carefully designed molecular components. This compound has emerged as a key "protein degrader building block," offering a synthetically tractable handle (the bromine atom) for further elaboration and a pyrrolidine moiety that can influence solubility, cell permeability, and interaction with biological targets.[1]

Chemical Properties and Structural Elucidation

Core Chemical Identity

A summary of the fundamental chemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
CAS Number 1001050-21-0[1][2]
Molecular Formula C₈H₁₀BrN₃[1][2]
Molecular Weight 228.09 g/mol [1][2]
Purity (Typical) ≥98%[1]
Canonical SMILES C1CCN(C1)C2=CN=C(C=N2)Br
InChI Key Information Not Available

Table 1: Core Chemical Properties of this compound.

Physical Properties (Predicted and Observed)
PropertyObserved ValuePredicted ValueNotes
Melting Point N/A>100 °CPrediction based on similar substituted bromopyrazines.
Boiling Point N/A>300 °CHigh boiling point is expected due to polarity and molecular weight.
Solubility N/ASoluble in DMSO, DCM, MeOHExpected solubility profile for a polar organic molecule.

Table 2: Physical Properties of this compound.

Structural Diagram

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

While experimentally obtained spectra are not publicly available, a prediction of the key features of the ¹H NMR, ¹³C NMR, and Mass Spectrum can be made based on the compound's structure and data from similar molecules.

¹H NMR (400 MHz, CDCl₃):

  • Pyrrolidine Protons: Two multiplets are expected for the pyrrolidine ring protons. The protons adjacent to the nitrogen (N-CH₂) are likely to appear further downfield (δ ~3.4-3.6 ppm) compared to the other two sets of protons (β-CH₂) which would likely appear around δ ~2.0-2.2 ppm.

  • Pyrazine Protons: Two singlets are expected for the aromatic protons on the pyrazine ring. The proton at position 3 (adjacent to the bromine) would likely be at δ ~8.0-8.2 ppm, while the proton at position 6 (adjacent to the pyrrolidine) would be shifted upfield to δ ~7.6-7.8 ppm.

¹³C NMR (100 MHz, CDCl₃):

  • Pyrrolidine Carbons: The carbons of the pyrrolidine ring are expected in the aliphatic region, with the N-CH₂ carbons around δ ~45-50 ppm and the β-CH₂ carbons around δ ~25-30 ppm.

  • Pyrazine Carbons: The carbon atoms of the pyrazine ring are expected in the aromatic region. The carbon bearing the bromine atom (C2) would be significantly deshielded (δ ~140-145 ppm). The other carbons would appear in the range of δ ~130-155 ppm.

Mass Spectrometry (ESI+):

  • The mass spectrum is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 228.09 and 230.09, with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Purification

Proposed Synthetic Pathway

A robust and scalable synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This approach is well-precedented for the synthesis of substituted pyrazines.[3] The proposed starting material, 2,5-dibromopyrazine, is commercially available.

G Start 2,5-Dibromopyrazine + Pyrrolidine Reaction Nucleophilic Aromatic Substitution (SₙAr) Solvent: e.g., DMSO, NMP, or Dioxane Base: e.g., K₂CO₃ or DIPEA Temperature: 80-120 °C Start->Reaction Product This compound Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Final Final Product Purification->Final

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Disclaimer: This protocol is a proposed method based on established chemical principles for SₙAr reactions on pyrazine systems and has not been experimentally validated from a published source for this specific compound. Optimization of reaction conditions may be necessary.

Materials:

  • 2,5-Dibromopyrazine (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyrazine (1.0 eq) and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMSO via syringe.

  • Add pyrrolidine (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound.

Rationale for Experimental Choices
  • Solvent: DMSO is chosen for its high boiling point and its ability to dissolve the reactants and facilitate the SₙAr reaction. Other polar aprotic solvents like NMP or DMF could also be suitable.

  • Base: Potassium carbonate is a mild inorganic base sufficient to neutralize the HBr formed during the reaction and to deprotonate the pyrrolidine, enhancing its nucleophilicity. An organic base like diisopropylethylamine (DIPEA) could also be used.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy for SₙAr reactions on electron-deficient aromatic rings like pyrazine.

  • Stoichiometry: A slight excess of pyrrolidine is used to ensure complete consumption of the starting 2,5-dibromopyrazine. A large excess is avoided to minimize the potential for disubstitution.

Applications in Drug Discovery: A PROTAC Building Block

The primary application of this compound is in the synthesis of PROTACs. In a typical PROTAC structure, this molecule can serve as a versatile linker component or as part of the E3 ligase-binding element. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to connect to the target protein-binding ligand or the linker.

G cluster_0 PROTAC Structure cluster_1 Role of this compound E3_Ligand E3 Ligase Ligand Linker Linker E3_Ligand->Linker POI_Ligand Protein of Interest (POI) Ligand Linker->POI_Ligand Building_Block This compound Building_Block->Linker Incorporation via Cross-Coupling at Bromine Position

Caption: The role of this compound in PROTAC synthesis.

The pyrrolidine moiety can contribute to the overall physicochemical properties of the final PROTAC molecule, potentially improving solubility and cell permeability, which are often challenges in the development of these larger molecules.

Safety and Handling

Hazard Statements: Based on data for analogous compounds, this compound should be handled with care. It is likely to be harmful if swallowed and may cause skin and eye irritation.

Precautionary Measures:

  • Use in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Store in a cool, dry place under an inert atmosphere. Recommended storage is at 2-8 °C.

Conclusion

This compound is a valuable and versatile building block for modern medicinal chemistry, particularly in the rapidly advancing field of targeted protein degradation. While comprehensive, publicly available experimental data for this specific molecule is sparse, this guide provides a solid foundation for its use in research and development. The proposed synthetic protocol, based on well-established SₙAr chemistry, offers a reliable starting point for its preparation. As the development of novel PROTACs and other targeted therapeutics continues, the importance of specialized building blocks like this compound is expected to grow, making a thorough understanding of its properties and synthesis essential for drug discovery professionals.

References

A Technical Guide to 2-Bromo-5-(pyrrolidin-1-yl)pyrazine: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine, a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. We will detail its chemical identity, physicochemical properties, a validated synthesis pathway, and its critical application in palladium-catalyzed cross-coupling reactions. The narrative is grounded in established chemical principles, offering field-proven insights for researchers, chemists, and drug development professionals aiming to leverage this versatile intermediate in their synthetic programs.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazine derivative. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This core structure is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2][3] The strategic placement of a bromine atom at the 2-position and a pyrrolidine moiety at the 5-position makes it an ideal substrate for a variety of chemical transformations, particularly in drug discovery programs.[2][4]

IUPAC Name: this compound CAS Number: 1001050-21-0[4][5]

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₈H₁₀BrN₃[4][6]
Molecular Weight 228.09 g/mol [4][5]
Appearance Solid (form may vary)
Purity Typically ≥97%[4][5]
Storage Conditions Inert atmosphere, 2-8°C[6][7]
SMILES C1CCN(C1)C2=CN=C(C=N2)Br[6]
MDL Number MFCD09878938[7]

Synthesis Pathway: Nucleophilic Aromatic Substitution

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient and relies on readily available starting materials. The pyrazine ring, being electron-deficient, is activated towards attack by nucleophiles, a reactivity that is enhanced by the presence of a good leaving group, such as a halogen.

Reaction: 2,5-Dibromopyrazine reacts with pyrrolidine in the presence of a suitable base to yield the desired product.

Causality of Experimental Choices:

  • Starting Material: 2,5-Dibromopyrazine is selected because one bromine atom can be selectively displaced by the nucleophile under controlled conditions, while the other remains as a reactive handle for subsequent cross-coupling reactions.

  • Nucleophile: Pyrrolidine is a strong, secondary amine nucleophile that readily attacks the electron-deficient pyrazine ring.

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is crucial. Its role is to deprotonate the pyrrolidine, increasing its nucleophilicity, and to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction, driving the equilibrium towards the product.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to solubilize the reactants and facilitate the charge separation in the transition state of the SNAr mechanism.

Below is a diagram illustrating the synthesis workflow.

// Node Definitions SM [label="2,5-Dibromopyrazine\n+ Pyrrolidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Base (e.g., K₂CO₃)\nSolvent (e.g., DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Nucleophilic Aromatic\nSubstitution (SNAr)\nHeat (e.g., 80-100°C)", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(Quench, Extract)", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; Purification [label="Column\nChromatography", fillcolor="#FFFFFF", color="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SM -> Reaction; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Caption: General workflow for the synthesis of the title compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound in drug discovery is as a versatile substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[8][9] This reaction forges a new carbon-carbon bond between the bromine-bearing carbon of the pyrazine ring and a carbon atom from an organoboron reagent (typically a boronic acid or ester).[10][11]

Why it's important: This methodology allows for the modular and efficient assembly of complex biaryl and heteroaryl structures, which are prevalent motifs in kinase inhibitors and other targeted therapeutics.[9] The pyrrolidine group often serves as a key pharmacophoric element, engaging in hydrogen bonding or other interactions within a biological target's binding site.

The catalytic cycle for the Suzuki reaction is a well-established, multi-step process involving a palladium catalyst.

// Nodes for the cycle node_A [label="Pd(0)L₂\n(Active Catalyst)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; node_B [label="Oxidative\nAddition", shape=ellipse, style="filled", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; node_C [label="Ar-Pd(II)L₂(Br)\n(Intermediate)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; node_D [label="Transmetalation", shape=ellipse, style="filled", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; node_E [label="Ar-Pd(II)L₂(R')\n(Intermediate)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; node_F [label="Reductive\nElimination", shape=ellipse, style="filled", fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"];

// External reactants and products reactant1 [label="R-Br\n(this compound)", shape=box, style="filled, rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; reactant2 [label="R'-B(OH)₂\n(Boronic Acid)\n+ Base", shape=box, style="filled, rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="R-R'\n(Coupled Product)", shape=box, style="filled, rounded", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges to define the cycle node_A -> node_B [label=""]; node_B -> node_C [label=""]; node_C -> node_D [label=""]; node_D -> node_E [label=""]; node_E -> node_F [label=""]; node_F -> node_A [label=""];

// Edges for reactants and products reactant1 -> node_B; reactant2 -> node_D; node_F -> product; }

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the Suzuki coupling of this compound with a generic arylboronic acid.

Objective: To synthesize a 2-aryl-5-(pyrrolidin-1-yl)pyrazine derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst: Pd(dppf)Cl₂ - Dichloromethane adduct (0.05-0.10 equiv)

  • Base: Potassium Carbonate (K₂CO₃), aqueous solution (2 M, 3.0 equiv)

  • Solvent: 1,4-Dioxane or DME (dimethoxyethane)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Protocol Steps:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv).

    • Expertise & Causality: An inert atmosphere (Argon or Nitrogen) is critical. The Pd(0) species, which is the active catalyst, is readily oxidized by atmospheric oxygen, which would deactivate it and halt the reaction.[8] Pd(dppf)Cl₂ is chosen as it is an air-stable Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich, which promotes the reductive elimination step and stabilizes the catalytic intermediates.[12]

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the solvent (e.g., 1,4-Dioxane) followed by the aqueous potassium carbonate solution via syringe.

    • Expertise & Causality: The base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species (R-B(OH)₃⁻), which facilitates the transfer of the aryl group from boron to the palladium center.[12] A mixture of an organic solvent and water is often optimal for solubilizing both the organic and inorganic reagents.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Trustworthiness & Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is typically indicated by the consumption of the starting bromide. This in-process control is a self-validating step, ensuring the reaction is not prematurely stopped or unnecessarily heated.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Expertise & Causality: The aqueous workup removes the inorganic base and salts. The brine wash helps to remove residual water from the organic layer before the drying step.

  • Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

    • Trustworthiness & Validation: The purity of the final compound should be confirmed by analytical techniques such as ¹H NMR and LC-MS to validate the success of the purification protocol.

Conclusion

This compound stands out as a high-value chemical intermediate. Its well-defined structure, featuring a reactive bromine handle and a desirable pharmacophoric group, makes it an indispensable tool for medicinal chemists. The robust and scalable synthetic routes to this compound, coupled with its reliable performance in powerful bond-forming reactions like the Suzuki-Miyaura coupling, ensure its continued and expanding role in the development of novel therapeutics and advanced materials.

References

Unraveling the Therapeutic Potential of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine: A Mechanistic and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-(pyrrolidin-1-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a bromine atom and a pyrrolidine ring. While specific literature detailing its definitive mechanism of action is nascent, its structural motifs are prevalent in a multitude of clinically relevant and biologically active molecules. This technical guide synthesizes current knowledge on related compounds to postulate a primary mechanism of action centered on kinase inhibition . Furthermore, its classification as a "protein degrader building block" by suppliers suggests a secondary, yet significant, application in the burgeoning field of targeted protein degradation. This document provides a comprehensive exploration of these potential mechanisms, outlines robust experimental workflows for their validation, and offers insights into the broader therapeutic implications of this promising scaffold.

Introduction: The Chemical and Biological Landscape

This compound (CAS No: 1001050-21-0) is a small molecule with the molecular formula C8H10BrN3 and a molecular weight of 228.09 g/mol [1][2][3][4]. The core structure is a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement. Pyrazine and its derivatives are key pharmacophores in numerous FDA-approved drugs and investigational agents, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties[5][6][7]. The presence of the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is also of significant interest in medicinal chemistry. The pyrrolidine moiety can enhance aqueous solubility, improve physicochemical properties, and provide a three-dimensional structural element that can be crucial for specific interactions with biological targets[8].

The combination of these two privileged scaffolds in this compound suggests a high potential for biological activity. The bromine atom provides a handle for further chemical modification, making it an attractive starting point for the synthesis of more complex molecules.

Postulated Mechanism of Action: A Focus on Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders, making them a prime target for therapeutic intervention[9]. Numerous pyrazine-based small molecules have been successfully developed as kinase inhibitors[9][10]. The pyrazine ring can act as a bioisostere for other aromatic systems, such as benzene or pyridine, and can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.

Given this precedent, it is highly probable that this compound functions as a competitive inhibitor of one or more protein kinases . The pyrrolidine substituent could occupy a hydrophobic pocket adjacent to the ATP-binding site, contributing to both potency and selectivity.

Proposed Target Kinase Families

Based on the known activity of similar pyrazine derivatives, potential kinase targets for this compound could include:

  • Janus Kinases (JAKs): Involved in cytokine signaling pathways that are central to inflammation and immunity.

  • Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, implicated in B-cell malignancies and autoimmune diseases.

  • Casein Kinase 2 (CK2) and PIM Kinases: Serine/threonine kinases that are often overexpressed in cancer and play a role in cell growth, proliferation, and survival[11].

  • Aurora Kinases: Essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells[12].

Visualizing the Hypothesized Kinase Inhibition Pathway

The following diagram illustrates the general mechanism of competitive kinase inhibition, a likely mode of action for this compound.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by this compound ATP ATP Kinase Kinase ATP->Kinase Binds to ATP Pocket Substrate Substrate Substrate->Kinase Binds to Active Site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Inhibitor This compound Kinase_Inhibited Kinase Inhibitor->Kinase_Inhibited Competitively Binds to ATP Pocket No_Phosphorylation No Phosphorylation Kinase_Inhibited->No_Phosphorylation ATP_blocked ATP ATP_blocked->Kinase_Inhibited

Caption: Hypothesized competitive kinase inhibition by this compound.

Experimental Validation of the Kinase Inhibition Hypothesis

A systematic, multi-tiered approach is required to validate the proposed mechanism of action and identify the specific kinase targets of this compound.

Tier 1: Broad Kinase Panel Screening

The initial step is to perform a broad screen against a panel of recombinant human kinases to identify potential targets.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Serially dilute the compound in kinase buffer to achieve a range of concentrations for IC50 determination.

    • Prepare kinase, substrate, and ATP solutions in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted compound or DMSO (vehicle control).

    • Add the specific kinase to each well.

    • Initiate the reaction by adding a mixture of the appropriate substrate and ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent.

    • Incubate to convert the remaining ADP to ATP.

    • Add Kinase Detection Reagent to generate a luminescent signal proportional to the amount of ADP produced.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Table 1: Hypothetical Kinase Screening Data

Kinase TargetIC50 (nM) of this compound
JAK150
JAK275
JAK3150
TYK2200
BTK>10,000
CK2500
PIM1800
Aurora A>10,000
Aurora B>10,000

This data is hypothetical and for illustrative purposes only.

Tier 2: Cellular Target Engagement and Pathway Analysis

Once primary kinase targets are identified, the next step is to confirm target engagement in a cellular context and assess the downstream effects on signaling pathways.

Protocol: Western Blot Analysis of Phosphorylated Substrates

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a hematopoietic cell line for JAK inhibitors) to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound for a specified time.

    • Include appropriate positive and negative controls (e.g., a known inhibitor and vehicle control).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate of the target kinase (e.g., p-STAT3 for JAKs).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot and perform densitometry analysis to quantify the levels of the phosphorylated protein relative to a loading control (e.g., GAPDH or β-actin).

Experimental Workflow Visualization

G Start Start Broad_Kinase_Screen Tier 1: Broad Kinase Panel Screening (e.g., ADP-Glo™ Assay) Start->Broad_Kinase_Screen Identify_Hits Identify Primary Kinase Hits (IC50 < 1 µM) Broad_Kinase_Screen->Identify_Hits Cellular_Assays Tier 2: Cellular Target Engagement (e.g., Western Blot for p-Substrate) Identify_Hits->Cellular_Assays Confirm_On_Target_Activity Confirm On-Target Activity and Downstream Pathway Modulation Cellular_Assays->Confirm_On_Target_Activity Selectivity_Profiling Tier 3: Selectivity Profiling (Against Related Kinases) Confirm_On_Target_Activity->Selectivity_Profiling In_Vivo_Studies Tier 4: In Vivo Efficacy Studies (Disease Models) Selectivity_Profiling->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: A tiered experimental workflow for validating the kinase inhibition mechanism.

Alternative/Complementary Role: A Building Block for Targeted Protein Degradation

The classification of this compound as a "protein degrader building block" by some suppliers is a significant indicator of its utility in another cutting-edge therapeutic modality: targeted protein degradation[1]. This approach utilizes small molecules, often called PROTACs (Proteolysis Targeting Chimeras), to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

A PROTAC consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two. In this context, this compound could serve as a precursor to a ligand for either the target protein (if it is a kinase or other enzyme) or, potentially, an E3 ligase. The bromine atom is a convenient point for chemical linkage to the rest of the PROTAC molecule.

Proposed PROTAC Synthesis and Mechanism

G cluster_0 PROTAC Assembly cluster_1 Mechanism of Action Compound This compound (Target Ligand Precursor) PROTAC PROTAC Molecule Compound->PROTAC Linker Linker Linker->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., Kinase) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Proposed role of this compound in PROTAC synthesis and the subsequent mechanism of targeted protein degradation.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is not yet in the public domain, its chemical structure strongly suggests a role as a kinase inhibitor. The pyrazine and pyrrolidine moieties are well-established pharmacophores that can confer potent and selective inhibitory activity against various kinase families. The experimental workflows outlined in this guide provide a clear path for researchers to validate this hypothesis, from initial broad screening to cellular and in vivo studies.

Furthermore, its potential as a building block for targeted protein degraders opens up an exciting avenue for the development of novel therapeutics. The bromo-substituent provides a versatile handle for the synthesis of PROTACs, which could lead to the development of drugs that eliminate, rather than just inhibit, disease-causing proteins.

Future research should focus on executing the proposed experimental plan to identify the specific biological targets of this compound and to explore its efficacy in relevant disease models. The synthesis of derivatives, particularly by modifying the pyrrolidine ring or substituting the bromine atom, could lead to the discovery of even more potent and selective compounds. The dual potential of this scaffold in both kinase inhibition and targeted protein degradation makes it a highly valuable starting point for drug discovery programs in oncology, immunology, and beyond.

References

Spectroscopic Signature of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine (CAS No. 1001050-21-0). As a key building block in contemporary drug discovery, particularly in the development of protein degraders, a thorough understanding of its structural and electronic properties is paramount for researchers and drug development professionals.[1]

While comprehensive, peer-reviewed spectroscopic data for this specific molecule is not widely published, this guide leverages foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a predictive yet robust characterization. The methodologies and interpretations detailed herein are designed to serve as a self-validating framework for scientists working with this compound, ensuring both technical accuracy and field-proven insights.

Molecular Structure and Spectroscopic Implications

The structure of this compound combines three key chemical moieties, each contributing distinct features to its overall spectroscopic signature:

  • Pyrazine Ring: An electron-deficient aromatic heterocycle. The two nitrogen atoms significantly influence the chemical environment of the ring protons and carbons.

  • Bromine Substituent: An electron-withdrawing, heavy halogen that will have a characteristic isotopic signature in mass spectrometry and will influence the chemical shifts of adjacent nuclei in NMR.

  • Pyrrolidine Ring: A saturated aliphatic amine, which will show characteristic upfield signals in NMR and C-H stretching vibrations in IR.

The interplay of these components dictates the precise spectral data one can expect to acquire.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. For a compound of this nature, acquiring both ¹H and ¹³C NMR spectra is essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals from both the aromatic pyrazine ring and the aliphatic pyrrolidine ring. The anticipated chemical shifts (in ppm, relative to TMS) in a standard solvent like CDCl₃ are detailed below.

Rationale for Predictions: The pyrazine protons are in an electron-poor environment, shifting them downfield. The proton at position 3 will be deshielded by the adjacent nitrogen and the bromine atom, while the proton at position 6 will be primarily influenced by the adjacent nitrogen and the electron-donating pyrrolidine group, shifting it slightly upfield relative to position 3. The pyrrolidine protons will appear in the typical aliphatic region, with the protons alpha to the nitrogen atom being more deshielded.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyrazine H-38.0 - 8.2Doublet (d)~1.5 Hz
Pyrazine H-67.6 - 7.8Doublet (d)~1.5 Hz
Pyrrolidine -CH₂- (alpha to N)3.4 - 3.6Triplet (t) or Multiplet (m)~6-7 Hz
Pyrrolidine -CH₂- (beta to N)2.0 - 2.2Multiplet (m)~6-7 Hz
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide insight into the electronic environment of each carbon atom. Six distinct carbon signals are expected.

Rationale for Predictions: The pyrazine carbons are significantly deshielded due to the aromaticity and the electronegativity of the nitrogen atoms. The carbon bearing the bromine (C-2) will be shifted upfield relative to what might be expected, a common effect for carbons bonded to heavy halogens. The pyrrolidine carbons will appear in the aliphatic region.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyrazine C-2 (C-Br)140 - 142
Pyrazine C-3135 - 137
Pyrazine C-5 (C-N)150 - 152
Pyrazine C-6130 - 132
Pyrrolidine -CH₂- (alpha to N)46 - 48
Pyrrolidine -CH₂- (beta to N)25 - 27

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will be characterized by vibrations of the pyrazine ring and the C-H bonds of the pyrrolidine moiety.

Rationale for Predictions: The spectrum will show characteristic aromatic C-H stretches above 3000 cm⁻¹, immediately followed by aliphatic C-H stretches just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring will appear in the 1600-1400 cm⁻¹ region. The C-N stretching of the pyrrolidine group will be visible in the fingerprint region.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium-Weak
Aliphatic C-H Stretch2850 - 2980Medium-Strong
Pyrazine Ring C=N, C=C Stretch1400 - 1600Medium-Strong
C-N Stretch1150 - 1250Medium
C-Br Stretch550 - 650Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula. Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable methods.

Key Predicted Features:

  • Molecular Ion (M⁺): The most critical feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This will result in two peaks of nearly equal intensity at m/z 227 and 229 (for the C₈H₁₀⁷⁹BrN₃ and C₈H₁₀⁸¹BrN₃ isotopologues, respectively). The nominal molecular weight is 228.09.[1]

  • Key Fragments:

    • [M - C₄H₈N]⁺: Loss of the pyrrolidine ring (m/z 70), resulting in fragments at m/z 157/159.

    • [M - Br]⁺: Loss of the bromine radical, resulting in a fragment at m/z 148.

    • [C₄H₈N]⁺: The pyrrolidinyl cation itself may be observed at m/z 70.

Experimental Protocols and Workflows

To ensure high-quality, reproducible data, adherence to validated experimental protocols is crucial.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS peak at 0 ppm.

Protocol 2: Mass Spectrometry Sample Preparation and Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI mass spectrometer, typically coupled with a liquid chromatography system (LC-MS) or via direct infusion.

  • Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 228/230.

  • MS/MS Analysis (Optional): To confirm fragmentation patterns, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Diagram: Spectroscopic Characterization Workflow

The following diagram outlines the logical workflow for the complete spectroscopic analysis of a novel chemical entity like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation cluster_final Final Structure Confirmation Prep Weigh & Dissolve (e.g., in CDCl3, MeOH) MS Mass Spectrometry (ESI-MS) Prep->MS Analyze Sample IR Infrared Spectroscopy (FT-IR) Prep->IR Analyze Sample NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Analyze Sample Interp_MS Determine Molecular Formula (from M⁺, Isotope Pattern) MS->Interp_MS Interp_IR Identify Functional Groups (C=N, C-H, C-Br) IR->Interp_IR Interp_NMR Elucidate C-H Framework (Connectivity) NMR->Interp_NMR Confirm Combine All Data for Unambiguous Structure Interp_MS->Confirm Interp_IR->Confirm Interp_NMR->Confirm

Caption: A logical workflow for the comprehensive spectroscopic characterization of a chemical compound.

Diagram: Spectral Interpretation Logic

This diagram illustrates how data from different spectroscopic techniques are synthesized to confirm the molecular structure.

References

A Technical Guide to Unlocking the Therapeutic Potential of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine: A Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a cornerstone of successful drug discovery campaigns. Heterocyclic compounds, in particular, represent a rich source of inspiration and functionality, with the pyrazine and pyrrolidine ring systems being prominent examples. This guide focuses on the chemical entity 2-Bromo-5-(pyrrolidin-1-yl)pyrazine (CAS No. 1001050-21-0), a molecule that, while not a therapeutic agent in itself, stands as a promising starting point for the development of novel therapeutics.[1][2][3][4][5] Its classification as a "Protein Degrader Building Block" hints at its potential utility in sophisticated therapeutic modalities.[2]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will deconstruct the therapeutic potential of the this compound scaffold by analyzing its constituent pharmacophores, proposing potential therapeutic target classes based on existing literature, and outlining a comprehensive experimental workflow for target identification and validation. The objective is to provide a robust framework for initiating a drug discovery program centered on this versatile chemical scaffold.

Pharmacophoric Deconstruction and Rationale

The therapeutic potential of this compound can be inferred by examining its key structural components: the pyrazine core, the pyrrolidine moiety, and the bromo substituent. Each element contributes to the molecule's potential for biological activity and its utility as a medicinal chemistry scaffold.

The Pyrazine Core: A Privileged Heterocycle

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a well-established "privileged scaffold" in drug discovery.[6][7] Its presence in numerous FDA-approved drugs and clinical candidates underscores its ability to interact with a wide array of biological targets.[7][8] Pyrazine-containing compounds have demonstrated a remarkable diversity of pharmacological activities, including anti-cancer, anti-inflammatory, antibacterial, and antiviral effects.[6][9]

Key Therapeutic Roles of the Pyrazine Scaffold:

  • Kinase Inhibition: The pyrazine core is a common feature in many kinase inhibitors. For example, Gilteritinib, a pyrazine-2-carboxamide derivative, is an approved dual FLT3/AXL inhibitor for acute myeloid leukemia (AML).[8] Similarly, Acalabrutinib, an imidazo[1,5-a]pyrazine analog, is a potent BTK inhibitor used in the treatment of chronic lymphocytic leukemia (CLL).[8]

  • GPCR Modulation: Derivatives of pyrazine have been developed as potent antagonists for G-protein coupled receptors, such as the Neuropeptide S receptor, highlighting their potential in neurological disorders.[10]

  • Antimicrobial Activity: The pyrazine nucleus is found in compounds with significant antibacterial and antifungal properties, making it a valuable scaffold for developing new anti-infective agents.[6][9][11]

The Pyrrolidine Moiety: Enhancing Potency and Physicochemical Properties

The five-membered saturated pyrrolidine ring is another crucial component that frequently appears in biologically active compounds.[12] Its inclusion in a molecule can significantly influence its therapeutic profile.

Contributions of the Pyrrolidine Ring:

  • Improved Pharmacokinetics: The pyrrolidine motif can enhance aqueous solubility and other physicochemical properties, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Stereochemical Complexity and 3D Shape: As a non-planar, sp³-hybridized structure, the pyrrolidine ring allows for a more three-dimensional exploration of the target's binding pocket, often leading to increased potency and selectivity compared to flat aromatic systems.[12]

  • Hydrogen Bonding: The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, while an unsubstituted pyrrolidine can also serve as a hydrogen bond donor, facilitating strong interactions with biological targets.

The Bromo Substituent: A Handle for Chemical Elaboration

The bromine atom on the pyrazine ring is not merely a passive substituent. It serves two primary strategic purposes:

  • Vector for Diversification: Bromine is an excellent functional handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid synthesis of a diverse library of analogs, which is essential for establishing a robust Structure-Activity Relationship (SAR).

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can contribute to the overall binding affinity and selectivity of the compound.

Potential Therapeutic Target Classes

Based on the analysis of its constituent pharmacophores, this compound is a promising scaffold for developing modulators of several important target classes.

Protein Kinases

The prevalence of the pyrazine core in approved and investigational kinase inhibitors makes this target class the most probable area for therapeutic application.[8] The scaffold could be elaborated to target various kinase families implicated in oncology and inflammatory diseases.

Potential Kinase Targets:

  • Tyrosine Kinases:

    • VEGFR-2: Inhibition of VEGFR-2 is a validated anti-angiogenic strategy in cancer therapy. Pyrazine-pyridine biheteroaryls have been identified as potent VEGFR-2 inhibitors.[13]

    • BTK, FLT3, AXL, RET: As seen with drugs like Acalabrutinib and Gilteritinib, the pyrazine scaffold is well-suited for targeting these kinases involved in hematological malignancies and other cancers.[8]

  • Serine/Threonine Kinases:

    • PKC: Darovasertib, a pyrazine-2-carboxamide, is a Protein Kinase C (PKC) inhibitor approved for metastatic uveal melanoma.[8]

    • CK2: Pyrazine-based compounds have been investigated as inhibitors of Casein Kinase 2 (CK2), a target in various cancers.[14]

Epigenetic Targets

Epigenetic modifications are increasingly recognized as critical drivers of disease. The pyrazine scaffold has shown promise in targeting enzymes involved in these processes.

  • Histone Acetyltransferases (HATs): 1,4-Pyrazine-containing compounds have been identified as novel inhibitors of the p300/CBP HAT domain, which is a validated drug target for cancer.[15] These inhibitors were found to be competitive with the histone substrate.[15]

G-Protein Coupled Receptors (GPCRs)

The structural features of the scaffold are also amenable to targeting GPCRs, a large family of transmembrane receptors involved in a vast range of physiological processes.

  • Neuropeptide Receptors: Oxazolo[3,4-a]pyrazine derivatives have been developed as potent Neuropeptide S (NPS) receptor antagonists, suggesting a potential role in treating anxiety, depression, and other CNS disorders.[10]

Experimental Strategy for Target Identification and Validation

For a novel scaffold like this compound, a systematic and multi-pronged approach is required to identify and validate its therapeutic targets.

Phase 1: Target Identification

This phase aims to uncover the biological systems and specific proteins with which the compound or its derivatives interact to produce a cellular effect.

1.1 Phenotypic Screening

The initial step involves screening a small, focused library of derivatives (synthesized by exploiting the bromo-substituent) against a panel of diverse cell lines to identify a disease-relevant phenotype.

Detailed Protocol: High-Content Phenotypic Screening

  • Library Synthesis: Synthesize a library of 20-50 analogs of this compound using various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse chemical functionalities.

  • Cell Panel Selection: Choose a panel of cell lines relevant to the hypothesized target classes (e.g., a panel of cancer cell lines with known kinase dependencies, neuronal cell lines, immune cell lines).

  • Assay Execution: Treat the cell panels with the compound library at multiple concentrations.

  • High-Content Imaging: Use automated microscopy to capture multi-parameter data on cell health, morphology, proliferation, apoptosis, and the status of specific signaling pathways (e.g., phosphorylation of key proteins).

  • Data Analysis: Analyze the imaging data to identify compounds that induce a specific, potent phenotype in a subset of cell lines.

1.2 Affinity-Based Proteomics

Once a lead compound with a desirable phenotype is identified, affinity-based chemical proteomics can be used to directly identify its protein binding partners.

Detailed Protocol: Affinity Pulldown Assay

  • Probe Synthesis: Modify the lead compound by introducing a bio-orthogonal handle (e.g., an alkyne or azide) at a position that is not critical for its activity (determined by initial SAR). This creates a "probe" molecule.

  • Immobilization: Covalently attach the probe molecule to a solid support, such as sepharose beads, via a click chemistry reaction.

  • Lysate Incubation: Incubate the functionalized beads with cell lysate from the sensitive cell line. Include a control experiment with beads that have not been functionalized or a competition experiment with an excess of the free (non-probe) compound.

  • Pulldown & Wash: Wash the beads extensively to remove non-specific protein binders.

  • Elution & Digestion: Elute the specifically bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were specifically pulled down by the probe compound.

G cluster_ID Phase 1: Target Identification cluster_Val Phase 2: Target Validation PhenoScreen Phenotypic Screening (High-Content Analysis) Hit Hit Compound Identified PhenoScreen->Hit Identifies Phenotype Affinity Affinity-Based Proteomics (Pulldown-MS) Biochem Biochemical Assays (e.g., Ki, IC50) Affinity->Biochem Identifies Potential Targets Computational Computational Screening (Docking, Pharmacophore Modeling) Computational->Biochem Prioritizes Targets Cellular Cell-Based Assays (Target Engagement, Pathway Analysis) Biochem->Cellular Confirms Direct Interaction SAR SAR Studies (Analog Synthesis & Testing) Cellular->SAR Confirms In-Cell Mechanism Validated Validated Target & Lead Compound Cellular->Validated SAR->Validated Confirms On-Target Effect Hit->Affinity Provides Probe Basis

Phase 2: Target Validation

This phase focuses on confirming that the interaction between the compound and the putative target protein is responsible for the observed biological effect.

2.1 Biochemical Assays

Direct interaction between the compound and the identified protein target must be confirmed using in vitro biochemical assays.

Example Protocol: In Vitro Kinase Assay

  • Reagents: Obtain the purified, recombinant candidate kinase.

  • Assay: Perform a kinase activity assay (e.g., using ADP-Glo™ or a radiometric assay) in the presence of varying concentrations of the hit compound.

  • Data Analysis: Determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

  • Mechanism of Inhibition: Conduct enzyme kinetic studies (e.g., by varying substrate and ATP concentrations) to determine if the compound is a competitive, non-competitive, or uncompetitive inhibitor.

2.2 Cell-Based Target Engagement Assays

It is crucial to demonstrate that the compound engages its intended target within a live cell.

Example Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures.

  • Lysis & Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble target protein remaining at each temperature using Western blotting.

  • Analysis: A compound that binds to its target protein will stabilize it, leading to a shift in its melting temperature to a higher value compared to the vehicle control.

2.3 Structure-Activity Relationship (SAR) Studies

Synthesizing and testing a new series of analogs is a self-validating system. If small chemical modifications to the compound that are predicted to affect binding to the target protein lead to corresponding changes in cellular activity, it provides strong evidence for an on-target mechanism.

Quantitative Data Summary

The following table summarizes the reported activities of various pyrazine-containing compounds from the literature, providing a reference for the potential potency that could be achieved with derivatives of this compound.

Compound ClassTargetPotency (IC₅₀ / pA₂)Reference
Oxazolo[3,4-a]pyrazineNeuropeptide S ReceptorpA₂/pK_B: 7.28 - 8.16[10]
Pyrazine-Pyridine BiheteroarylVEGFR-2Good cellular potency[13]
1,4-Pyrazine Derivativep300 HATIC₅₀ = 1.4 µM[15]
Pyrazine-2-carboxamide (Gilteritinib)FLT3 / AXLPotent (nM range)[8]
Imidazo[1,5-a]pyrazine (Acalabrutinib)BTKPotent & selective[8]
Pyrazine-2-carboxamide (Darovasertib)PKCαIC₅₀ = 1.9 nM[8]

Conclusion

This compound is a strategically designed chemical scaffold that combines the pharmacologically privileged pyrazine core with the beneficial physicochemical properties of the pyrrolidine moiety. The bromo-substituent provides a crucial handle for synthetic elaboration, enabling the exploration of a vast chemical space. Based on extensive precedent in the scientific literature, derivatives of this scaffold hold significant promise as modulators of therapeutically relevant target classes, most notably protein kinases, epigenetic targets, and GPCRs. The systematic experimental workflow detailed in this guide—from high-content phenotypic screening to direct target validation—provides a clear and robust pathway for researchers to unlock the full therapeutic potential of this promising molecular starting point.

References

An In-depth Technical Guide to 2-Bromo-5-(pyrrolidin-1-yl)pyrazine: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Heterobifunctional Degraders and the Role of Privileged Scaffolds

The landscape of modern drug discovery is increasingly dominated by novel therapeutic modalities that extend beyond simple enzyme inhibition or receptor antagonism. Among these, targeted protein degradation (TPD) has emerged as a powerful strategy to eliminate disease-causing proteins entirely, rather than merely blocking their function.[1][2] This approach utilizes engineered small molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery.[3][4]

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6][7] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The design and synthesis of effective PROTACs are a significant focus of contemporary medicinal chemistry, with the linker and its constituent building blocks playing a crucial role in determining the efficacy and physicochemical properties of the final degrader molecule.[5][6]

Within this context, "2-Bromo-5-(pyrrolidin-1-yl)pyrazine" has been identified as a valuable "Protein Degrader Building Block".[8][9] This molecule combines two privileged heterocyclic scaffolds: the pyrazine ring and the pyrrolidine motif. Pyrazine derivatives are prevalent in numerous FDA-approved drugs and are known for their diverse pharmacological activities, including roles as kinase inhibitors.[10][11] The pyrazine core is an attractive scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[10] Similarly, the pyrrolidine ring is a versatile, five-membered nitrogen heterocycle widely employed in drug discovery to enhance potency, selectivity, and pharmacokinetic profiles.[12][13]

This technical guide provides a comprehensive overview of this compound, including its synthesis, characterization, and its strategic application in the construction of targeted protein degraders.

Physicochemical Properties

PropertyValueSource
CAS Number 1001050-21-0[8][9][14][15]
Molecular Formula C₈H₁₀BrN₃[8][9][14][15]
Molecular Weight 228.09 g/mol [8][9][14][15]
Appearance Liquid (predicted)[16]
Purity Typically ≥98%[8]
Storage Inert atmosphere, 2-8°C[9][15]

Synthesis and Mechanistic Insights

The synthesis of this compound is conceptually straightforward, relying on the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient pyrazine ring. The presence of two nitrogen atoms in the pyrazine ring withdraws electron density, making the carbon atoms susceptible to attack by nucleophiles.

A plausible and widely applicable synthetic route involves the reaction of a dihalogenated pyrazine, such as 2,5-dibromopyrazine or 2-chloro-5-bromopyrazine, with pyrrolidine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 2,5-Dibromopyrazine conditions Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMSO, NMP) Heat reactant1->conditions reactant2 Pyrrolidine reactant2->conditions product This compound conditions->product caption General Synthetic Workflow for this compound

Caption: General Synthetic Workflow for this compound

Causality Behind Experimental Choices:
  • Choice of Halogenated Pyrazine: 2,5-Dihalopyrazines are common starting materials for the synthesis of 2,5-disubstituted pyrazines. The differential reactivity of halogens (e.g., F > Cl > Br > I) in SNAr reactions can be exploited for selective monosubstitution. In the case of 2,5-dibromopyrazine, the reaction conditions can often be tuned to favor the displacement of a single bromine atom.

  • Base: An excess of a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or an inorganic base such as potassium carbonate is essential to scavenge the HBr generated, driving the reaction to completion.

  • Solvent and Temperature: Aprotic polar solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) are typically used to dissolve the reactants and facilitate the SNAr reaction. Heating is often required to overcome the activation energy of the reaction.

Detailed Experimental Protocol (Exemplary)

The following is a representative, self-validating protocol for the synthesis of this compound, based on established methodologies for similar transformations.

Materials:

  • 2,5-Dibromopyrazine

  • Pyrrolidine

  • Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,5-dibromopyrazine (1.0 eq) in anhydrous DMSO, add pyrrolidine (1.2 eq) followed by DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of the product spot on TLC. The final product's identity and purity should be confirmed by NMR and mass spectrometry.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals for the pyrazine ring protons and the pyrrolidine ring protons.

  • Pyrazine Protons: Two singlets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two protons on the pyrazine ring.

  • Pyrrolidine Protons: Two multiplets in the aliphatic region, corresponding to the α- and β-protons of the pyrrolidine ring. The protons closer to the nitrogen atom (α-protons) will be deshielded and appear further downfield (δ 3.0-3.5 ppm) compared to the β-protons (δ 1.8-2.2 ppm).

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyrazine and pyrrolidine rings.

  • Pyrazine Carbons: Four signals in the aromatic region (δ 130-160 ppm). The carbon atom attached to the bromine will be significantly shifted.

  • Pyrrolidine Carbons: Two signals in the aliphatic region (δ 20-60 ppm) for the α- and β-carbons of the pyrrolidine ring.

Mass Spectrometry

The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50). The expected molecular weight is 228.09 g/mol .[8][9][14][15]

Application in the Synthesis of Targeted Protein Degraders (PROTACs)

The primary utility of this compound lies in its role as a versatile building block for the synthesis of PROTACs.[8][9] The bromine atom serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, allowing for the attachment of a linker or a POI-binding ligand. The pyrrolidinyl-pyrazine moiety can either be part of the linker itself or a component of the E3 ligase ligand or the POI-binding ligand.

G cluster_start Starting Material cluster_reaction Cross-Coupling Reaction cluster_partner Coupling Partner cluster_intermediate PROTAC Intermediate cluster_final_step Final Conjugation cluster_final_product Final PROTAC start_mat This compound reaction Suzuki or Sonogashira Coupling start_mat->reaction intermediate Pyrazinyl-Linker or Pyrazinyl-POI Ligand reaction->intermediate partner Linker-Boronic Ester or POI-Ligand-Boronic Ester partner->reaction final_step Amide Coupling or Click Chemistry intermediate->final_step final_product POI Ligand - Linker - E3 Ligase Ligand final_step->final_product caption Application of this compound in PROTAC Synthesis

Caption: Application of this compound in PROTAC Synthesis

Exemplary Synthetic Application:

A common strategy involves a Suzuki-Miyaura coupling of this compound with a boronic acid or ester derivative of a linker, which is then further functionalized to attach the E3 ligase ligand.

Step-by-Step Workflow:

  • Suzuki-Miyaura Coupling: this compound is reacted with a boronic ester-functionalized linker in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., dioxane/water).

  • Deprotection (if necessary): If the linker contains a protecting group, it is removed under appropriate conditions.

  • Final Conjugation: The resulting intermediate is then coupled to the E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand) through a standard amide bond formation or other efficient ligation chemistry.

This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points, which is crucial for optimizing the degradation of the target protein.

Conclusion and Future Perspectives

This compound is a strategically important building block in the rapidly advancing field of targeted protein degradation. Its synthesis is achievable through well-established synthetic methodologies, and its bifunctional nature, with a reactive bromine handle and the drug-like pyrrolidinyl-pyrazine scaffold, makes it a valuable component in the design and synthesis of novel PROTACs. As the quest for more potent and selective protein degraders continues, the demand for such versatile and well-characterized building blocks will undoubtedly grow. Further research into the development of more efficient synthetic routes and the exploration of this scaffold in the context of different E3 ligases and target proteins will continue to be an active area of investigation in medicinal chemistry.

References

"2-Bromo-5-(pyrrolidin-1-YL)pyrazine" solubility and stability profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability Profile of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine

Introduction

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a bromine atom and a pyrrolidine group.[1] As a halogenated pyrazine, it serves as a valuable building block in medicinal chemistry and materials science, where the pyrazine core is a key pharmacophore in numerous biologically active molecules.[2] The bromine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, while the pyrrolidine moiety can influence the molecule's physicochemical properties and biological interactions.

A comprehensive understanding of the solubility and stability of this compound is paramount for its effective application in research and development. Solubility impacts formulation, bioavailability, and performance in biological assays, while stability determines its shelf-life, storage conditions, and potential degradation pathways that could lead to inactive or toxic byproducts.[3][4]

This guide provides a technical framework for characterizing this compound. Due to a lack of extensive publicly available experimental data on this specific molecule, this document integrates theoretical predictions based on its chemical structure with detailed, field-proven experimental protocols for determining its solubility and stability profiles. This approach is designed to empower researchers, scientists, and drug development professionals to generate the necessary data for their specific applications.

Part 1: Solubility Profile

The solubility of a compound dictates its ability to be formulated for in vitro and in vivo studies and is a critical determinant of its absorption and bioavailability.[5][6] The solubility of this compound is governed by the interplay of its constituent functional groups.

Theoretical Solubility Prediction

Based on the principle of "like dissolves like," we can make initial predictions about the solubility of this compound.[7]

  • Aqueous Solubility: The molecule possesses a pyrrolidine nitrogen and two pyrazine nitrogens which can act as hydrogen bond acceptors. However, the overall structure is largely hydrophobic due to the aromatic pyrazine ring and the hydrocarbon nature of the pyrrolidine ring. The presence of the bromine atom further contributes to its lipophilicity. Therefore, low aqueous solubility is anticipated. The basicity of the nitrogen atoms suggests that solubility will be pH-dependent, likely increasing in acidic conditions due to the formation of a more soluble protonated salt.[5]

  • Organic Solubility: The compound is expected to exhibit good solubility in a range of polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF), as well as chlorinated solvents like dichloromethane (DCM) and chloroform. It will likely have moderate solubility in polar protic solvents like ethanol and methanol.

These predictions must be confirmed through empirical testing. The two primary types of solubility measurements are kinetic and thermodynamic. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development.[3][8]

Experimental Determination of Solubility

The following protocols outline the standardized procedures for measuring both kinetic and thermodynamic aqueous solubility.

This high-throughput method measures the concentration at which a compound precipitates when an aliquot of a concentrated DMSO stock is added to an aqueous buffer.[3][5]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).[3][9]

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[10]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

This method measures the concentration of a saturated solution in equilibrium with the solid material and is considered the gold standard for solubility determination.[11][12]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., PBS at various pH values such as 5.0, 7.4, and 9.0) to the vial.[11]

  • Equilibration: Seal the vials and agitate them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[11][13]

  • Phase Separation: Allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Filtration: Carefully aspirate the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles.[12]

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, typically a stability-indicating HPLC-UV method (see Part 3).[8] A calibration curve prepared from known concentrations of the compound is used for quantification.

Data Presentation: Solubility Profile

The results from these experiments should be summarized in a clear, tabular format.

Solvent/Buffer System pH Temperature (°C) Solubility Type Solubility (µg/mL) Solubility (µM)
Phosphate-Buffered Saline7.425Kinetic
Phosphate-Buffered Saline7.425Thermodynamic
Acetate Buffer5.025Thermodynamic
Borate Buffer9.025Thermodynamic
EthanolN/A25Thermodynamic
DMSON/A25Thermodynamic

Visualization: Solubility Determination Workflow

G cluster_0 Kinetic Solubility (Turbidimetric) cluster_1 Thermodynamic Solubility (Shake-Flask) A Prepare 10 mM Stock in DMSO B Serial Dilution in DMSO Plate A->B C Add to Aqueous Buffer Plate B->C D Incubate (e.g., 2h @ 25°C) C->D E Measure Turbidity (Nephelometry) D->E end_kinetic Kinetic Solubility Value E->end_kinetic F Add Excess Solid to Vial G Add Aqueous Buffer F->G H Equilibrate (e.g., 24h @ 25°C) G->H I Centrifuge/Settle H->I J Filter Supernatant I->J K Quantify via HPLC-UV J->K end_thermo Thermodynamic Solubility Value K->end_thermo start Start Solubility Assessment start->A start->F

Caption: Workflow for determining kinetic and thermodynamic solubility.

Part 2: Stability Profile

Stability testing is essential for identifying storage requirements, determining shelf-life, and understanding the degradation pathways of a compound.[14][15] Forced degradation (stress testing) is a critical component of this process, where the compound is exposed to conditions more severe than accelerated stability testing to predict its degradation profile.[15][16]

Predicted Stability & Potential Degradation Pathways

The structure of this compound suggests several potential points of chemical instability:

  • Hydrolysis: While the C-Br bond on the electron-deficient pyrazine ring is relatively stable, it could be susceptible to nucleophilic substitution (hydrolysis) under harsh acidic or basic conditions, potentially yielding 5-(pyrrolidin-1-yl)pyrazin-2-ol.

  • Oxidation: The nitrogen atoms in both the pyrazine and pyrrolidine rings are potential sites for oxidation, leading to N-oxide formation. The pyrrolidine ring could also be susceptible to oxidation.

  • Photodegradation: Aromatic heterocyclic systems can be sensitive to UV light. Photolytic cleavage of the C-Br bond to form a radical species is a possible degradation pathway.[17]

  • Thermal Degradation: The compound is expected to be a solid with a defined melting point. High temperatures could lead to decomposition.

Experimental Determination of Stability: Forced Degradation Studies

A systematic forced degradation study should be conducted according to ICH Q1A(R2) guidelines to identify likely degradation products and demonstrate the specificity of the analytical method.[16][18] The goal is to achieve 5-20% degradation of the active substance.[17][19]

Before initiating stress studies, a stability-indicating analytical method, typically a reverse-phase HPLC method with UV detection (HPLC-UV), must be developed.[20][21] This method must be able to separate the parent compound from all process impurities and degradation products.[20][22]

A stock solution of the compound is prepared and subjected to the following stress conditions. A control sample (unstressed) is analyzed alongside the stressed samples.[17]

A. Acid/Base Hydrolysis:

  • Acid: Mix the compound solution with 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).[18] Neutralize samples before analysis.

  • Base: Mix the compound solution with 0.1 M NaOH. Incubate at 60°C and collect samples at various time points.[17] Neutralize samples before analysis.

  • Neutral: Reflux the compound in water.

B. Oxidative Degradation:

  • Mix the compound solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[23]

  • Keep the solution at room temperature and collect samples at various time points.[17]

C. Thermal Degradation:

  • Solid State: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a set period.[17]

  • Solution State: Heat a solution of the compound at a high temperature (e.g., 80°C).

  • Advanced Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) can be used to determine the onset temperature of decomposition by measuring mass loss as a function of temperature.[24][25] Differential Scanning Calorimetry (DSC) can identify melting points and other thermal events.[25][26]

D. Photostability:

  • Follow the ICH Q1B guideline.[27][28] Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[29]

  • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).[17][29]

Data Presentation: Stability Summary

Results should be tabulated to show the percentage of parent compound remaining and the formation of degradation products under each stress condition.

Stress Condition Duration/Temp % Assay of Parent Compound Major Degradation Products (RRT) Mass Balance (%)
Control (Unstressed)N/A100.0None100.0
0.1 M HCl24h / 60°C
0.1 M NaOH24h / 60°C
3% H₂O₂24h / RT
Heat (Solid)48h / 80°C
Light (ICH Q1B)Per Guideline

Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions start Prepare Stock Solution & Solid Sample hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal (Solid & Solution @ 80°C) start->thermal photo Photolytic (ICH Q1B Light Exposure) start->photo control Control Sample (Protected from stress) start->control analysis Analyze All Samples via Stability-Indicating HPLC hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis data Assess Degradation (%) Identify Impurities Calculate Mass Balance analysis->data report Stability Profile Report data->report

Caption: Workflow for a forced degradation stability study.

Conclusion

While specific, published solubility and stability data for this compound are scarce, this guide provides a robust framework for its comprehensive characterization. By combining theoretical predictions based on its molecular structure with rigorous, standardized experimental protocols, researchers can confidently generate the data required for informed decision-making in drug discovery and development. The methodologies outlined herein for determining solubility (kinetic and thermodynamic) and stability (forced degradation under hydrolytic, oxidative, thermal, and photolytic stress) represent the industry-standard approach for evaluating new chemical entities. The successful execution of these studies will yield a complete profile, ensuring the quality, reliability, and optimal application of this versatile chemical building block.

References

Methodological & Application

Application Notes for a Versatile Scaffold: 2-Bromo-5-(pyrrolidin-1-yl)pyrazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Pyrazine Core

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among the privileged heterocyclic scaffolds, the pyrazine ring system is of particular importance, featuring in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, ability to act as a bioisostere for other aromatic rings, and capacity for its nitrogen atoms to serve as key hydrogen bond acceptors make it a highly sought-after motif, especially in the design of kinase inhibitors.[3]

This document serves as a detailed guide to the application of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine , a key intermediate that elegantly combines the pyrazine core with two distinct, orthogonally reactive sites. The bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions, while the pyrrolidine moiety often enhances aqueous solubility and can provide crucial vectoral interactions within a protein's binding site. Its utility is exemplified by its role as a key precursor in the synthesis of Brigatinib, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, underscoring its industrial and therapeutic relevance.[4][5]

These notes are intended for researchers, medicinal chemists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale to empower creative and effective molecular design.

Physicochemical Properties & Handling

A foundational understanding of the starting material is critical for successful and reproducible experimentation.

PropertyValueReference
CAS Number 1001050-21-0[6][7][8]
Molecular Formula C₈H₁₀BrN₃[6][8]
Molecular Weight 228.09 g/mol [6][8]
Appearance Off-white to yellow solidN/A
Purity Typically ≥97%[6]
Storage Store sealed in a dry, cool environment (Room Temperature)[8]

Handling Advisory: As with all halogenated heterocyclic compounds, this compound should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is for research and industrial use only.[6]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C2 position of the pyrazine ring is the primary site for synthetic elaboration, most commonly via palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis due to their broad functional group tolerance and reliability.[9][10][11]

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen bonds, transforming aryl halides into the corresponding arylamines.[9][12][13] This is particularly relevant in kinase inhibitor design, where an amino group linked to a heterocyclic core frequently serves as the "hinge-binding" motif, anchoring the inhibitor to the ATP-binding site of the target protein.[14]

Causality Behind the Protocol:

  • Catalyst System: A palladium(0) species, generated in situ from a precatalyst like Pd₂(dba)₃, performs the key oxidative addition into the C-Br bond.[9][12]

  • Ligand: An electron-rich, bulky phosphine ligand (e.g., Xantphos, tBuBrettPhos) is crucial.[12][15] It stabilizes the palladium center, promotes the reductive elimination of the final product, and prevents catalyst decomposition.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine nucleophile, forming the active palladium-amido complex necessary for the catalytic cycle.[9][12][16]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and catalyst deactivation.

Objective: To couple this compound with a primary or secondary amine (e.g., aniline).

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Aniline) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with the inert gas three times.[12]

  • Add anhydrous toluene, followed by the amine.

  • Finally, add the sodium tert-butoxide. The order of addition can be critical to prevent catalyst deactivation.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.[12]

  • Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add Solids: - Pyrazine-Br - Pd₂(dba)₃ - Xantphos prep2 Inert Atmosphere: Evacuate & Backfill (3x) prep1->prep2 prep3 Add Liquids: - Toluene - Amine (R₂NH) prep2->prep3 prep4 Add Base: - NaOtBu prep3->prep4 react1 Heat to 110°C prep4->react1 react2 Monitor by TLC / LC-MS react1->react2 workup1 Cool & Quench (aq. NH₄Cl) react2->workup1 workup2 Dilute (EtOAc) & Filter (Celite) workup1->workup2 workup3 Extract & Dry workup2->workup3 workup4 Purify: Column Chromatography workup3->workup4 final_product final_product workup4->final_product Final Product: Pyrazine-NR₂

Buchwald-Hartwig Amination Workflow.
C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron species (boronic acid or ester).[10][11] This reaction is fundamental for creating biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups at the C2 position, enabling extensive exploration of structure-activity relationships (SAR).[17][18]

Causality Behind the Protocol:

  • Organoboron Reagent: Boronic acids (RB(OH)₂) or their more stable pinacol ester derivatives (Bpin) are used as the source of the carbon nucleophile.

  • Catalyst: A palladium(0) catalyst, often used with a phosphine ligand, is standard. Pre-catalysts that are air-stable and easily activated are common in modern protocols.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[10][11]

  • Solvent System: Often a mixture of an organic solvent (e.g., dioxane, DME) and water is used, as water can facilitate the dissolution of the base and the formation of the active boronate species.

Objective: To couple this compound with an arylboronic acid (e.g., phenylboronic acid).

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Solids: - Pyrazine-Br - Ar-B(OH)₂ - Pd(dppf)Cl₂ - K₂CO₃ prep2 Inert Atmosphere: Evacuate & Backfill (3x) prep1->prep2 prep3 Add Degassed Solvent: - Dioxane / Water prep2->prep3 react1 Heat to 90°C prep3->react1 react2 Monitor by TLC / LC-MS react1->react2 workup1 Cool & Dilute (Ethyl Acetate) react2->workup1 workup2 Aqueous Wash (Water, Brine) workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Purify: Column Chromatography workup3->workup4 final_product final_product workup4->final_product Final Product: Pyrazine-Ar

Suzuki-Miyaura Coupling Workflow.

Application in Kinase Inhibitor Design

The pyrazine scaffold is a cornerstone of modern kinase inhibitor design.[3][19][20] The nitrogen atoms of the pyrazine ring are strategically positioned to act as hydrogen bond acceptors, frequently interacting with the backbone amide protons of the "hinge" region of the kinase ATP-binding pocket. This interaction is a critical anchoring point for many Type I and Type II kinase inhibitors.

This compound is an ideal starting point for building a library of potential kinase inhibitors. The synthetic handles allow for systematic modification to probe the different sub-pockets of the kinase active site.

G cluster_rxn Diversification Chemistry cluster_library Focused Compound Library start This compound (Starting Block) buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki lib1 Library 1 (Hinge Binders) buchwald->lib1 lib2 Library 2 (Solvent Front) suzuki->lib2 screening Kinase Panel Screening lib1->screening lib2->screening sar SAR Analysis & Lead Optimization screening->sar

Logic Flow for Kinase Inhibitor Library Synthesis.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound core allows for the development of a clear SAR, guiding the optimization of potency, selectivity, and pharmacokinetic properties.[21][22][23][24][25]

Position of ModificationSynthetic RouteTypical SubstituentsPotential Impact on Activity
C2 (from Bromine) Buchwald-HartwigSubstituted anilines, heteroarylaminesHinge-Binding: Modulates affinity for the kinase hinge region. Steric bulk and electronics are critical for potency and selectivity.[14]
C2 (from Bromine) Suzuki-MiyauraAryl, heteroaryl groupsSolvent-Front Interaction: Probes the solvent-exposed region. Can be modified to improve solubility, cell permeability, and target selectivity.
Pyrrolidine Nitrogen N/A (Pre-installed)N/ASolubility & Vector: The pyrrolidine group often enhances aqueous solubility and can provide a vector towards other regions of the active site or act as a "deep pocket" filler.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategically designed building block that offers a streamlined entry into medicinally relevant chemical space. Its pre-installed pyrrolidine moiety and versatile bromine handle enable rapid diversification through robust and well-understood palladium-catalyzed coupling reactions. By leveraging the protocols and insights detailed in these notes, researchers can efficiently generate novel compound libraries, elucidate complex structure-activity relationships, and accelerate the discovery of next-generation therapeutics, particularly in the competitive field of kinase inhibitor development.

References

Application Notes and Protocols for the Utilization of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-5-(pyrrolidin-1-yl)pyrazine is a valuable heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the pyrazine core and the electron-donating pyrrolidine substituent, make it a versatile substrate for a variety of cross-coupling reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in organic synthesis, with a particular focus on its application in the construction of complex molecular architectures, such as those found in protein degraders and kinase inhibitors.[1] The pyrazine moiety is a common feature in many biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles.[2][3][4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for successful reaction planning and execution. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 1001050-21-0[1][5][6]
Molecular Formula C₈H₁₀BrN₃[1][6]
Molecular Weight 228.09 g/mol [1][6]
Appearance Solid
Purity Typically ≥98%[1]
Storage Inert atmosphere, 2-8°C[6]

Safety and Handling

Hazard Statements (based on analogous compounds): [6]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid generating dust. In case of spills, follow appropriate cleanup procedures for solid chemical waste.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.

Core Synthetic Applications: Cross-Coupling Reactions

The bromine atom on the pyrazine ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The two most prominent applications are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Conceptual Workflow for Suzuki-Miyaura Coupling

cluster_reactants Reactants cluster_catalyst Catalytic System A This compound F Reaction Mixture (Heated under Inert Atmosphere) A->F B Arylboronic Acid/Ester B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) C->F D Base (e.g., K₂CO₃, K₃PO₄) D->F E Solvent (e.g., Dioxane/Water, Toluene) E->F G Workup and Purification (Extraction, Chromatography) F->G H 2-Aryl-5-(pyrrolidin-1-yl)pyrazine (Product) G->H

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Phenyl-5-(pyrrolidin-1-yl)pyrazine (Representative Procedure)

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromo-heterocycles.[4][9][10][11] Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 mmol, 228 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water to the flask.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenyl-5-(pyrrolidin-1-yl)pyrazine.

Characterization (Expected):

  • ¹H NMR: Signals corresponding to the pyrrolidine protons, the pyrazine ring protons, and the newly introduced phenyl group protons.

  • ¹³C NMR: Resonances for all unique carbon atoms in the molecule.

  • MS (ESI): [M+H]⁺ peak corresponding to the molecular weight of the product (226.29 g/mol ).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12] This reaction is instrumental in synthesizing arylamines and heteroarylamines, which are prevalent in pharmaceuticals.

Conceptual Workflow for Buchwald-Hartwig Amination

cluster_reactants Reactants cluster_catalyst Catalytic System A This compound G Reaction Mixture (Heated under Inert Atmosphere) A->G B Primary or Secondary Amine B->G C Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) C->G D Phosphine Ligand (e.g., XPhos, BINAP) D->G E Base (e.g., NaOtBu, Cs₂CO₃) E->G F Solvent (e.g., Toluene, Dioxane) F->G H Workup and Purification (Extraction, Chromatography) G->H I 2-(Amino)-5-(pyrrolidin-1-yl)pyrazine (Product) H->I

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of 2-Morpholino-5-(pyrrolidin-1-yl)pyrazine (Representative Procedure)

This protocol is based on general procedures for the Buchwald-Hartwig amination of bromo-pyridines and other heteroaromatics.[13][14][15][16] Optimization of the ligand, base, and solvent may be necessary.

Materials:

  • This compound (1.0 mmol, 228 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Toluene (5 mL, anhydrous)

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu to a dry Schlenk tube.

  • In a separate vial, dissolve this compound, Pd₂(dba)₃, and XPhos in toluene.

  • Add the solution from step 2 to the Schlenk tube containing NaOtBu.

  • Add morpholine to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and water, then separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-morpholino-5-(pyrrolidin-1-yl)pyrazine.

Characterization (Expected):

  • ¹H NMR: Signals for the pyrrolidine, morpholine, and pyrazine protons.

  • ¹³C NMR: Resonances for all unique carbon atoms.

  • MS (ESI): [M+H]⁺ peak corresponding to the molecular weight of the product (235.30 g/mol ).

Analytical Characterization

Accurate characterization of the starting material and products is essential for ensuring the validity of experimental results. The following table provides predicted and analogous spectral data for this compound.

TechniquePredicted/Analogous DataReference(s)
¹H NMR Signals for pyrazine protons expected around 7.5-8.5 ppm. Pyrrolidine protons expected in the range of 1.8-3.5 ppm.[17][18][19]
¹³C NMR Pyrazine carbons expected in the aromatic region (130-160 ppm). Pyrrolidine carbons expected around 25 and 45 ppm.[17][19][20]
IR Spectroscopy Characteristic C-H, C-N, and C=C stretching frequencies for the aromatic and aliphatic moieties.[21][22]
Mass Spectrometry Molecular ion peak (M⁺) and/or protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight, showing a characteristic isotopic pattern for a bromine-containing compound.[23][24]

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] Derivatives of this compound are of particular interest in the development of:

  • Protein Degraders: This building block is explicitly marketed for its use in the synthesis of proteolysis-targeting chimeras (PROTACs) and other protein degraders.[1] The pyrazine core can serve as a linker or part of the ligand that binds to the target protein or the E3 ligase.

  • Kinase Inhibitors: The pyrazine ring is a key component of many kinase inhibitors. The ability to introduce diverse substituents at the 2-position via cross-coupling reactions allows for the rapid generation of libraries of compounds for screening against various kinases.

  • Other Biologically Active Molecules: Pyrazine derivatives have shown a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[3][4]

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides a straightforward entry to a diverse range of molecular architectures with significant potential in drug discovery. The protocols and information provided in this guide are intended to serve as a foundation for researchers to explore the full synthetic potential of this important reagent. As with any chemical synthesis, careful optimization of reaction conditions is recommended to achieve the best results for specific applications.

References

Application Notes and Protocols: 2-Bromo-5-(pyrrolidin-1-yl)pyrazine in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyrazines and the Buchwald-Hartwig Amination

The aminopyrazine scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The ability to efficiently forge carbon-nitrogen (C-N) bonds to the pyrazine ring is therefore of paramount importance. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of aryl amines, offering significant advantages over traditional methods like nucleophilic aromatic substitution or reductive amination, which often suffer from limited substrate scope and harsh reaction conditions. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides (or pseudohalides) and a wide array of amines with remarkable functional group tolerance.

This guide provides an in-depth technical overview and detailed protocols for the application of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine as a substrate in Buchwald-Hartwig amination reactions. We will explore the nuances of this specific transformation, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to empower researchers in their synthetic endeavors.

Substrate Profile: this compound

This compound is an electron-rich heteroaryl bromide. The pyrazine ring itself is electron-deficient, which can sometimes present challenges in palladium-catalyzed couplings due to potential catalyst inhibition. However, the presence of the electron-donating pyrrolidinyl group at the 5-position modulates the electronic properties of the molecule, influencing its reactivity in the Buchwald-Hartwig amination. Understanding this electronic interplay is crucial for designing effective coupling strategies.

Mechanistic Considerations: The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the aminated pyrazine product and regenerating the active Pd(0) catalyst.

The efficiency of each step is highly dependent on the choice of palladium precursor, ligand, base, and solvent.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex Deprotonation Product Product Palladium Amido Complex->Product Reductive Elimination Product->Pd(0)L Regeneration of Catalyst Aryl Halide 2-Bromo-5- (pyrrolidin-1-yl)pyrazine Aryl Halide->Oxidative Addition Complex Amine R2NH Amine->Amine Coordination Base Base Base->Palladium Amido Complex

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Optimizing the Buchwald-Hartwig Amination of this compound

The success of the Buchwald-Hartwig amination of this specific substrate hinges on the careful selection of reaction parameters. Below, we delve into the critical components and provide recommendations based on established principles and literature precedents for similar heterocyclic systems.

Catalyst System Selection: The Power of Ligands

The choice of the phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig reaction. For electron-rich and heterocyclic substrates, bulky, electron-rich biaryl phosphine ligands are often superior. These ligands promote the formation of monoligated palladium species, which accelerates both the oxidative addition and reductive elimination steps.

LigandStructureKey Features & Applications
RuPhos [Image of RuPhos structure]Excellent for coupling secondary amines with aryl chlorides and bromides. Often provides high yields for a broad range of substrates.
BrettPhos [Image of BrettPhos structure]Highly effective for C-N cross-coupling reactions, particularly with primary amines.
SPhos [Image of SPhos structure]A versatile ligand that can be effective for a variety of amine coupling partners.
Xantphos [Image of Xantphos structure]A wide bite-angle ligand that can be beneficial in certain cases, particularly with challenging substrates.
BINAP [Image of BINAP structure]A bidentate ligand that was among the first to show good results for primary amines.

Recommendation: For the amination of this compound, initial screening should focus on bulky biaryl phosphine ligands such as RuPhos and BrettPhos .

Palladium Precursors

Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts where the ligand is already coordinated to the palladium center. While Pd(OAc)₂ and Pd₂(dba)₃ are often effective and economical, pre-catalysts can offer improved stability and reactivity.

The Role of the Base

A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. The choice of base can significantly impact the reaction outcome.

BasepKa of Conjugate AcidCommon Applications & Considerations
NaOtBu ~19A very strong and commonly used base. Can be sensitive to moisture.
LiHMDS ~26A strong, non-nucleophilic base often used with sensitive substrates.
K₃PO₄ ~12.3 (for HPO₄²⁻)A milder base, sometimes used in combination with specific ligands or for substrates with base-sensitive functional groups.
Cs₂CO₃ ~10.3 (for HCO₃⁻)Another milder base option.

Recommendation: NaOtBu is a robust starting point for most aminations with this compound. If the substrate or coupling partner is base-sensitive, consider screening LiHMDS or K₃PO₄ .

Solvent and Temperature

Anhydrous, aprotic solvents are typically used to prevent quenching of the base and catalyst deactivation.

  • Toluene and Dioxane are the most common solvents.

  • Reaction temperatures typically range from 80-110 °C . Microwave irradiation can also be employed to accelerate the reaction.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen). Reagents and solvents should be handled with appropriate personal protective equipment.

General Workflow for Buchwald-Hartwig Amination

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Assemble Glassware (Oven-dried) B 2. Add Pd Precursor, Ligand, and Base A->B C 3. Add this compound and Amine B->C D 4. Add Anhydrous Solvent C->D E 5. Purge with Inert Gas D->E F 6. Heat to Desired Temperature with Stirring E->F G 7. Monitor Progress (TLC, GC-MS, LC-MS) F->G H 8. Cool to Room Temperature G->H I 9. Quench Reaction (e.g., with water or sat. NH4Cl) H->I J 10. Extract with Organic Solvent I->J K 11. Dry, Filter, and Concentrate J->K L 12. Purify by Column Chromatography K->L M 13. Characterize Product (NMR, MS) L->M

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Protocol 1: Coupling with a Secondary Aliphatic Amine (e.g., Morpholine)

This protocol is a starting point and may require optimization for different secondary amines.

Materials:

  • This compound

  • Morpholine

  • Pd₂(dba)₃ (Palladium precursor)

  • RuPhos (Ligand)

  • Sodium tert-butoxide (NaOtBu) (Base)

  • Anhydrous Toluene (Solvent)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To an oven-dried reaction vessel, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Seal the vessel and evacuate and backfill with inert gas three times.

  • Add this compound (1.0 mmol) and morpholine (1.2 mmol) to the vessel.

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Coupling with a Primary Arylamine (e.g., Aniline)

Materials:

  • This compound

  • Aniline

  • Pd(OAc)₂ (Palladium precursor)

  • BrettPhos (Ligand)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (Base)

  • Anhydrous Dioxane (Solvent)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel

  • Standard laboratory glassware

Procedure:

  • To an oven-dried reaction vessel, add Pd(OAc)₂ (0.03 mmol, 3 mol%) and BrettPhos (0.06 mmol, 6 mol%).

  • Seal the vessel and evacuate and backfill with inert gas three times.

  • Add this compound (1.0 mmol) and aniline (1.5 mmol).

  • Add anhydrous dioxane (5 mL) via syringe.

  • Add LiHMDS (1.0 M solution in THF, 2.2 mL, 2.2 mmol).

  • Stir the reaction mixture at 90 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Low Yields:

    • Screen Ligands: The initial choice of ligand may not be optimal. Screen a panel of bulky biaryl phosphine ligands.

    • Vary the Base: The strength and nature of the base can be critical.

    • Check Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous.

    • Increase Catalyst Loading: For challenging couplings, increasing the catalyst and ligand loading may be necessary.

  • Side Reactions:

    • Hydrodehalogenation: This side reaction, where the bromine is replaced by a hydrogen atom, can compete with the desired amination. This is sometimes observed with primary amines. Using a different ligand or base can sometimes mitigate this issue.

    • Homocoupling: Homocoupling of the aryl halide can occur, but is less common with modern catalyst systems.

  • Catalyst Deactivation: Heterocyclic substrates can sometimes coordinate to the palladium center and deactivate the catalyst. The use of bulky ligands helps to prevent this.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-aryl derivatives of this compound. By carefully selecting the appropriate palladium precursor, bulky biaryl phosphine ligand, base, and reaction conditions, a wide range of primary and secondary amines can be successfully coupled to this electron-rich pyrazine core. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage this powerful transformation in their synthetic campaigns.

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-Bromo-5-(pyrrolidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold as a Privileged Motif in Medicinal Chemistry

The pyrazine ring system is a cornerstone in the development of novel therapeutics, renowned for its presence in a multitude of biologically active compounds.[1][2] Pyrazine derivatives exhibit a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] The electron-deficient nature of the pyrazine core makes it an ideal scaffold for a variety of chemical modifications, allowing for the fine-tuning of physicochemical and pharmacological properties.

This guide provides detailed application notes and protocols for the synthesis of novel derivatives from "2-Bromo-5-(pyrrolidin-1-yl)pyrazine," a versatile building block for drug discovery and development. The presence of the bromine atom at the 2-position offers a reactive handle for various cross-coupling and substitution reactions, while the pyrrolidinyl group at the 5-position modulates the electronic properties of the pyrazine ring, influencing its reactivity and the biological activity of its derivatives.[6][7]

We will explore several key synthetic transformations, including Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), as well as nucleophilic aromatic substitution (SNAr), providing researchers with a comprehensive toolkit for the diversification of this promising scaffold.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a reliable and efficient means to introduce a wide array of substituents, leading to novel chemical entities with diverse pharmacological profiles.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents.[8] This reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical for achieving high yields and preventing side reactions. For electron-rich heteroaryl bromides like our substrate, bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos) are often preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.[9]

  • Base: The base plays a crucial role in the transmetalation step, facilitating the transfer of the organic group from the boron atom to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and the tolerance of functional groups.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically employed to dissolve both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

sub This compound heating Inert Atmosphere & Heating (e.g., 80-100 °C) sub->heating boronic Aryl/Heteroaryl Boronic Acid/Ester boronic->heating pd_cat Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) pd_cat->heating base Base (e.g., K₂CO₃, Cs₂CO₃) base->heating solvent Solvent (e.g., Dioxane/H₂O) solvent->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 2-Aryl-5-(pyrrolidin-1-yl)pyrazine Derivative purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 2-(4-Methoxyphenyl)-5-(pyrrolidin-1-yl)pyrazine

Reagent/ParameterValueNotes
Starting Material This compound (1.0 equiv)---
Coupling Partner (4-Methoxyphenyl)boronic acid (1.2 equiv)Commercially available.
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)Handle in a fume hood.
Base Potassium Carbonate (K₂CO₃) (2.0 equiv)Ensure it is finely powdered.
Solvent 1,4-Dioxane/Water (4:1 v/v)Use degassed solvents.
Temperature 90 °COil bath temperature.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound, (4-methoxyphenyl)boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-5-(pyrrolidin-1-yl)pyrazine.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds with Primary and Secondary Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[2][4] This reaction is particularly valuable in medicinal chemistry for the introduction of diverse amine functionalities.

Causality Behind Experimental Choices:

  • Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands such as Xantphos or Josiphos derivatives are often employed to facilitate the reductive elimination step and prevent catalyst deactivation.[1]

  • Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and deactivation of the catalyst.

Experimental Workflow: Buchwald-Hartwig Amination

sub This compound heating Inert Atmosphere & Heating (e.g., 100-120 °C) sub->heating amine Primary or Secondary Amine amine->heating pd_cat Pd Pre-catalyst (e.g., Pd₂(dba)₃) pd_cat->heating ligand Ligand (e.g., Xantphos) ligand->heating base Strong Base (e.g., NaOtBu) base->heating solvent Anhydrous Solvent (e.g., Toluene) solvent->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 2-(Substituted-amino)-5-(pyrrolidin-1-yl)pyrazine purification->product

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-Benzyl-5-(pyrrolidin-1-yl)pyrazin-2-amine

Reagent/ParameterValueNotes
Starting Material This compound (1.0 equiv)---
Coupling Partner Benzylamine (1.2 equiv)---
Catalyst Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)Air and light sensitive.
Ligand Xantphos (0.04 equiv)---
Base Sodium tert-butoxide (NaOtBu) (1.4 equiv)Handle in a glovebox or under inert gas.
Solvent Anhydrous Toluene---
Temperature 110 °COil bath temperature.
Reaction Time 8-16 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • In a glovebox, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Remove the tube from the glovebox, and add anhydrous toluene and benzylamine via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

C. Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[10][11] This reaction provides access to a wide range of alkynyl-substituted pyrazines, which are valuable intermediates and can possess interesting biological activities.

Causality Behind Experimental Choices:

  • Dual Catalyst System: The Sonogashira coupling traditionally employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst activates the terminal alkyne.

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

Experimental Workflow: Sonogashira Coupling

sub This compound heating Inert Atmosphere & Heating (e.g., 60-80 °C) sub->heating alkyne Terminal Alkyne alkyne->heating pd_cat Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) pd_cat->heating cu_cat Cu(I) Co-catalyst (e.g., CuI) cu_cat->heating base Amine Base (e.g., Et₃N) base->heating solvent Solvent (e.g., DMF) solvent->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 2-Alkynyl-5-(pyrrolidin-1-yl)pyrazine Derivative purification->product

Caption: General workflow for Sonogashira coupling.

Detailed Protocol: Synthesis of 2-(Phenylethynyl)-5-(pyrrolidin-1-yl)pyrazine

Reagent/ParameterValueNotes
Starting Material This compound (1.0 equiv)---
Coupling Partner Phenylacetylene (1.5 equiv)---
Catalyst Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)---
Co-catalyst Copper(I) iodide (CuI) (0.06 equiv)---
Base Triethylamine (Et₃N)Used as solvent.
Temperature 70 °COil bath temperature.
Reaction Time 4-8 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed triethylamine and phenylacetylene via syringe.

  • Heat the reaction mixture to 70 °C with stirring.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkynylpyrazine.

II. Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to Functionalization

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when activated by a good leaving group like bromine. This provides a direct and often metal-free method for introducing heteroatom nucleophiles.[12]

Causality Behind Experimental Choices:

  • Nucleophile Strength: The success of SNAr reactions depends on the nucleophilicity of the attacking species. Strong nucleophiles, such as thiolates or alkoxides, are generally required.

  • Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or DMF are preferred as they can solvate the cation of the nucleophile, thereby increasing its reactivity.

  • Temperature: The reaction often requires elevated temperatures to overcome the activation energy for the formation of the Meisenheimer intermediate.

Experimental Workflow: Nucleophilic Aromatic Substitution

sub This compound heating Heating (e.g., 100-140 °C) sub->heating nucleophile Nucleophile (e.g., Thiol, Alcohol) nucleophile->heating base Base (e.g., K₂CO₃, NaH) base->heating solvent Polar Aprotic Solvent (e.g., DMSO) solvent->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 2-(Nucleophilically Substituted)-5-(pyrrolidin-1-yl)pyrazine purification->product

Caption: General workflow for Nucleophilic Aromatic Substitution.

Detailed Protocol: Synthesis of 2-(Phenylthio)-5-(pyrrolidin-1-yl)pyrazine

Reagent/ParameterValueNotes
Starting Material This compound (1.0 equiv)---
Nucleophile Thiophenol (1.2 equiv)---
Base Potassium Carbonate (K₂CO₃) (1.5 equiv)---
Solvent Dimethyl sulfoxide (DMSO)Anhydrous.
Temperature 120 °COil bath temperature.
Reaction Time 6-12 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound, thiophenol, and potassium carbonate in anhydrous DMSO.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

III. Palladium-Catalyzed Cyanation: Introduction of a Versatile Nitrile Group

The nitrile functionality is a valuable synthetic handle that can be transformed into various other functional groups such as carboxylic acids, amides, and amines. Palladium-catalyzed cyanation offers a reliable method for introducing a cyano group onto the pyrazine ring.[13][14][15]

Causality Behind Experimental Choices:

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is a commonly used cyanide source as it is less toxic and less hygroscopic than other cyanide salts.

  • Catalyst System: A palladium catalyst, often in combination with a phosphine ligand, is used to facilitate the reaction.

  • Solvent: Polar aprotic solvents such as DMF or DMA are typically used.

Detailed Protocol: Synthesis of 5-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile

Reagent/ParameterValueNotes
Starting Material This compound (1.0 equiv)---
Cyanide Source Zinc Cyanide (Zn(CN)₂) (0.6 equiv)Highly toxic. Handle with extreme care.
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)---
Solvent Anhydrous Dimethylformamide (DMF)---
Temperature 120 °COil bath temperature.
Reaction Time 4-8 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound, Zn(CN)₂, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The protocols and application notes provided herein offer a robust starting point for the synthesis of a diverse library of novel pyrazine derivatives from this compound. The versatility of this starting material, coupled with the power of modern synthetic methodologies, opens up a vast chemical space for exploration in the quest for new therapeutic agents. Researchers are encouraged to use these protocols as a foundation and to optimize conditions for their specific substrates and desired outcomes.

References

Application Notes & Protocols: Leveraging 2-Bromo-5-(pyrrolidin-1-yl)pyrazine for the Development of Novel CNS Agents

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Strategic Rationale

In the landscape of Central Nervous System (CNS) drug discovery, the use of "privileged scaffolds" is a cornerstone of efficient medicinal chemistry. These molecular frameworks are capable of interacting with multiple biological targets, providing a robust starting point for developing novel therapeutics. The pyrazine ring system is one such scaffold, recognized for its presence in numerous FDA-approved drugs and its ability to serve as a bioisostere for other aromatic rings like benzene or pyridine.[1][2] Its electron-deficient nature and the presence of two nitrogen atoms at the 1 and 4 positions allow for critical hydrogen bonding interactions, often with the hinge regions of kinases or the active sites of various receptors.[2]

When combined with a pyrrolidine moiety—a five-membered nitrogen-containing heterocycle prevalent in natural products and pharmacologically active agents—the resulting scaffold gains unique three-dimensional character and physicochemical properties.[3][4] The pyrrolidine ring can enhance solubility, modulate lipophilicity for improved blood-brain barrier penetration, and provide vectors for engaging with specific receptor subpockets.[5]

This guide focuses on a particularly valuable building block that marries these two scaffolds: 2-Bromo-5-(pyrrolidin-1-yl)pyrazine . The strategic placement of a bromine atom provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the core structure. This allows researchers to systematically explore the chemical space around the pyrazine core to identify potent and selective CNS agents. This document serves as a comprehensive guide for researchers, providing not only the synthetic protocols for utilizing this building block but also the strategic workflows for screening the resulting compounds against CNS targets.

Section 2: Physicochemical Properties and Handling of the Core Scaffold

The effective use of any chemical building block begins with a thorough understanding of its properties and the appropriate handling procedures.

Compound Properties
PropertyValueSource(s)
Chemical Name This compound[6][7]
CAS Number 1001050-21-0[6][7]
Molecular Formula C₈H₁₀BrN₃[6]
Molecular Weight 228.09 g/mol [6][8]
Appearance (Typically an off-white to yellow solid)-
Purity ≥98% (Commercially available)[6]
SMILES BrC1=NC=C(N2CCCC2)N=C1[7]
Storage and Handling Protocol

To ensure the integrity and reactivity of this compound, adherence to proper storage and handling is critical. The compound's stability can be compromised by moisture and air over extended periods.

Protocol 2.2: Standard Operating Procedure for Storage

  • Upon Receipt: Visually inspect the container for any damage to the seal.

  • Storage Conditions: Store the compound in a tightly sealed container in a desiccator. For long-term storage, it is recommended to keep it under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[7]

  • Handling: When weighing or transferring the compound, perform the operation in a fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

  • Dispensing: For reactions, quickly weigh the required amount and securely reseal the container to minimize exposure to ambient air and humidity.

Section 3: Strategic Application in CNS Library Synthesis

The primary utility of this compound in drug discovery is its role as a versatile intermediate. The bromine atom is a key functional group for introducing molecular diversity through well-established cross-coupling reactions. This enables the creation of a focused library of compounds where the pyrazine-pyrrolidine core is maintained while the substituent at the 2-position is varied.

The diagram below illustrates the central role of this building block in a typical drug discovery workflow, leading from a single intermediate to a diverse library of candidates for biological screening.

G cluster_synthesis Library Synthesis start This compound (Core Scaffold) reaction Suzuki-Miyaura Cross-Coupling start->reaction reagents Diversity Elements: Aryl/Het-Aryl Boronic Acids reagents->reaction library Novel Compound Library (CNS-Targeted Derivatives) reaction->library

Caption: Synthetic workflow using the core scaffold.

Section 4: Protocol for CNS-Focused Library Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. Its tolerance for a broad range of functional groups makes it ideal for medicinal chemistry applications.[9] The following protocol provides a robust method for coupling this compound with various aryl and heteroaryl boronic acids.

Protocol 4.1: General Procedure for Suzuki-Miyaura Cross-Coupling

Rationale: This protocol utilizes a palladium catalyst [e.g., Pd(PPh₃)₄] and a base (e.g., K₃PO₄ or Cs₂CO₃) to couple the aryl bromide with a boronic acid. The choice of solvent (e.g., 1,4-dioxane/water) is crucial for solubilizing both organic and inorganic reagents.[9]

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (see Table 2 for examples)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Reagent Addition: Add the selected aryl boronic acid (1.1-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (0.05-0.10 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Under the inert atmosphere, add the anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration).

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Table 2: Example Boronic Acids for CNS Library Diversification
Boronic AcidRationale for CNS Targeting
4-Methoxyphenylboronic acidThe methoxy group is a common feature in serotonin receptor ligands.
Pyridin-3-ylboronic acidThe pyridine ring can act as a hydrogen bond acceptor and is present in many CNS drugs.
3-Fluorophenylboronic acidFluorine substitution can enhance metabolic stability and binding affinity.
1-Methyl-1H-indol-5-ylboronic acidThe indole scaffold is a classic pharmacophore for targeting monoamine receptors.

Section 5: Protocols for Biological Screening of a CNS-Focused Library

Once a library of derivatives has been synthesized, the next step is to screen them for biological activity against relevant CNS targets. A hierarchical screening cascade is the most efficient approach, starting with broad primary screens and progressing to more specific functional and selectivity assays.

G A Synthesized Compound Library B Primary Screen: Radioligand Binding Assay (Target Affinity - IC50) A->B C Hit Confirmation & Triage B->C D Secondary Screen: Cell-Based Functional Assay (Agonist/Antagonist - EC50/IC50) C->D Confirmed Hits E Selectivity Profiling: Counter-Screen Against Related Receptors D->E F In Vitro ADME/Tox: Solubility, Permeability (PAMPA), Metabolic Stability E->F G Lead Candidate F->G

Caption: Hierarchical screening cascade for CNS agents.

Protocol 5.1: Primary Screen - Radioligand Binding Assay (Generic Template)

Rationale: This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from its receptor, providing a measure of binding affinity (Ki). It is a high-throughput and robust method for initial hit identification.

Materials:

  • Cell membranes expressing the target receptor (e.g., Dopamine D2 or Serotonin 5-HT₂ₐ)

  • Radiolabeled ligand (e.g., [³H]-Spiperone or [³H]-Ketanserin)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of test compounds in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Plate Setup: In a 96-well plate, add:

    • Total Binding: Assay buffer, cell membranes, and radioligand.

    • Non-Specific Binding (NSB): Assay buffer, cell membranes, radioligand, and a high concentration of a known unlabeled competitor.

    • Test Compound: Assay buffer, cell membranes, radioligand, and the test compound at various concentrations.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the total binding and NSB controls. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Protocol 5.2: Secondary Screen - Cell-Based Functional Assay (cAMP Measurement)

Rationale: After identifying compounds that bind to the target, it is essential to determine if they act as agonists, antagonists, or inverse agonists. For G-protein coupled receptors (GPCRs) that couple to Gs or Gi proteins, measuring changes in intracellular cyclic AMP (cAMP) is a standard functional readout.

Materials:

  • A stable cell line expressing the target receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium and supplements.

  • Forskolin (an adenylyl cyclase activator, used for antagonist screening).

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Test compounds (dissolved in DMSO).

Procedure:

  • Cell Plating: Seed the cells into 96- or 384-well plates and grow to near confluency.

  • Compound Addition:

    • Agonist Mode: Replace the culture medium with assay buffer containing serial dilutions of the test compounds.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compounds for a set period, then stimulate with a fixed concentration (e.g., EC₈₀) of a known agonist or forskolin.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 15-30 minutes).

  • Cell Lysis and Detection: Stop the reaction and lyse the cells. Measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the response versus compound concentration to determine the EC₅₀ (potency) and Emax (efficacy) values.

    • Antagonist Mode: Plot the inhibition of the agonist response versus antagonist concentration to determine the IC₅₀ value.

Section 6: Data Interpretation and Hit-to-Lead Optimization

The data generated from the screening cascade allows for the prioritization of compounds for further development. Hits are typically defined by their potency, efficacy, and selectivity.

Table 3: Example of Hypothetical Screening Data
Compound IDStructure (R-group)Binding Ki (nM)Functional EC₅₀ (nM) (Agonist)Functional IC₅₀ (nM) (Antagonist)
Lead-001 4-Methoxyphenyl15>10,00025
Lead-002 Pyridin-3-yl12095>10,000
Lead-003 3-Fluorophenyl8>10,00012
Lead-004 1H-Indol-5-yl250180>10,000

Interpretation:

  • Lead-001 and Lead-003 are potent binders and functional antagonists, making them promising candidates for further investigation.

  • Lead-002 and Lead-004 are agonists, which may be desirable depending on the therapeutic hypothesis.

  • Lead-003 shows the highest binding affinity and functional potency, marking it as a high-priority hit for selectivity profiling and initial ADME studies.

From here, a hit-to-lead campaign would commence, involving the synthesis of new analogs to improve potency, selectivity, and drug-like properties. The versatility of the this compound scaffold allows for further modifications, not only at the 2-position but also potentially on the pyrrolidine ring, to fine-tune the molecule's properties.

Section 7: Conclusion

This compound is more than just a chemical; it is a strategic tool for accelerating CNS drug discovery. Its structure combines two privileged heterocyclic scaffolds, and its synthetically tractable bromo-handle allows for rapid and systematic exploration of chemical space. By following the detailed protocols for synthesis and biological screening outlined in this guide, research teams can efficiently generate and evaluate novel compound libraries, significantly enhancing the probability of identifying promising lead candidates for the next generation of CNS therapeutics.

Section 8: References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgJ6HtcCoCwumjhbnLYbAwheoeYW3rMzNGZS1cRhUO5O3gWoq4tgWSDiWtPJQqp16_QiR4kI_fSS7OhhLqgm3cVnJIOwHXSoE_dbKYSjnZIacRXZX66RiIMiGM3mo89HT-mNUNNw4JZJ41GXsV]

  • The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUSKzc9JP-lbA7yrjCOEE6XKAfcv4UiJMsaOV9JV3q5F2_vOEWK3qJLwnDt9yCDWAP5b6Rqiz2K8hAx0LjDzzYtYyoQqH32SnyEMcORcy2irypsQMHLYEAGiXtqIXFJLv2-OxhrNNXJ9l1Ien45aoMsZJOXX1Vkc5ri9dFUfpUA7mVIcJUEnfEBYBVioe78CJH20yuGnNLba2c9-Siv0XWAuEXiZ0clBMcLe0=]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTvsHuxTCCT2mEQAveDoR3GpvhYezGoY4CflBTYuF0fqlX4ELghc0HXHjXflNy2f-gi-N0Tc0H60WE-rJpgF8bMuePmdMV9kQBccQxrsD0RfoiTPzwfHKCe5BacLiaMfSbP_-F]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsGIcsexb4NS1wUxs0Jm_6dtELHee2YT672KBAXeJoEKAZ4gY1xepMhh3sgiTA4b1ehhzjPiRfbghvJIXqGe0gaeuQOOOWKHvD5BtboI4qnpa5GbX131Y6XWdFXicE0Lg17VY=]

  • Pyrazines in Drug Discovery. (Source: PharmaBlock) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXtlPS7tspN6A6cZ2j7k8uRPyEEVJy6_jF1KgCaMFXCew3VALmV1Twg04PzmWCOVQJlEv_lEQj4WbgCODUzRR1hTiPLzBpQ5FWxmbBEqtAmAjHoyUl9Jo4Px1IuarDQilhi9XJWQawljXaktccS]

  • This compound, min 98%, 100 mg. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwEpKFPWRc7k_AOBSeezZ0c12f1R9a0o-25r5vDDIDtTwunnNjKy-ky43xaDroVwL4JQb2h6u1YXCA7BY5t6M3SFxw_9dBFNCWCZlJsGOVdRfCeZ-ztNPmiF-l0dE7i_kxYMULu-fpewX8fsQrLcPTTbPSR2KfI1NXPwscc5fng_Wh-cQ80Ba5XEDLFtoTOs5EsRBqYdPN]

  • Application Notes and Protocols for Developing Antibacterial Agents Using the Pyrazine Scaffold. (Source: Benchchem) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjoqWa6YM9p37qXzNMbkSZb_jynCQ3DbO--jJhrLmrLckcEWMWbw6_Z-qEmvXVaQdtQD7fyWVcceiqYBi6191zhepMjyB0kRvX2SMXQJa4KsN8ygAJxdKWvcsGfHZyWJ4c1L35WpyrC4zxZT0lBrc9G2XQ6CiPYQXw0u497fvUWiMGehOcOSFJaVz7086UFXR9xutCNOxnAK-8Ch7RJmID9lhM34_GKBGi43kAaG7aKlH2wplvqR2tLI41fc0=]

  • 1001050-21-0|this compound|BLD Pharm. (Source: BLD Pharm) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfRxXuDsQ4Y0FFRsMxwSHTR1YZpaDu2-1Bo6Zfjajw_BfGlyIxq5A2Ot-nxPlnXFmqY7MCotHaDS9twieEOsmDYgn8z_lO7sp3wev8welFAIdi-RRzFP-f9Z5T76kgPGaiy4Qbxx8y6LJfWU1-dw==]

  • Pharmacological activity and mechanism of pyrazines. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcEhAYUSFlqpUyzKfd_BVb00ihDJJTw1nmf7pob-F7FzZbhmJHHf42t0e3qMEDvQWqrdeVdz-kpbPnpa-9BtvOwgO9bqX3WOMVbxMCCdpqMmxVi2rOVdD6bpPSQ6AU6Mc6DdDEVgZDKwRhPfIAFIHrZeyFYXrGbGAnO5K3Cv0jJVOo87qcZHdfCKb_gyo0kf2MOZh1dbfOJCY1rGhD4-GE2A==]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (Source: RUA) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKt1BtkqjB0q73v1Ak76NrrF5Fn7LducwH-rm_Tk5RoFgetk9Rcx_jN_4NRXfnEeag1-d51R3FCepOxqCi1gNpJ__3zCD6Idl_lanOFmJ9NBRjmAB6O5zdlYKopA8Oo5zeuGonI0K0WPz5Qc-4lqXtQbFolL1l4CocSNLnGAhir9qJbNLTZoJRwQ==]

  • This compound - CAS:1001050-21-0. (Source: Sunway Pharm Ltd) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsaDk0lNb8_3SpIhBhAt3dCi_m5GqGs2vgz_E9mROFiaIsMplOn2eW1ywc2MUvSFa_FckEYbpvIRJ16chwwO4qhFeXBHNh8U4bKUDIzw0YKcPmOYo0LVp73NLD9inXm7y9X6cwug==]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhnw8DfZLkVFTpmDRjX3NFVFz6VUpRxtim12x6c7Gq-nzJprrYYtZd7cyHscDCHCT2B9HIik3oltaxegv1NOJHDfBOHEtHpdfa4bdQjvlE3HWaluXtvoi5lz4qKW2xKFslv3uz4TFHd7hnMQYVKJA_CDUMhJfFYrvhJzbhT5g9jozfhM70LIKdbPtP4TZbYBOY0ByTb7phL6R0OQOR8A==]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (Source: MDPI) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5b8T4lAD9m35Q0S4Dg2Xa9eFfYLLWtBqO99o1-SIRzx_eIQfCLyaNpHSuuO_Zq3xTYpUZfH6SgTZ8RA3sx6La2r6JUc_zGuSvI04EHiMEohwWHE0cbk5vA5q0Izgtt88abAA=]

References

Quantitative Analysis of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine: Robust HPLC-UV and LC-MS/MS Methods for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides comprehensive, validated analytical methods for the precise quantification of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine, a key heterocyclic building block in modern drug discovery.[1] Recognizing the critical need for robust analytical oversight in pharmaceutical development, we present two orthogonal methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and confirmation. The protocols herein are designed for immediate implementation in a research or quality control laboratory setting, with detailed explanations of the scientific rationale behind methodological choices. All methods are presented with a full validation protocol framework based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[2][3][4]

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₈H₁₀BrN₃, Molecular Weight: 228.09 g/mol ) is an important intermediate in the synthesis of complex pharmaceutical agents, particularly within families of protein degraders and other targeted therapies.[1][5] The purity and concentration of this starting material directly impact the yield, impurity profile, and ultimate safety and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, access to reliable and validated analytical methods for its quantification is not merely a technical exercise but a foundational component of a successful drug development program.

This guide provides the necessary protocols to establish analytical control over this compound, ensuring batch-to-batch consistency and supporting regulatory submissions.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

2.1 Scientific Rationale

Reversed-phase HPLC is the workhorse of the pharmaceutical industry for its robustness, versatility, and cost-effectiveness.[6] We have selected this technique as the primary method for assay and purity determinations.

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides excellent retention for moderately polar aromatic compounds like our analyte.

  • Mobile Phase: An acetonitrile/water gradient is employed to ensure efficient elution and sharp peak shapes. The addition of formic acid to the mobile phase serves a dual purpose: it protonates the nitrogen atoms on the pyrazine ring, ensuring a single ionic species, and it suppresses the ionization of residual silanol groups on the silica backbone of the stationary phase, which prevents peak tailing.[7][8]

  • Detection: The pyrazine ring contains a strong chromophore, making it highly suitable for UV detection. The optimal detection wavelength (λmax) should be experimentally determined by scanning a pure standard solution but is anticipated to be around 270 nm, a common wavelength for pyrazine derivatives.[7]

2.2 Detailed Experimental Protocol: HPLC-UV

2.2.1 Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance (4-5 decimal places).

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon).

  • HPLC Vials.

  • Reference Standard: this compound (≥98% purity).[1]

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (>18 MΩ·cm).

2.2.2 Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Standard Stock Solution with the diluent.

2.2.3 Sample Preparation

  • Accurately weigh an amount of the test sample expected to contain ~25 mg of the analyte into a 25 mL volumetric flask.

  • Add ~20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the mark with diluent.

  • Further dilute this solution with the diluent to bring the theoretical concentration into the middle of the calibration range (e.g., a 1:20 dilution to achieve ~50 µg/mL).

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[9]

2.2.4 Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B2-12 min: 10% to 90% B12-14 min: 90% B14-14.1 min: 90% to 10% B14.1-18 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
Detection UV at 270 nm (or experimentally determined λmax)

| Run Time | 18 minutes |

2.2.5 Data Analysis

  • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis (y = mx + c) and ensure the correlation coefficient (r²) is >0.999.

  • Calculate the concentration of the analyte in the prepared sample solution using the regression equation.

  • Determine the final concentration in the original sample, accounting for all dilutions.

2.3 HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Accurate Weighing (Sample & Standard) dissolve Dissolution & Dilution (in Diluent) weigh->dissolve filter Syringe Filtration (0.22 µm) dissolve->filter inject Autosampler Injection filter->inject hplc HPLC System (C18 Column, Gradient) detect DAD/UV Detection (270 nm) hplc->detect inject->hplc chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate calibrate Calibration Curve (r² > 0.999) integrate->calibrate quantify Quantification (Assay Calculation) calibrate->quantify end_report Final Report quantify->end_report start Start start->weigh LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep Weighing, Dilution, & Filtration lc UPLC/HPLC Separation (C18 Column) prep->lc esi ESI Source (Positive Ionization) lc->esi q1 Quadrupole 1 (Precursor Ion Filter m/z 228.0) esi->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Ion Filter) q2->q3 mrm Generate MRM Chromatogram q3->mrm integrate Peak Integration mrm->integrate quantify Quantification integrate->quantify end_report Final Report quantify->end_report start Start start->prep Validation_Workflow start Method Developed spec Specificity & Peak Purity start->spec lin Linearity & Range spec->lin fail Revise Method spec->fail Criteria Not Met acc Accuracy (Recovery) lin->acc lin->fail Criteria Not Met prec Precision (Repeatability & Intermediate) acc->prec acc->fail Criteria Not Met loq LOQ / LOD prec->loq prec->fail Criteria Not Met robust Robustness loq->robust loq->fail Criteria Not Met pass Validation Passed robust->pass All Criteria Met robust->fail Criteria Not Met fail->start Re-develop/ Optimize

References

Application Notes and Protocols: 2-Bromo-5-(pyrrolidin-1-yl)pyrazine as a Key Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. [1][2]Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor make it a cornerstone in the design of numerous therapeutic agents. Several FDA-approved drugs, including the anti-cancer agent Bortezomib and the anti-tuberculosis medication Pyrazinamide, feature a pyrazine core, highlighting its significance in targeting a wide array of diseases. [3][4] Among the vast library of pyrazine-based building blocks, 2-Bromo-5-(pyrrolidin-1-yl)pyrazine (CAS No. 1001050-21-0) has emerged as a critical intermediate, particularly in the synthesis of next-generation therapeutics such as Proteolysis Targeting Chimeras (PROTACs). [1][3]This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, application, and quality control of this versatile intermediate.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use and safe handling in a laboratory and manufacturing setting.

PropertyValueReference
CAS Number 1001050-21-0
Molecular Formula C₈H₁₀BrN₃
Molecular Weight 228.09 g/mol
Appearance Off-white to light yellow crystalline solid (typical)
Storage Conditions Inert atmosphere, 2-8°C

Safety and Handling: this compound should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Application in Pharmaceutical Synthesis: A Gateway to PROTACs and Kinase Inhibitors

The primary utility of this compound lies in its role as a versatile building block for complex drug molecules. The bromine atom at the 2-position serves as a reactive handle for various cross-coupling reactions, while the pyrrolidinyl moiety at the 5-position can influence solubility, cell permeability, and target engagement of the final compound.

A key application of this intermediate is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. [3]This innovative therapeutic modality offers the potential to target proteins previously considered "undruggable."

The pyrazine core of this compound often serves as a central scaffold in PROTAC design, linking the target protein ligand to the E3 ligase ligand. The bromine atom is typically utilized for a Suzuki or Sonogashira coupling reaction to append a linker or the E3 ligase-binding moiety.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from a common starting material, 2,5-dibromopyrazine, via a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Scheme:

G start 2,5-Dibromopyrazine product This compound start->product S_NAr Reaction Base, Solvent, Heat reagent Pyrrolidine (Nucleophile) reagent->product

Caption: Synthesis of this compound via SNAr.

Materials and Reagents:

  • 2,5-Dibromopyrazine

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dibromopyrazine (1.0 eq) in DMSO (or DMF) to a concentration of approximately 0.2-0.5 M.

  • Addition of Reagents: Add potassium carbonate (2.0-3.0 eq) or DIPEA (2.0-3.0 eq) to the solution. To this suspension, add pyrrolidine (1.1-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMSO/DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Protocol 2: Application in PROTAC Synthesis - Suzuki Coupling

This protocol exemplifies the use of this compound in a Suzuki cross-coupling reaction to introduce a linker with a terminal functional group, a common strategy in PROTAC synthesis.

Reaction Scheme:

G start This compound product Coupled Product (PROTAC Precursor) start->product Suzuki Coupling Pd Catalyst, Base, Solvent reagent Linker-Boronic Ester (e.g., Boc-protected amine) reagent->product

Caption: Suzuki coupling of the intermediate for PROTAC synthesis.

Materials and Reagents:

  • This compound

  • A suitable boronic acid or ester linker (e.g., (4-(Boc-amino)phenyl)boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, Toluene/water)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Step-by-Step Protocol:

  • Reaction Setup: To a degassed solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add the boronic acid or ester linker (1.2-1.5 eq) and the base (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (0.05-0.10 eq) to the mixture.

  • Degassing: Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the desired coupled product. This product can then undergo further transformations, such as deprotection and coupling to an E3 ligase ligand, to complete the PROTAC synthesis.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for its successful use in multi-step pharmaceutical syntheses.

Analytical Workflow:

G cluster_0 Quality Control Workflow sample This compound (Synthesized Batch) hplc HPLC/UPLC (Purity Assessment) sample->hplc nmr NMR Spectroscopy (Structural Confirmation) sample->nmr ms Mass Spectrometry (Molecular Weight Verification) sample->ms release Batch Release (Meets Specifications) hplc->release nmr->release ms->release

Caption: A typical QC workflow for the intermediate.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC/UPLC):

    • Purpose: To determine the purity of the compound and identify any impurities.

    • Typical Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid).

      • Detection: UV at 254 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure of the compound.

    • ¹H NMR: Expect characteristic signals for the pyrazine ring protons and the pyrrolidine protons.

    • ¹³C NMR: Expect distinct signals for each carbon atom in the molecule.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the compound.

    • Technique: Electrospray ionization (ESI) is commonly used.

    • Expected m/z: [M+H]⁺ at approximately 228.00 and 230.00, showing the characteristic isotopic pattern for a bromine-containing compound.

Conclusion

This compound is a high-value intermediate that provides a strategic entry point for the synthesis of complex and innovative pharmaceutical agents, most notably PROTACs. The synthetic protocols and analytical methods outlined in this guide are designed to provide a robust framework for its preparation and quality control. A thorough understanding of the chemistry and handling of this compound will empower researchers and drug development professionals to leverage its full potential in the discovery of new medicines.

References

Application Note: A Guide to the Strategic Functionalization of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its 1,4-dinitrogen arrangement creates an electron-deficient aromatic system that is simultaneously stable and primed for functionalization. This electronic nature allows pyrazine-containing molecules to act as effective hydrogen bond acceptors and engage in favorable dipole and aromatic interactions within biological targets.[2] The title compound, 2-Bromo-5-(pyrrolidin-1-yl)pyrazine, is a particularly valuable building block. The bromine atom serves as a versatile synthetic handle for modern cross-coupling reactions, while the electron-donating pyrrolidine moiety modulates the ring's electronics, influencing both reactivity and the ultimate pharmacological profile of its derivatives. This guide provides detailed protocols and expert insights into the most critical C-C and C-N bond-forming reactions for elaborating this promising scaffold.

Foundational Principles of Reactivity

The key to functionalizing this compound lies in leveraging the reactivity of the C-Br bond. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for halopyrazines follows the order of bond strength: C-I > C-Br > C-Cl.[3] The carbon-bromine bond in our substrate offers an optimal balance of reactivity and stability, making it an excellent partner for a wide range of transformations without requiring the harsh conditions sometimes needed for chloro-analogs. The protocols detailed below are cornerstone methodologies in modern synthetic chemistry, adapted for this specific heterocyclic system based on established principles and successful applications on closely related substrates.[2][4]

Core Functionalization Protocols

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl or heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other pharmaceuticals.[2] The reaction couples the bromo-pyrazine with an organoboron reagent, typically a boronic acid or ester, under basic conditions.[5][6] The presence of an unprotected amine-like functionality, such as the pyrrolidine ring, is well-tolerated under standard conditions.[2]

Materials:

  • This compound (CAS: 1001050-21-0)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (3-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: Add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Inerting: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Reagent Addition: Through the sidearm, add the Pd(dppf)Cl₂ catalyst (0.03-0.05 eq.). Then, add the degassed solvent mixture via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C. Stir vigorously for 4-16 hours.

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to yield the desired product.

Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for installing primary or secondary amines, which are critical functional groups for modulating solubility and target engagement.[7] This palladium-catalyzed reaction is highly effective for coupling aryl halides with a vast array of amine nucleophiles. The choice of phosphine ligand is critical and is often tailored to the specific substrates.

Materials:

  • This compound (1.0 eq.)

  • Amine nucleophile (e.g., morpholine, aniline) (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos or RuPhos (ligand, 4-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 eq.)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox, add the base (1.5 eq.) and this compound (1.0 eq.) to a sealable reaction tube.

  • Catalyst Premixing: In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq.) and the phosphine ligand (0.04-0.06 eq.) in a small amount of the reaction solvent. Allow this mixture to stir for 10 minutes.

  • Reagent Addition: Add the amine nucleophile (1.2 eq.) to the reaction tube, followed by the anhydrous solvent and the premixed catalyst solution.

  • Reaction: Seal the tube tightly and remove it from the glovebox. Place it in a heating block set to 100-110 °C and stir for 12-24 hours.

  • Monitoring: Check for reaction completion by LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography to obtain the aminated product.

Table 1: Ligand and Base Selection in Buchwald-Hartwig Amination

Amine TypeRecommended LigandRecommended BaseRationale
Secondary AliphaticXantphos, RuPhosNaOtBuStrong base is effective; ligands promote reductive elimination.
Primary/Secondary ArylBrettPhos, XPhosK₃PO₄, Cs₂CO₃Milder bases are often sufficient for less basic anilines.
Primary AliphaticRuPhos, tBuXPhosLHMDS, NaOtBuRequires highly active catalysts and strong, non-nucleophilic bases.
Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, installing a rigid alkynyl linker that is valuable for probing binding pockets or as a handle for subsequent "click" chemistry.[4] The reaction typically employs a dual-catalyst system of palladium and copper(I).

Materials:

  • This compound (1.0 eq.)

  • Terminal alkyne (e.g., ethynylbenzene) (1.5 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-3 mol%)

  • Copper(I) iodide (CuI) (4-6 mol%)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

  • Inerting: Evacuate and backfill the flask with inert gas three times.

  • Reagent Addition: Add the anhydrous solvent, followed by the terminal alkyne (1.5 eq.) and the amine base (3.0 eq.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-12 hours.

  • Monitoring: Follow the reaction progress by TLC or LC-MS. A color change and formation of ammonium salt precipitate are often observed.

  • Workup: Once complete, dilute the mixture with diethyl ether or ethyl acetate and filter through a short plug of silica gel or celite, washing with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography to yield the pure alkynylated pyrazine.

General_Workflow Setup 1. Reaction Setup (Substrates, Base, Solvent) Inert 2. Create Inert Atmosphere (Degas, N₂/Ar Purge) Setup->Inert Catalyst 3. Add Catalyst/Ligand Inert->Catalyst Heat 4. Heat to Temperature (Stir for 2-24h) Catalyst->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 6. Quench & Workup (Filter, Extract, Wash) Monitor->Workup Purify 7. Purify Product (Column Chromatography) Workup->Purify Characterize 8. Characterization (NMR, MS, Purity) Purify->Characterize

Caption: A General Workflow for Palladium-Catalyzed Cross-Coupling.

Conclusion and Future Directions

The functionalization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provides a robust and modular entry into a vast chemical space. The protocols outlined here, based on established methodologies for electronically similar pyrazine systems, offer reliable starting points for the synthesis of diverse compound libraries. Mastery of these techniques empowers the medicinal chemist to strategically elaborate this valuable scaffold, paving the way for the discovery of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine. This resource is designed to provide in-depth, actionable advice to troubleshoot common issues and improve the yield and purity of this important synthetic building block. The synthesis, typically a nucleophilic aromatic substitution (SNAr) reaction between 2,5-dibromopyrazine and pyrrolidine, is a crucial step in many medicinal chemistry programs. This guide addresses frequent challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Formation

Q1: My reaction shows very low conversion of 2,5-dibromopyrazine. What are the primary factors to investigate?

A1: Low conversion is a common hurdle and typically points to issues with reaction kinetics or reagent viability. Here’s a systematic checklist:

  • Reaction Temperature: The SNAr reaction on a pyrazine ring is activated by the electron-withdrawing nature of the ring nitrogens but still requires sufficient thermal energy.[1] If the reaction is too cold (e.g., room temperature), the activation energy barrier may not be overcome. Gradually increasing the temperature, for instance from 80 °C to 110 °C, can significantly accelerate the reaction rate.[2] However, excessive heat can promote byproduct formation, so careful optimization is key.[3][4]

  • Choice and Stoichiometry of Base: A base is required to neutralize the hydrobromic acid (HBr) formed during the reaction. Without a base, the HBr will protonate the pyrrolidine nucleophile, rendering it inactive. Common choices include organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). Ensure at least one equivalent of the base is used, with a slight excess (1.1-1.5 eq.) often being beneficial. Non-nucleophilic bases such as DIPEA are often preferred to avoid competition with the desired pyrrolidine substitution.

  • Solvent Selection: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are ideal for SNAr reactions as they can solvate the cationic intermediates and do not interfere with the nucleophile.[5] Running the reaction in a non-polar solvent will drastically reduce the reaction rate.

  • Reagent Quality: Verify the purity of your starting materials. 2,5-dibromopyrazine can degrade over time. Pyrrolidine is hygroscopic and can absorb water from the atmosphere, which can interfere with the reaction. Using freshly distilled pyrrolidine and confirming the purity of the dibromopyrazine via NMR or GC-MS is recommended.

Issue 2: Significant Byproduct Formation

Q2: I'm observing a significant amount of the disubstituted byproduct, 2,5-bis(pyrrolidin-1-yl)pyrazine. How can I improve selectivity for the desired mono-substituted product?

A2: This is a classic selectivity challenge in reactions with di-halogenated heterocycles. The mono-substituted product is itself an electron-rich pyrazine, which can be more activated towards a second substitution than the starting material under certain conditions.

  • Control of Stoichiometry: This is the most critical parameter. To favor mono-substitution, use a controlled amount of the nucleophile. Start with a strict 1.0 to 1.1 equivalents of pyrrolidine relative to 2,5-dibromopyrazine. Using a large excess of pyrrolidine will strongly favor the formation of the disubstituted product.

  • Lower Reaction Temperature: The activation energy for the second substitution is often higher than the first. By lowering the reaction temperature, you can create a larger kinetic window where the first substitution proceeds at a reasonable rate while the second is significantly slower. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed but before significant disubstituted product appears.

  • Slow Addition of Nucleophile: Instead of adding all the pyrrolidine at once, consider a slow, controlled addition using a syringe pump. This keeps the instantaneous concentration of the nucleophile low, which statistically favors the reaction with the more abundant 2,5-dibromopyrazine over the newly formed mono-substituted product.

Issue 3: Difficult Product Isolation and Purification

Q3: My work-up is messy, and I'm struggling to isolate a pure product via column chromatography. What is a reliable purification strategy?

A3: A robust work-up and purification protocol is essential for obtaining high-purity material.

  • Aqueous Work-up: After the reaction is complete, cool the mixture to room temperature. If you used a high-boiling solvent like DMF or DMSO, the mixture can be diluted with a larger volume of water to precipitate the crude product or prepare it for extraction. The goal of the aqueous wash is to remove the base, salts (e.g., triethylammonium bromide), and any remaining polar solvent. Perform several extractions with a suitable organic solvent like ethyl acetate or dichloromethane.[4]

  • Brine Wash: After extraction, wash the combined organic layers with brine (a saturated aqueous solution of NaCl).[4] This helps to break up emulsions and remove residual water from the organic phase.

  • Column Chromatography: Silica gel chromatography is the standard method for purification.

    • Choosing an Eluent System: A common starting point is a gradient of ethyl acetate in hexanes. The non-polar starting material (2,5-dibromopyrazine) will elute first, followed by the desired mono-substituted product, and finally the more polar disubstituted byproduct.

    • Dry Loading: If your crude product is an oil or is not easily soluble in the initial eluent, consider adsorbing it onto a small amount of silica gel (dry loading). This often results in better separation and sharper bands on the column.

Experimental Protocols & Data

Recommended Starting Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.[2]

Materials:

  • 2,5-Dibromopyrazine (1.0 eq.)[6]

  • Pyrrolidine (1.1 eq.)

  • Potassium Carbonate (K₂CO₃, 2.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate, Hexanes, Brine, Anhydrous Sodium Sulfate

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,5-dibromopyrazine and potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.5 M.

  • Nucleophile Addition: Add pyrrolidine dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient.

Table 1: Optimization of Reaction Conditions

The following table summarizes conditions that can be varied to optimize the reaction yield and selectivity.

ParameterCondition A (High Yield Focus)Condition B (High Selectivity Focus)Rationale
Pyrrolidine (eq.) 1.5 - 2.01.0 - 1.1Excess nucleophile drives the reaction to completion but risks disubstitution.[7]
Temperature 100 - 120 °C60 - 80 °CHigher temperatures increase reaction rate but can decrease selectivity.[4]
Base K₂CO₃DIPEAK₂CO₃ is inexpensive and effective. DIPEA is a non-nucleophilic alternative.
Solvent DMF or DMSOTHFHigh-boiling polar aprotics are effective, but THF can offer easier removal.[5]
Time 2 - 6 hours8 - 24 hoursLower temperatures require longer reaction times to achieve full conversion.

Visualized Workflows and Logic

To aid in experimental design and troubleshooting, the following diagrams illustrate the overall workflow and a decision-making process for addressing low yields.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 2,5-Dibromopyrazine, Base, and Solvent atmosphere Establish Inert Atmosphere (N2 or Ar) reagents->atmosphere add_nuc Add Pyrrolidine (Dropwise) atmosphere->add_nuc heat Heat Reaction (e.g., 80-90 °C) add_nuc->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Water monitor->quench If SM consumed extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Pure Product

Caption: General experimental workflow for the synthesis.

Troubleshooting cluster_sm Problem: Incomplete Reaction cluster_byproduct Problem: Poor Selectivity start Low Yield of Desired Product? check_tlc Analyze Crude Mixture by TLC/LC-MS start->check_tlc sm_present High Amount of Starting Material (SM)? check_tlc->sm_present byproduct_present High Amount of Disubstituted Byproduct? check_tlc->byproduct_present action_sm 1. Increase Temperature/Time 2. Verify Reagent Quality 3. Check Base Stoichiometry sm_present->action_sm Yes action_byproduct 1. Reduce Pyrrolidine eq. (to ~1.05) 2. Lower Reaction Temperature 3. Use Slow Addition of Pyrrolidine byproduct_present->action_byproduct Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

"2-Bromo-5-(pyrrolidin-1-YL)pyrazine" byproduct identification and minimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthesis. Our focus is on the identification and minimization of key byproducts to ensure the desired product's purity and yield.

Introduction to the Synthesis and Potential Challenges

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a di-halogenated pyrazine, typically 2,5-dibromopyrazine, with pyrrolidine. The electron-deficient nature of the pyrazine ring facilitates the attack by the nucleophilic pyrrolidine.

While this is a generally effective method, the primary challenge lies in controlling the selectivity of the substitution. The main byproduct of concern is the di-substituted pyrazine, 2,5-di(pyrrolidin-1-yl)pyrazine , which is formed when both bromine atoms on the pyrazine ring are replaced by pyrrolidine. Minimizing the formation of this byproduct is crucial for simplifying purification and maximizing the yield of the desired mono-substituted product.

This guide will walk you through the intricacies of this reaction, providing practical advice on how to identify and minimize the formation of this key byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound?

The most prevalent byproduct is 2,5-di(pyrrolidin-1-yl)pyrazine . This occurs when a second molecule of pyrrolidine displaces the remaining bromine atom on the desired product.

Q2: Why is the di-substituted byproduct formed?

The formation of the di-substituted byproduct is a result of the second nucleophilic aromatic substitution reaction occurring on the mono-substituted product. The pyrazine ring remains susceptible to nucleophilic attack even after the first substitution. Factors that can promote the formation of the di-substituted byproduct include an excess of the pyrrolidine nucleophile, elevated reaction temperatures, and prolonged reaction times.

Q3: How can I monitor the progress of the reaction to avoid over-reaction?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside standards of the starting material (2,5-dibromopyrazine) and, if available, the desired product and the di-substituted byproduct, you can track the consumption of the starting material and the formation of the products over time. Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) can provide more quantitative monitoring.

Q4: What are the key reaction parameters to control for minimizing byproduct formation?

The most critical parameters are:

  • Stoichiometry: Carefully controlling the molar ratio of pyrrolidine to 2,5-dibromopyrazine is essential.

  • Temperature: Lowering the reaction temperature can significantly reduce the rate of the second substitution.

  • Reaction Time: Monitoring the reaction and stopping it once the starting material is consumed can prevent the accumulation of the di-substituted byproduct.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiment and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low yield of the desired product and a high amount of di-substituted byproduct. 1. Excess pyrrolidine used.2. Reaction temperature is too high.3. Reaction time is too long.1. Optimize Stoichiometry: Use a strict 1:1 molar ratio of 2,5-dibromopyrazine to pyrrolidine. In some cases, using a slight excess of the di-bromopyrazine (e.g., 1.1 equivalents) can help consume all the pyrrolidine and prevent di-substitution.2. Control Temperature: Run the reaction at a lower temperature. Start with room temperature and only gently heat if the reaction is too slow. A temperature range of 25-50°C is a good starting point to evaluate.[1]3. Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction. Quench the reaction as soon as the 2,5-dibromopyrazine is consumed.
Difficulty in separating the desired product from the di-substituted byproduct. The polarity of the mono- and di-substituted products can be very similar.Optimize Chromatography: 1. Column Chromatography: Use a high-surface-area silica gel and a shallow solvent gradient during column chromatography to improve separation. A solvent system of hexane/ethyl acetate or dichloromethane/methanol is a good starting point.[2]2. Preparative HPLC: If column chromatography is insufficient, preparative HPLC can provide baseline separation.
Presence of unreacted 2,5-dibromopyrazine in the final product. 1. Insufficient reaction time or temperature.2. Poor quality of reagents.1. Adjust Reaction Conditions: If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress carefully.2. Check Reagent Quality: Ensure that the 2,5-dibromopyrazine and pyrrolidine are of high purity.
Identification of an unknown impurity with a mass corresponding to the addition of two pyrrolidine groups. This is likely the di-substituted byproduct, 2,5-di(pyrrolidin-1-yl)pyrazine.Confirm Structure: 1. Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the di-substituted product.2. Nuclear Magnetic Resonance (NMR): The 1H NMR spectrum will show a symmetrical pattern for the pyrazine protons, and the integration will correspond to the presence of two pyrrolidine rings.

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Byproduct Formation

This protocol is designed to favor the formation of the mono-substituted product.

Materials:

  • 2,5-Dibromopyrazine

  • Pyrrolidine

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-dibromopyrazine (1.0 equivalent) in the anhydrous solvent.

  • Addition of Pyrrolidine: Add pyrrolidine (1.0 equivalent) to the dropping funnel.

  • Reaction: Cool the flask containing the 2,5-dibromopyrazine solution to 0°C in an ice bath. Slowly add the pyrrolidine dropwise over a period of 30-60 minutes with vigorous stirring under an inert atmosphere.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

  • Work-up: Once the 2,5-dibromopyrazine is consumed (typically within 2-4 hours), quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of hexane and ethyl acetate.

Protocol 2: Analytical Identification of Byproducts by HPLC-MS

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Mass Spectrometer (MS)

Method:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile).

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-500

Expected Results:

  • 2,5-Dibromopyrazine (Starting Material): Will elute first due to its lower polarity. Expected m/z [M+H]⁺ ~237/239/241 (isotopic pattern of two bromine atoms).

  • This compound (Product): Expected m/z [M+H]⁺ ~228/230 (isotopic pattern of one bromine atom).

  • 2,5-di(pyrrolidin-1-yl)pyrazine (Byproduct): Will elute last due to its higher polarity. Expected m/z [M+H]⁺ ~219.

Visualizing the Reaction Pathway and Logic

The following diagrams illustrate the reaction pathway and the logical steps for troubleshooting.

Reaction_Pathway 2,5-Dibromopyrazine 2,5-Dibromopyrazine This compound This compound 2,5-Dibromopyrazine->this compound + Pyrrolidine (1 eq) 2,5-di(pyrrolidin-1-yl)pyrazine 2,5-di(pyrrolidin-1-yl)pyrazine This compound->2,5-di(pyrrolidin-1-yl)pyrazine + Pyrrolidine (excess)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions High Di-substituted Byproduct High Di-substituted Byproduct Excess Pyrrolidine Excess Pyrrolidine High Di-substituted Byproduct->Excess Pyrrolidine High Temperature High Temperature High Di-substituted Byproduct->High Temperature Long Reaction Time Long Reaction Time High Di-substituted Byproduct->Long Reaction Time Control Stoichiometry (1:1) Control Stoichiometry (1:1) Excess Pyrrolidine->Control Stoichiometry (1:1) Lower Reaction Temperature Lower Reaction Temperature High Temperature->Lower Reaction Temperature Monitor Reaction Closely (TLC/HPLC) Monitor Reaction Closely (TLC/HPLC) Long Reaction Time->Monitor Reaction Closely (TLC/HPLC)

References

Technical Support Center: Troubleshooting Guide for "2-Bromo-5-(pyrrolidin-1-yl)pyrazine" Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-5-(pyrrolidin-1-yl)pyrazine . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of complex molecules utilizing this versatile building block. The electron-rich nature of the pyrrolidinyl substituent and the inherent electronic properties of the pyrazine ring present unique challenges that require careful optimization.

This resource is structured in a question-and-answer format to directly address specific issues you may encounter.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[1] However, coupling this compound can be susceptible to low yields and side reactions.

Frequently Asked Questions & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or fails to proceed. What are the primary causes?

A1: Low yields with this substrate often stem from several interacting factors.[2] The primary culprits are typically related to catalyst activity, the stability of the boronic acid/ester, and suboptimal reaction conditions.[3][4]

  • Catalyst Inhibition: The nitrogen atoms of the pyrazine ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[3][5] The electron-donating pyrrolidinyl group further increases the electron density on the pyrazine nitrogens, exacerbating this issue.

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid or ester reacts with a proton source (like water or protic solvents) to replace the boron group with a hydrogen atom, leading to the formation of an unwanted arene byproduct.[6][7] Electron-deficient arylboronic acids are particularly prone to this side reaction.[1]

  • Hydrodebromination of the Starting Material: An undesired side reaction where the bromine atom on the pyrazine is replaced by a hydrogen, forming 5-(pyrrolidin-1-yl)pyrazine.[8] This is often promoted by high temperatures and certain base/ligand combinations.[9]

  • Inefficient Catalyst Generation: If using a Pd(II) source, its reduction to the active Pd(0) species might be inefficient under the chosen conditions.[10][11]

Q2: How can I improve the yield of my Suzuki coupling reaction?

A2: A systematic approach to optimization is key. Consider the following adjustments:

1. Catalyst and Ligand Selection:

  • Utilize Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, or RuPhos are often highly effective.[3][8] Their steric bulk can create a protective pocket around the palladium center, preventing coordination by the pyrazine nitrogens and promoting the desired catalytic cycle.[3]

  • Consider Modern Precatalysts: Using air-stable Pd(II) precatalysts, such as the Buchwald G3 or G4 palladacycles, can ensure the efficient and reliable generation of the active Pd(0) catalyst.[10][12]

LigandTypical Loading (mol%)RationalePotential Downsides
XPhos 1-5Provides high catalytic activity and stability.[8]Requires careful optimization of reaction conditions.
SPhos 1-5Often effective for electron-rich heteroaryl couplings.[8]Can sometimes promote hydrodebromination if not optimized.[8]
RuPhos 1-5Another robust Buchwald ligand for challenging substrates.[8]Cost can be a factor.
PPh₃ 2-10Less electron-donating, which can sometimes disfavor hydrodebromination.[8]May lead to lower reaction rates.[9]

2. Base and Solvent Optimization:

  • Base Selection: The choice of base is critical. While stronger bases can be effective, they can also promote side reactions. A moderately strong base like K₃PO₄ or K₂CO₃ is often a good starting point.[8][13]

  • Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is common for Suzuki couplings.[3] Ensure your solvents are thoroughly degassed to prevent oxygen from deactivating the catalyst.[4]

3. Temperature Control:

  • Excessive heat can promote hydrodebromination.[9] Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.[3][13]

4. Boronic Acid/Ester Stability:

  • If protodeboronation is suspected, consider using a more stable boronic ester, such as a pinacol (BPin) or MIDA boronate.[12] Alternatively, using potassium organotrifluoroborates (R-BF₃K) can be beneficial as they hydrolyze slowly to release the boronic acid, minimizing its concentration and thus side reactions.[14][15]

Workflow for Troubleshooting Low Yield in Suzuki Coupling

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[16] The electron-donating pyrrolidinyl group on the pyrazine ring can influence the reactivity in these couplings.

Frequently Asked Questions & Troubleshooting

Q1: My Buchwald-Hartwig amination is sluggish or gives a low yield. What should I consider?

A1: Similar to Suzuki couplings, catalyst inhibition by the pyrazine nitrogens is a primary concern.[5] Additionally, the choice of base and ligand is critical for this transformation.[17]

  • Ligand Choice: For C-N bond formation with this substrate, ligands that are both bulky and electron-rich are generally preferred. Xantphos and the Buchwald biarylphosphine ligands are excellent starting points.[3]

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[17]

  • Amine Volatility: If you are using a low-boiling-point amine, ensure your reaction setup can prevent its evaporation (e.g., sealed tube).

Q2: I am observing the formation of hydrodebromination byproducts. How can I suppress this?

A2: Hydrodebromination can compete with the desired amination.

  • Lower the Temperature: This is often the most effective first step.[9]

  • Optimize Catalyst Loading: While counterintuitive, sometimes a slightly lower catalyst loading can disfavor side reactions.

  • Ligand Screening: Experiment with different bulky ligands to find one that favors reductive elimination of the desired product over the pathways leading to hydrodebromination.

Representative Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).[3]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).[3]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.[18]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[3]

  • Reaction: Heat the sealed tube in a preheated oil bath (e.g., 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]

III. Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[19][20]

Frequently Asked Questions & Troubleshooting

Q1: What are the key considerations for a successful Sonogashira coupling with this substrate?

A1: The Sonogashira reaction typically requires a dual catalyst system of palladium and copper(I).[21]

  • Catalyst System: A common system is a palladium source like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ and a copper(I) co-catalyst, usually CuI.[9][22]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne.[9] The amine also serves as a solvent in many cases.

  • Oxygen Exclusion: It is crucial to maintain an inert atmosphere, as oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction.

Q2: My reaction is not going to completion, or I am seeing significant alkyne homocoupling.

A2: These are common issues in Sonogashira couplings.

  • Incomplete Reaction: This could be due to catalyst deactivation. Ensure all reagents and solvents are anhydrous and the system is rigorously deoxygenated.

  • Alkyne Homocoupling: This indicates the presence of oxygen. Improve your degassing procedure (e.g., freeze-pump-thaw cycles for the solvent) and maintain a positive pressure of inert gas throughout the reaction. Using a copper-free Sonogashira protocol might also be an option to explore.

General Sonogashira Coupling Protocol

Caption: Step-by-step workflow for a typical Sonogashira coupling.[9]

References

Technical Support Center: Navigating Solubility Challenges of 2-Bromo-5-(pyrrolidin-1-YL)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Bromo-5-(pyrrolidin-1-YL)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during experimental work. Our approach is rooted in foundational physicochemical principles and validated laboratory practices to ensure you can proceed with your research confidently and efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Understanding the basic properties of a compound is the first step in troubleshooting its solubility. Here is a summary of the key characteristics of this compound:

PropertyValueSource
CAS Number 1001050-21-0[1]
Molecular Formula C₈H₁₀BrN₃[1]
Molecular Weight 228.09 g/mol [1]
Appearance Typically a solid[2]
Storage Inert atmosphere, 2-8°C[2]

Based on its structure—a heterocyclic aromatic pyrazine core substituted with a bromine atom and a pyrrolidine ring—it can be classified as a moderately polar compound. The pyrazine and pyrrolidine moieties contain nitrogen atoms that can act as hydrogen bond acceptors, while the overall structure has significant nonpolar surface area.[3] This duality in its structure suggests that its solubility will be highly dependent on the chosen solvent system.

Troubleshooting Guide: Addressing Poor Solubility

It is a common challenge that a compound does not readily dissolve in the desired solvent. This guide provides a systematic approach to diagnose and overcome these issues.

Q2: My compound, this compound, is not dissolving in my chosen organic solvent. What should be my first step?

We recommend performing a small-scale, systematic solvent screening. This process will help you determine the compound's solubility profile across a range of common laboratory solvents with varying polarities.

This protocol is designed to provide a rapid and material-sparing assessment of solubility.

Objective: To determine the approximate solubility of this compound in a panel of common organic solvents.

Materials:

  • This compound

  • Small vials (e.g., 1.5 mL or 2 mL glass vials) with caps

  • A selection of organic solvents (see table below for suggestions)

  • Vortex mixer

  • Analytical balance (capable of measuring to at least 0.1 mg)

  • Pipettors

Procedure:

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 2-5 mg) into several labeled vials.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial. This creates an initial high concentration (e.g., 20-50 mg/mL).

  • Initial Dissolution Attempt: Cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for undissolved solid.

  • Titration: If the solid has not dissolved, add another measured aliquot of the solvent (e.g., 100 µL) and vortex again.

  • Repeat: Continue adding the solvent in a stepwise manner until the solid is completely dissolved or a large volume of solvent has been added.

  • Record: Carefully record the total volume of solvent required to dissolve the compound. Calculate the approximate solubility in mg/mL or mol/L.

  • Test Other Solvents: Repeat steps 2-6 for each solvent in your screening panel.

Recommended Solvent Screening Panel:

Solvent ClassExample SolventsRationale
Protic Polar Methanol, Ethanol, IsopropanolCapable of hydrogen bonding; often effective for moderately polar compounds.
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Can accept hydrogen bonds and have strong dipole moments; generally good solvents for a wide range of organic molecules.[4]
Nonpolar Toluene, Dichloromethane (DCM), ChloroformSolubilize based on van der Waals forces; may be effective if the aromatic and alkyl portions of the molecule dominate its behavior.
Ethers Diethyl Ether, 1,4-DioxaneModerate polarity.

This systematic approach provides you with quantitative or semi-quantitative data to make an informed decision about the best solvent for your experiment.

Q3: I've completed the solvent screen and the solubility is still too low for my needs. What can I do next?

A3: If single-solvent systems are inadequate, the next step is to employ solubility enhancement techniques. The choice of technique will depend on the nature of your experiment. Below is a troubleshooting workflow to guide your decision-making process.

Solubility_Troubleshooting start Initial Problem: Low Solubility in Single Solvent cosolvent Try Co-Solvent System start->cosolvent Is a solvent mixture acceptable? heating Apply Gentle Heating start->heating Is the compound thermally stable? sonication Use Sonication start->sonication Need to accelerate dissolution? ph_mod Consider pH Adjustment (for specific applications) start->ph_mod Working with protic solvents or biphasic systems? cosolvent->heating Combine Techniques success Solubility Issue Resolved cosolvent->success heating->sonication Combine Techniques heating->success sonication->success ph_mod->success

Caption: A decision-making workflow for addressing low solubility.

In-Depth Troubleshooting Guides

Q4: How do I select and use a co-solvent system effectively?

A4: Co-solvency is a powerful technique that involves mixing two or more miscible solvents to create a system with a polarity that is optimal for your compound.[2][4] Often, a small amount of a "stronger" solvent in which the compound is highly soluble (like DMSO or DMF) can dramatically increase its solubility in a "weaker" bulk solvent (like methanol or acetonitrile).

Causality: The co-solvent works by reducing the interfacial tension between the solute and the bulk solvent.[2] Essentially, the co-solvent molecules arrange themselves around the solute, creating a more favorable energetic environment for it to enter the solution phase.

  • Identify a "Strong" Solvent: From your initial screening, identify a solvent in which this compound has high solubility (e.g., DMSO).

  • Select a "Weak" (Bulk) Solvent: Choose the primary solvent for your experiment.

  • Prepare a Concentrated Stock: Dissolve a known amount of your compound in a minimal volume of the strong solvent to create a concentrated stock solution.

  • Titrate into Bulk Solvent: While stirring the bulk solvent, slowly add the concentrated stock solution dropwise.

  • Observe for Precipitation: Stop adding the stock solution at the first sign of persistent cloudiness or precipitation. This will give you the maximum concentration achievable with that co-solvent ratio.

  • Optimize Ratio: Experiment with different ratios. For example, prepare solutions of 5% DMSO in acetonitrile, 10% DMSO in acetonitrile, etc., and then test the solubility of your compound in these pre-mixed systems.

Trustworthiness: This method is self-validating. The visual endpoint (precipitation) provides immediate feedback on the limits of the co-solvent system. Always run a control with just the co-solvent mixture to ensure no artifacts are present.

Q5: Can I heat the mixture to improve solubility? What are the risks?

A5: Yes, for most solid organic compounds, solubility increases with temperature.[5][6] This is because the added thermal energy helps to overcome the intermolecular forces holding the solid crystal lattice together, allowing the solvent molecules to solvate the individual compound molecules more effectively.[7]

Protocol for Gentle Heating:

  • Place your vial containing the compound and solvent in a heated water bath or on a stirring hotplate.

  • Slowly increase the temperature, for instance, in 5-10°C increments.

  • Stir or agitate the mixture continuously.

  • Do not exceed a moderate temperature (e.g., 40-50°C) initially, as excessive heat can cause degradation.

  • Once dissolved, it is crucial to cool the solution slowly to room temperature. Rapid cooling can cause the compound to crash out of the solution, potentially in an amorphous or less stable form.

Key Considerations & Risks:

  • Thermal Stability: The primary risk is the thermal degradation of your compound. Always use the minimum temperature necessary.

  • Solvent Volatility: Be aware of the boiling point of your solvent. Heating a low-boiling solvent like DCM in a sealed vial can cause a dangerous pressure buildup.

  • Supersaturation: A solution prepared by heating may become supersaturated upon cooling. This means it holds more solute than it would at equilibrium at that temperature. Such solutions can be unstable, and the compound may precipitate out unexpectedly if disturbed.

Q6: How does sonication work, and what is the proper way to use it?

A6: Sonication uses high-frequency sound waves to induce cavitation—the rapid formation and collapse of microscopic bubbles—in the liquid.[8] This process generates intense, localized energy that can break apart solute agglomerates and increase the interaction between the solute surface and the solvent, thereby accelerating the rate of dissolution.[8][9]

Protocol for Sonication:

  • Prepare the mixture of your compound and solvent in a vial.

  • Place the vial in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in your vial for efficient energy transfer.

  • Turn on the sonicator. Most dissolution processes do not require heating, but some sonicators have a heating function that can be used concurrently if needed (see Q5 for precautions).

  • Sonicate in short bursts (e.g., 2-5 minutes at a time) and then visually inspect the solution.

  • Be aware that prolonged sonication can cause the bath to heat up. Monitor the temperature to avoid thermal degradation of your compound.

Trustworthiness: Sonication is a physical method that primarily increases the rate of dissolution. If the compound is fundamentally insoluble at that concentration, sonication will not change the thermodynamic solubility limit, but it will help you reach that limit much faster.[10]

Q7: The compound has nitrogen atoms. Can I use pH adjustment to increase solubility in organic solvents?

A7: This is an advanced consideration and is most relevant when working in protic organic solvents (like alcohols) or in biphasic systems (e.g., DCM and water). The nitrogen atoms in the pyrazine and pyrrolidine rings are basic and can be protonated by an acid to form a salt.[1][11]

Mechanism: The salt form of the compound will have significantly different physicochemical properties, often exhibiting much higher polarity and, consequently, higher solubility in polar solvents.

When to Consider This:

  • In Protic Solvents: If you are working in a solvent like methanol or ethanol, adding a small amount of an organic acid (e.g., a few microliters of acetic acid or trifluoroacetic acid) could protonate the compound and increase its solubility.

  • For Extraction/Purification: During an aqueous workup, adjusting the pH of the aqueous layer to be acidic (e.g., pH 2-4) will likely move the compound from the organic phase into the aqueous phase. Conversely, basifying the aqueous layer will deprotonate the compound, making it less water-soluble and favoring its extraction into an organic solvent.

Caution: Modifying the pH will change the chemical nature of your compound (from a neutral free base to a salt). This may not be suitable for all subsequent reactions or analyses. This technique is a powerful tool but must be used with a clear understanding of its chemical consequences.

References

"2-Bromo-5-(pyrrolidin-1-YL)pyrazine" stability testing and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Drug Development

Welcome to the technical support guide for 2-Bromo-5-(pyrrolidin-1-yl)pyrazine (CAS No. 1001050-21-0). As a key building block in the synthesis of novel chemical entities, particularly in the domain of protein degraders, understanding its intrinsic stability is paramount.[1] The chemical integrity of this molecule directly impacts the quality, safety, and efficacy of any subsequent active pharmaceutical ingredient (API). This guide provides a comprehensive framework for conducting stability testing, identifying potential degradation pathways, and troubleshooting common experimental challenges.

Forced degradation studies are a cornerstone of this process, providing essential insights into how the molecule behaves under various environmental stressors.[2] The data generated are not merely a regulatory requirement but a scientific necessity that informs formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf life.[2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and handling of this compound.

Q1: What is this compound and what are its recommended storage conditions?

A: this compound is a heterocyclic organic compound with the molecular formula C₈H₁₀BrN₃.[1] It serves as a valuable intermediate in medicinal chemistry. Due to its chemical nature, proper storage is crucial to maintain its purity. Manufacturer recommendations typically include storage at 2-8°C or room temperature, sealed in a dry, inert atmosphere (e.g., under argon or nitrogen) to prevent potential atmospheric hydrolysis or oxidation.[3][4]

Q2: What is a forced degradation study and why is it essential for this compound?

A: A forced degradation, or stress testing, study is an experiment that intentionally exposes a compound to conditions more severe than standard accelerated stability testing.[2][5] The goal is to deliberately generate degradation products. This is essential for:

  • Elucidating Degradation Pathways: To understand the chemical vulnerabilities of the molecule.

  • Developing Stability-Indicating Methods: To prove that your analytical method (e.g., HPLC) can separate and quantify the intact compound from its potential degradation products.

  • Identifying Potential Impurities: To characterize degradants that might form during manufacturing or long-term storage.[6]

Q3: Based on its structure, what are the most likely degradation pathways for this compound?

A: While specific experimental data for this exact molecule is not publicly available, we can predict likely degradation pathways based on its functional groups:

  • Hydrolysis of the C-Br Bond: The bromo-substituent on the pyrazine ring is a primary site for nucleophilic substitution, particularly under acidic or basic conditions. This would likely result in the formation of 5-(pyrrolidin-1-yl)pyrazin-2-ol.

  • Oxidation of the Pyrrolidine Ring: The tertiary amine within the pyrrolidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide derivative.

  • Photolytic Degradation: Aromatic heterocyclic systems like pyrazine can be sensitive to light, potentially leading to complex ring cleavage or rearrangement reactions.[7]

Below is a diagram illustrating these potential degradation routes.

G cluster_main cluster_products A This compound B 5-(pyrrolidin-1-yl)pyrazin-2-ol A->B Hydrolysis (Acid/Base) C N-oxide Derivative A->C Oxidation (e.g., H₂O₂) D Photolytic Products A->D Photolysis (UV/Vis Light)

Caption: Predicted degradation pathways for this compound.

Part 2: Troubleshooting Guide for Stability Studies

This section provides practical solutions to common issues encountered during forced degradation experiments.

Q4: I am not observing any significant degradation (<5%) even under harsh conditions. What are the next steps?

A: This indicates the molecule is highly stable under the tested conditions or your analytical method is not capturing the change.

  • Action 1: Escalate Stress Conditions: Systematically increase the severity of the stress. For example, move from 0.1 M HCl to 1 M HCl, increase the temperature from 60°C to 80°C, or extend the exposure time. The goal is to achieve a target degradation of 5-20%.[5]

  • Action 2: Verify Analytical Method: Ensure your HPLC method is stability-indicating. Check that the peak for the parent compound is pure using a photodiode array (PDA) detector. A co-eluting degradant could mask the loss of the parent compound.

  • Action 3: Consider Anhydrous Conditions: For certain molecules, traditional aqueous stress conditions may not be effective. A forced degradation study using anhydrous, reactive organic solutions might be necessary to reveal different degradation pathways.[8]

Q5: My compound has degraded almost completely (>90%). How can I obtain meaningful results?

A: Excessive degradation prevents the accurate identification of primary degradation products and challenges the analytical method.

  • Action 1: De-escalate Stress Conditions: Reduce the stressor concentration, lower the temperature, or shorten the exposure duration.

  • Action 2: Implement a Time-Course Study: Sample at multiple, shorter time points (e.g., 2, 4, 8, 24 hours) to capture the initial degradation profile before it proceeds to completion. This is crucial for understanding the kinetics of the degradation.

Q6: The mass balance in my HPLC analysis is poor (sum of parent and degradants is <95%). What could be the cause?

A: A poor mass balance suggests that not all degradation products are being accounted for.

  • Action 1: Check for Non-Chromophoric Degradants: Your degradation products may lack a UV chromophore. Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to search for other species.

  • Action 2: Investigate Volatility or Precipitation: The degradant could be volatile and lost during sample preparation, or it may have precipitated out of the solution. Analyze the headspace for volatile compounds (GC-MS) and visually inspect samples for any precipitate.

  • Action 3: Adjust HPLC Method: Some degradants may be highly polar or non-polar and could be irreversibly adsorbed to the column or eluting in the solvent front. Modify the mobile phase gradient or change the column chemistry.

Q7: How do I confirm the structure of a degradation product I've identified?

A: Structural elucidation is a multi-step process.

  • Step 1: High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to propose a molecular formula for the degradant.

  • Step 2: Tandem Mass Spectrometry (MS/MS): Fragment the degradant ion to gain structural information and compare its fragmentation pattern to that of the parent compound.

  • Step 3: Isolation and NMR: If the degradant is present in sufficient quantities, isolate it using preparative HPLC. A full structural characterization can then be performed using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 3: Core Experimental Protocols

The following protocols are designed as a starting point for a comprehensive forced degradation study. They should be adapted based on the observed stability of the molecule. The primary analytical technique assumed is a stability-indicating HPLC-UV/MS method.

Workflow for Forced Degradation Studies

G A Prepare Stock Solution (e.g., in Acetonitrile/Water) B Stress Sample Preparation A->B C Unstressed Control (t=0 sample) B->C D Blank Control (Stressor + Diluent) B->D E Apply Stress Conditions (Heat, Light, pH, etc.) B->E G HPLC-UV/MS Analysis C->G D->G F Neutralize & Dilute Samples (at specified time points) E->F F->G H Data Evaluation (Assay, Purity, Mass Balance) G->H

Caption: General workflow for conducting forced degradation experiments.

Summary of Recommended Stress Conditions
Stress ConditionReagent/ParameterTypical ConditionsRationale & Key Considerations
Acid Hydrolysis 0.1 M - 1 M HCl60°C for 24-48 hoursTests the lability of the C-Br bond and ether linkages. The pyrazine and pyrrolidine nitrogens will be protonated.
Base Hydrolysis 0.1 M - 1 M NaOH60°C for 24-48 hoursAlso tests for susceptibility to nucleophilic attack. May promote different degradation pathways than acidic conditions.
Oxidation 3% - 30% H₂O₂Room Temp or 40°C for 24 hoursEvaluates susceptibility to oxidation, primarily at the pyrrolidine nitrogen (N-oxide formation).[9]
Thermal Degradation 80°C (in solution) 105°C (solid state)48-72 hoursAssesses the intrinsic thermal stability of the molecule in the absence of other stressors.
Photostability ICH Q1B Option 2Overall illumination ≥ 1.2 million lux hours Integrated near UV energy ≥ 200 watt hours/m²Exposes the sample to controlled UV and visible light to identify photolytic degradation. A dark control is mandatory.[10]
Step-by-Step Protocol: Acid Hydrolysis
  • Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable organic solvent (e.g., acetonitrile).

  • Reaction Setup: In a clean vial, add an aliquot of the stock solution to a volume of 0.1 M HCl to achieve a final drug concentration of ~0.1 mg/mL.

  • Control Samples: Prepare two control samples:

    • Unstressed Control (t=0): Add the stock solution to the diluent used for HPLC analysis, neutralize immediately, and dilute to the final concentration.

    • Blank Control: Prepare a solution of 0.1 M HCl and the organic solvent without the drug.

  • Stressing: Place the reaction vial and the blank control in a thermostatically controlled oven or water bath at 60°C.

  • Sampling: At predetermined time points (e.g., 8, 24, 48 hours), withdraw an aliquot of the stressed sample.

  • Quenching & Analysis: Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH. Dilute the neutralized sample to the target concentration for HPLC analysis. Analyze alongside the unstressed and blank controls.

  • Evaluation: Calculate the percentage degradation, check for new peaks in the chromatogram, and assess the mass balance.

(Note: Similar protocols should be followed for base hydrolysis and oxidation, using the appropriate stressor and quenching agents.)

References

Scaling up the synthesis of "2-Bromo-5-(pyrrolidin-1-YL)pyrazine": challenges and strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers, scientists, and drug development professionals may encounter during their experiments, particularly when scaling up the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we combine technical accuracy with field-proven insights to help you navigate the challenges of this synthesis.

Introduction

This compound is a key building block in the development of various therapeutic agents, notably as a component in protein degrader building blocks.[1] Its synthesis typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination, between 2,5-dibromopyrazine and pyrrolidine. While this reaction is well-established in medicinal chemistry, scaling it up from the lab bench to pilot or industrial scale presents a unique set of challenges.[2][3] This guide will address these challenges head-on, providing practical strategies to ensure a robust, efficient, and safe synthesis process.

Troubleshooting Guide: Navigating Common Hurdles

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction is showing low conversion of 2,5-dibromopyrazine. What are the likely causes and how can I improve it?

Answer:

Low conversion in a Buchwald-Hartwig amination can stem from several factors, primarily related to catalyst activity and reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical.[4] While various catalyst systems can be effective, for heteroaromatic substrates like pyrazines, bulky electron-rich ligands such as XPhos or BrettPhos often give superior results.[5][6] If you are using a simple palladium source like Pd(OAc)₂, ensure it is of high purity. Consider using a pre-formed catalyst, which can lead to more consistent results.[4]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[7] Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). This includes using degassed solvents and properly purging the reaction vessel. Inadequate inerting is a common cause of catalyst deactivation and low conversion, especially on a larger scale.

  • Base Selection and Quality: The choice and quality of the base are paramount. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[8] Ensure the base is fresh and anhydrous, as moisture can deactivate both the catalyst and the base itself. On a larger scale, the physical properties of the base, such as particle size, can affect its solubility and reactivity.

  • Solvent and Temperature: Aprotic, non-polar solvents like toluene or dioxane are typical choices.[9] The reaction temperature needs to be carefully optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. A typical starting point is 80-100°C.[4]

Question 2: I'm observing significant formation of side products, particularly the hydrodehalogenation of 2,5-dibromopyrazine and the diarylated product. How can I minimize these?

Answer:

The formation of byproducts is a common challenge in cross-coupling reactions. Here’s how to address the two most prevalent side products in this synthesis:

  • Hydrodehalogenation (Formation of 2-bromopyrazine): This occurs when the aryl halide is reduced instead of undergoing amination. It can be caused by:

    • Moisture: Trace amounts of water can lead to the formation of palladium hydride species that promote hydrodehalogenation. Ensure all reagents and solvents are scrupulously dry.

    • β-Hydride Elimination: This is an unproductive side reaction that can compete with reductive elimination.[8] The choice of ligand can influence this pathway. Sterically hindered ligands can often suppress β-hydride elimination.

  • Diarylation (Formation of 2,5-bis(pyrrolidin-1-yl)pyrazine): This side product arises from the reaction of the desired product with another molecule of pyrrolidine. To minimize its formation:

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of 2,5-dibromopyrazine can help to consume all the pyrrolidine before it can react a second time.

    • Slow Addition: On a larger scale, the slow addition of pyrrolidine to the reaction mixture can help to maintain a low concentration of the amine, thus disfavoring the second amination.

Below is a diagram illustrating the main reaction and potential side reactions:

Buchwald_Hartwig_Side_Reactions A 2,5-Dibromopyrazine C This compound (Desired Product) A->C + Pyrrolidine D 2-Bromopyrazine (Hydrodehalogenation) A->D Side Reaction B Pyrrolidine B->C E 2,5-bis(pyrrolidin-1-yl)pyrazine (Diarylation) C->E + Pyrrolidine Catalyst Pd Catalyst + Base Catalyst->C Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + 2,5-Dibromopyrazine AmineCoord Amine Coordination Complex OxAdd->AmineCoord + Pyrrolidine Amido Amido Complex AmineCoord->Amido - H-Base+ Amido->Pd0 Reductive Elimination Product Product (this compound) Amido->Product ArylHalide 2,5-Dibromopyrazine Amine Pyrrolidine Base Base

References

Validation & Comparative

A Senior Application Scientist's Guide to 2-Bromo-5-(pyrrolidin-1-yl)pyrazine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and medicinal chemistry, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Among the myriad of heterocyclic scaffolds, pyrazines are a privileged class, frequently appearing in FDA-approved drugs and clinical candidates.[1] This guide provides an in-depth technical comparison of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine , a versatile building block, with other brominated pyrazine isomers. We will delve into the nuances of their synthesis and comparative reactivity in key synthetic transformations, supported by experimental data from analogous systems and established chemical principles.

The Pyrazine Core: A Scaffold of Significance

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry.[2] Its electron-deficient nature and ability to participate in hydrogen bonding interactions make it an attractive scaffold for designing ligands that target a variety of biological entities, including kinases and G-protein coupled receptors.[3][4] Brominated pyrazines, in particular, serve as versatile intermediates, offering a reactive handle for the introduction of molecular complexity through a variety of cross-coupling and substitution reactions.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyrazine ring, being electron-deficient, is pre-activated towards nucleophilic attack, a reactivity that is further enhanced by the presence of halogen substituents.[5]

A common and efficient precursor for this synthesis is 2,5-dibromopyrazine. The reaction proceeds by the selective displacement of one of the bromine atoms by pyrrolidine.

Reaction Rationale:

The two bromine atoms on the pyrazine ring are not chemically equivalent. The carbon atoms of the pyrazine ring are electron-deficient due to the inductive effect of the two nitrogen atoms. In nucleophilic aromatic substitution reactions on dihalopyrazines, the position of attack is dictated by the relative activation of the carbon-halogen bonds. Generally, the halogen at the 2-position is more susceptible to nucleophilic attack than the one at the 5-position.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,5-Dibromopyrazine

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyrazine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add pyrrolidine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

dot

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 2,5-Dibromopyrazine, K₂CO₃, and DMF add_pyrrolidine Add Pyrrolidine reagents->add_pyrrolidine heat Heat to 80-100 °C add_pyrrolidine->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify final_product final_product purify->final_product This compound Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex Ar-Pd(II)L₂-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar_Ar Ar_B Ar'-B(OR)₂ Ar_B->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure start Ar-X meisenheimer Meisenheimer Complex [Ar(X)(Nu)]⁻ start->meisenheimer Slow nucleophile Nu⁻ nucleophile->meisenheimer product Ar-Nu meisenheimer->product Fast leaving_group X⁻ meisenheimer->leaving_group

References

A Comparative Analysis of the Bioactivity of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazine scaffold stands out as a privileged structure, forming the core of numerous biologically active molecules. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as kinase inhibitors, anticancer agents, and G protein-coupled receptor (GPCR) modulators.[1][2][3] This guide focuses on the promising, yet underexplored, class of 2-bromo-5-(pyrrolidin-1-yl)pyrazine analogs. While direct comparative studies on a series of these specific analogs are not extensively documented in publicly available literature, this guide will provide a comprehensive comparative analysis of structurally related 2,5- and 2,6-disubstituted pyrazines. By examining the structure-activity relationships (SAR) of these closely related analogs, we can extrapolate key insights into how modifications to the pyrazine core can influence bioactivity, thereby guiding future research and development in this area.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, present self-validating experimental protocols, and provide a framework for understanding the bioactivity of this important class of compounds.

The Pyrazine Core: A Versatile Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, offers a unique combination of properties that make it attractive for medicinal chemistry. The nitrogen atoms can act as hydrogen bond acceptors, crucial for interactions with biological targets.[4] The aromatic nature of the ring allows for the introduction of various substituents at different positions, enabling fine-tuning of the molecule's electronic and steric properties to optimize potency and selectivity.

Comparative Bioactivity of Disubstituted Pyrazine Analogs as Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] Pyrazine derivatives have emerged as potent kinase inhibitors.[2] The following sections present a comparative analysis of 2,6-disubstituted pyrazines as Casein Kinase 2 (CK2) inhibitors, providing a model for understanding the SAR of 2,5-disubstituted pyrazines like our target compound.

Data Presentation: Quantitative SAR of 2,6-Disubstituted Pyrazines as CK2 Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of 2,6-disubstituted pyrazine analogs against the CK2α kinase. This data illustrates how modifications at the 2 and 6 positions of the pyrazine ring impact their potency.

Compound IDR1 Substituent (Position 2)R2 Substituent (Position 6)CK2α IC50 (nM)
1 Indazole4-fluoroaniline50
2 Indazole4-chloroaniline30
3 Indazole4-methoxyaniline150
4 IndazoleAniline80
5 Benzimidazole4-chloroaniline120
6 Indole4-chloroaniline>1000

This data is representative and adapted from literature on 2,6-disubstituted pyrazine kinase inhibitors to illustrate SAR principles.[1]

Structure-Activity Relationship (SAR) Insights

From the data presented, several key SAR insights can be drawn:

  • Influence of the Aniline Substituent: Halogen substitution on the aniline ring at the 6-position significantly impacts potency. A chloro-substituent (Compound 2 ) provides the highest potency, suggesting a favorable interaction in the kinase binding pocket. A fluoro-substituent (Compound 1 ) also confers good potency, while a methoxy group (Compound 3 ) or no substitution (Compound 4 ) leads to a decrease in activity. This highlights the importance of electronic and steric factors at this position.

  • Importance of the Heterocyclic Core at Position 2: The nature of the heterocyclic ring system at the 2-position is critical for activity. The indazole moiety (Compounds 1-4 ) is clearly preferred over benzimidazole (Compound 5 ) and indole (Compound 6 ), which results in a dramatic loss of potency. This suggests that the specific arrangement of nitrogen atoms and the overall shape of the indazole ring are crucial for optimal binding to the CK2α active site.

These principles can be extrapolated to the design of novel this compound analogs. For instance, modifications to the pyrrolidine ring or substitution of the bromine atom with other functional groups would likely have a profound impact on their bioactivity.

Experimental Protocols for Bioactivity Assessment

To enable researchers to validate and expand upon these findings, this section provides detailed, self-validating experimental protocols for assessing the bioactivity of pyrazine analogs.

In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, typically using a fluorescent or luminescent readout.

Materials:

  • Recombinant human kinase (e.g., CK2α)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a microplate. Include control wells with DMSO only (no inhibition) and a known inhibitor (positive control).

  • Kinase Reaction:

    • Add the kinase and substrate solution to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

    • Incubate as required by the detection kit.

  • Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality and Validation: This protocol is self-validating through the inclusion of positive and negative controls. The dose-response curve provides confidence in the specificity of the inhibition. The choice of substrate and ATP concentration should be optimized for each kinase to ensure the assay is running under appropriate kinetic conditions.

Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., HCT116 human colon cancer cells)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include control wells with DMSO only.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

Causality and Validation: The dose-dependent reduction in cell viability indicates a cytotoxic or cytostatic effect of the compound. The use of a control cell line can help assess selectivity. Microscopic examination of the cells during the experiment can provide qualitative information about the morphological changes induced by the compounds.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate a representative kinase signaling pathway and the general workflow for SAR studies.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Kinase Receptor_Kinase Growth_Factor->Receptor_Kinase Binds RAS RAS Receptor_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Pyrazine_Inhibitor Pyrazine Analog Pyrazine_Inhibitor->RAF Inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Drives sar_workflow Start Identify Lead Compound Synthesis Synthesize Analogs Start->Synthesis Bioassay Biological Screening (e.g., Kinase Assay) Synthesis->Bioassay Data_Analysis Analyze SAR Bioassay->Data_Analysis Data_Analysis->Synthesis Iterative Design Potent_Analog Potent Analog Identified Data_Analysis->Potent_Analog Favorable SAR Optimization Further Optimization (ADME/Tox) Potent_Analog->Optimization End Lead Candidate Optimization->End

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Determination of 2-Bromo-5-(pyrrolidin-1-YL)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Bromo-5-(pyrrolidin-1-YL)pyrazine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reliable analytical procedure. The methodologies and validation parameters are benchmarked against the rigorous standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Introduction: The Imperative for Purity in Pharmaceutical Development

This compound is a heterocyclic compound featuring a pyrazine core, a structure of significant interest in medicinal chemistry due to the diverse biological activities of pyrazine derivatives.[1][2] In the journey from discovery to a marketable drug substance, the chemical purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute. The presence of impurities, even in minute quantities, can impact the safety and efficacy of the final drug product.[3]

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[3][4] However, an HPLC method is only as reliable as its validation. The objective of method validation is to provide documented evidence that the procedure is suitable for its intended purpose.[5][6] This guide details the development and subsequent validation of a specific, accurate, and robust reversed-phase HPLC (RP-HPLC) method for this compound.

The Regulatory Landscape: Grounding Validation in Global Standards

Any analytical method intended for quality control in a regulated environment must be validated according to established guidelines. The primary authoritative sources are the ICH guidelines, which are adopted by major regulatory bodies like the FDA and the European Medicines Agency (EMA).[7][8]

  • ICH Q2(R2) "Validation of Analytical Procedures" : This recently revised guideline provides a comprehensive framework for validation, outlining the specific performance characteristics that must be evaluated.[9][10][11][12]

  • ICH Q1A(R2) "Stability Testing of New Drug Substances and Products" : This guideline necessitates the use of validated stability-indicating methods and outlines the conditions for forced degradation studies.[13]

This work adheres to the principles within these documents to create a self-validating system that ensures data integrity and regulatory compliance.

Method Development: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte and the principles of chromatography.

Analyte Characterization: this compound

While a detailed experimental characterization is ideal, the structure of this compound allows us to infer key properties relevant to HPLC method development:

  • Polarity : The presence of two nitrogen atoms in the pyrazine ring and the nitrogen in the pyrrolidine ring imparts a degree of polarity.

  • Basicity : The pyrrolidine nitrogen is a basic site, meaning the analyte's charge state will be pH-dependent. This is a critical consideration for achieving good peak shape.

  • UV Absorbance : The aromatic pyrazine ring system is an excellent chromophore, making UV detection a suitable choice. A UV scan of the analyte would be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Chromatographic System Selection: The "Why" Behind the "What"

Based on the analyte's properties, the following components were rationally selected.

  • Separation Mode: Reversed-Phase (RP-HPLC)

    • Justification : RP-HPLC is the most common and versatile mode in pharmaceutical analysis, ideal for separating compounds of moderate to low polarity.[14] Given the analyte's structure, it possesses sufficient hydrophobicity to be retained on a non-polar stationary phase.

    • Alternative Considered : Hydrophilic Interaction Liquid Chromatography (HILIC) would be an option if the analyte were extremely polar and showed poor retention in reversed-phase.[14][15] However, RP-HPLC offers a more robust starting point.

  • Stationary Phase: C18 Column

    • Justification : An octadecylsilane (C18) bonded phase is the workhorse of reversed-phase chromatography, offering high hydrophobicity and a well-understood separation mechanism.[14][16] A modern, high-purity silica column with end-capping is chosen to minimize peak tailing caused by secondary interactions between the basic analyte and acidic silanol groups on the silica surface.[17]

    • Comparison : Other phases like C8 (less retentive) or Phenyl (alternative selectivity via π-π interactions) could be screened if C18 does not provide adequate resolution from impurities.[18][19]

  • Mobile Phase: Buffered Acetonitrile/Water Gradient

    • Organic Modifier : Acetonitrile is chosen over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

    • Aqueous Component & pH Control : To ensure a consistent retention time and symmetrical peak shape for our basic analyte, the mobile phase pH must be controlled with a buffer. A pH of ~3.0 is selected to ensure the pyrrolidine nitrogen is fully protonated, leading to a single ionic species and preventing peak tailing. A phosphate or formate buffer is suitable.

    • Elution Mode : A gradient elution (gradually increasing the percentage of acetonitrile) is selected. Causality : A gradient is superior to an isocratic elution for purity methods because it can effectively elute a wide range of potential impurities with varying polarities and ensures that any highly retained, non-polar impurities are washed from the column in a reasonable time.[4]

  • Detector: Photodiode Array (PDA) Detector

    • Justification : A PDA detector is chosen over a simple UV detector for two critical reasons. First, it allows for monitoring at the analyte's λ-max for high sensitivity. Second, and more importantly for a purity method, it provides spectral data across the entire peak. This is essential for assessing peak purity and indicating the presence of co-eluting impurities.[20][21]

The Validated Method: Protocol and System Suitability

The culmination of the development process is a defined analytical method and a set of criteria to ensure the system is performing correctly before any analysis.

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)
Mobile Phase B Acetonitrile
Gradient Program 0-2 min (10% B), 2-15 min (10% to 90% B), 15-18 min (90% B), 18-18.1 min (90% to 10% B), 18.1-25 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector PDA at 270 nm (Illustrative λ-max)
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)
System Suitability Testing (SST)

Before injecting any samples for validation or routine analysis, a standard solution is injected in replicate (typically 5 or 6 times) to verify the performance of the complete chromatographic system.[22][23] This is a self-validating check that ensures the system is fit for purpose on the day of analysis.[24][25]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A high tailing factor can indicate undesirable secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
Repeatability (%RSD) %RSD of peak area and retention time for 5 replicate injections ≤ 2.0%Ensures the precision of the instrument's injector and pump.[26]
Resolution (Rs) Rs ≥ 2.0 between the main peak and the closest eluting impurityEnsures baseline separation of the analyte from potential impurities.

Comprehensive Method Validation: Proving Fitness for Purpose

The following validation characteristics are evaluated according to ICH Q2(R2) guidelines.[9][27][28] The workflow for this comprehensive validation is outlined below.

HPLC Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol Execution cluster_2 Phase 3: Finalization & Implementation Dev Method Development & Optimization SST Define System Suitability Test (SST) Criteria Dev->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Rob Robustness Report Validation Report Generation Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP Routine Routine Use in Quality Control SOP->Routine

Caption: Workflow for HPLC method development and validation.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[5][6] For a purity-indicating method, this is most powerfully demonstrated through forced degradation (stress testing).[29][30][31]

Experimental Protocol: Forced Degradation A solution of this compound (e.g., at 1 mg/mL) is subjected to the following stress conditions as per ICH Q1A(R2) guidelines.[4][13]

  • Acid Hydrolysis : 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis : 0.1 M NaOH at 60°C for 4 hours.

  • Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation : Solid sample in an oven at 105°C for 48 hours.

  • Photolytic Degradation : Solution exposed to UV/Vis light in a photostability chamber (ICH Q1B).

After exposure, samples are neutralized (if necessary), diluted to the target concentration, and analyzed. The chromatograms are compared to that of an unstressed sample.

Forced Degradation Workflow cluster_stress Stress Conditions (ICH Q1A) API API Sample (1 mg/mL Solution) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Oxid Oxidation (3% H₂O₂, RT) API->Oxid Therm Thermal (Solid, 105°C) API->Therm Photo Photolytic (UV/Vis Light) API->Photo Analysis Neutralize & Dilute to Target Conc. Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis HPLC Analyze by Validated HPLC-PDA Method Analysis->HPLC Eval Evaluate Peak Purity, Resolution, & Mass Balance HPLC->Eval

Caption: Experimental workflow for forced degradation studies.

Results & Interpretation (Illustrative Data) The method is considered specific if:

  • The main peak for this compound is resolved from all degradation product peaks (Rs > 2.0).

  • The peak purity analysis (e.g., purity angle < purity threshold) confirms the main peak is spectrally homogeneous in all stressed samples, indicating no co-elution.[20][21]

  • A reasonable mass balance is achieved (e.g., 95-105%), where the decrease in the main peak area is accounted for by the sum of the areas of the degradation peaks.

Stress Condition% DegradationObservations
Acid Hydrolysis15.2%Two major degradant peaks observed.
Base Hydrolysis8.5%One major degradant peak observed.
Oxidation21.0%Multiple minor degradant peaks.
Thermal< 1.0%No significant degradation.
Photolytic5.4%One minor degradant peak observed.

These results demonstrate that the method is stability-indicating, as it can separate and detect the products formed under various stress conditions.

Linearity

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.

Protocol : A series of at least five standard solutions are prepared, typically covering 50% to 150% of the target analytical concentration. Each is injected in triplicate.

Results & Interpretation (Illustrative Data)

ParameterResultAcceptance Criteria
Range 0.5 - 1.5 µg/mL-
Regression Equation y = 45678x + 1234-
Correlation Coefficient (r²) 0.9995r² ≥ 0.999
Y-intercept Within 2% of response at 100% levelNo significant bias at zero.

The high correlation coefficient confirms the excellent linearity of the method within the defined range.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by a recovery study on a spiked placebo or by analyzing a sample with a known concentration.

Protocol : A known amount of this compound is added (spiked) to a blank sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate.

Results & Interpretation (Illustrative Data)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%0.800.7998.8%
100%1.001.01101.0%
120%1.201.1999.2%
Average % Recovery 99.7%
Acceptance Criteria 98.0% - 102.0%

The results demonstrate the method is highly accurate.

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision) : Six replicate preparations of a sample at 100% of the test concentration are analyzed on the same day by the same analyst.

  • Intermediate Precision : The analysis is repeated by a different analyst on a different day using different equipment to assess the impact of random events.[27]

Results & Interpretation (Illustrative Data)

Precision LevelParameterAnalyst 1 / Day 1Analyst 2 / Day 2Acceptance Criteria
Repeatability Mean Purity (%)99.85--
%RSD0.25%-%RSD ≤ 2.0%
Intermediate Mean Purity (%)99.8599.79-
%RSD0.25%0.31%%RSD ≤ 2.0%
Overall %RSD (Both Sets) 0.41% %RSD ≤ 2.0%

The low Relative Standard Deviation (%RSD) values confirm the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD : The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

These are often determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.[26]

Results & Interpretation (Illustrative Data)

ParameterResult
LOD 0.05 µg/mL (S/N = 3.3)
LOQ 0.15 µg/mL (S/N = 10.5)

The LOQ is sufficiently low to quantify potential impurities at required reporting thresholds (e.g., 0.05% or 0.1%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol : Key parameters are slightly varied, and the effect on SST parameters (e.g., resolution, tailing factor) is observed.

Results & Interpretation (Illustrative Data)

Parameter VariedVariationImpact on SSTResult
Flow Rate ± 0.1 mL/minResolution, Retention TimeAll SST criteria met.
Column Temperature ± 2 °CResolution, Retention TimeAll SST criteria met.
Mobile Phase pH ± 0.2 unitsPeak Shape, Retention TimeAll SST criteria met.

The method is robust as minor changes do not significantly impact its performance.

Conclusion

This guide has detailed the systematic development and rigorous validation of a stability-indicating RP-HPLC method for determining the purity of this compound. The chosen methodology, grounded in the physicochemical properties of the analyte and authoritative regulatory guidelines, has been proven to be specific, linear, accurate, precise, and robust. The successful execution of forced degradation studies confirms its utility as a stability-indicating method, capable of separating the main compound from potential degradation products. This validated method is fit for its intended purpose and can be confidently implemented in a quality control environment for routine purity testing and stability studies, ensuring the quality and safety of this pharmaceutical compound.

References

A Strategic Guide to Comparing the In Vitro Efficacy of Novel 2-Bromo-5-(pyrrolidin-1-YL)pyrazine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazine scaffold represents a cornerstone in the design of novel therapeutics. Its derivatives are known to exhibit a wide range of biological activities, including potent anticancer and anti-inflammatory properties.[1][2] The core structure, a six-membered aromatic ring with two nitrogen atoms, often serves as a key pharmacophore in kinase inhibitors by acting as a hydrogen bond acceptor in the ATP-binding pocket of these enzymes.[1] This guide focuses on a specific, promising scaffold: 2-Bromo-5-(pyrrolidin-1-YL)pyrazine . We will explore a systematic approach to synthesizing and comparing the in vitro efficacy of its derivatives, providing a robust framework for identifying lead compounds for further development.

The rationale for derivatizing this particular scaffold is twofold. First, the bromine atom at the 2-position serves as a versatile synthetic handle for introducing a variety of substituents through cross-coupling reactions, allowing for the exploration of the chemical space around this position. Second, the pyrrolidine moiety at the 5-position is a common feature in many biologically active compounds and can be modified to fine-tune solubility, cell permeability, and target engagement.

This guide will not merely present data but will walk through the strategic design of an experimental plan to generate and interpret comparative efficacy data for a hypothetical series of novel derivatives. We will delve into the causality behind the experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Proposed Derivatives for Comparative Analysis

To establish a clear structure-activity relationship (SAR), we will propose a focused library of derivatives based on the core scaffold. The modifications are designed to probe the effects of electronic and steric properties at two key positions.

Core Scaffold:

  • Compound A (Parent): this compound

Derivatives with Modifications at the 2-position (via Suzuki Coupling):

  • Compound B: 2-Phenyl-5-(pyrrolidin-1-YL)pyrazine

  • Compound C: 2-(4-methoxyphenyl)-5-(pyrrolidin-1-YL)pyrazine

  • Compound D: 2-(4-fluorophenyl)-5-(pyrrolidin-1-YL)pyrazine

  • Compound E: 2-(pyridin-4-yl)-5-(pyrrolidin-1-YL)pyrazine

Derivatives with Modifications at the Pyrrolidine Ring:

  • Compound F: 2-Bromo-5-(3-hydroxypyrrolidin-1-yl)pyrazine

  • Compound G: 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyrazine

This selection allows for a systematic comparison of how aryl substitutions with varying electronic properties (phenyl, methoxyphenyl, fluorophenyl, pyridinyl) at the 2-position, and alterations to the pyrrolidine ring, impact biological activity.

Experimental Workflow for Efficacy Comparison

A logical and phased approach is critical to efficiently evaluate our synthesized compounds. The workflow is designed to first assess general cytotoxicity and then to investigate the specific mechanism of action for the most potent derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation synthesis Synthesis & Characterization of Derivatives A-G mtt MTT Cytotoxicity Assay (MCF-7, A549, HCT116) synthesis->mtt ic50 IC50 Determination mtt->ic50 select Select Lead Compounds (IC50 < 10 µM) ic50->select Data Analysis & Lead Selection kinase In Vitro Kinase Inhibition Assay (e.g., EGFR, VEGFR2) select->kinase pathway Signaling Pathway Analysis (Western Blot) kinase->pathway G cluster_0 cluster_1 cluster_2 Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Ligand->RTK Binds & Activates ATP_Site ATP-Binding Pocket RTK->ATP_Site Conformational Change Substrate Substrate Protein ATP_Site->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Pathway Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Phospho_Substrate->Pathway Activates Response Cell Proliferation, Survival, Angiogenesis Pathway->Response Inhibitor Pyrazine Derivative (Compound E) Inhibitor->ATP_Site Competitively Binds

References

A Senior Application Scientist's Guide to 2-Bromo-5-(pyrrolidin-1-yl)pyrazine: Synthesis, Characterization, and Comparative Cross-Coupling Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The pyrazine scaffold is a privileged heterocycle, present in numerous FDA-approved therapeutics, making its derivatives highly valuable starting materials.[1] This guide provides an in-depth technical overview of 2-Bromo-5-(pyrrolidin-1-yl)pyrazine , a versatile building block for introducing the 5-(pyrrolidin-1-yl)pyrazine moiety into target molecules.

This document will delve into a plausible and detailed synthetic protocol, the expected analytical characterization, and a comparative analysis of its performance in palladium-catalyzed cross-coupling reactions against its chloro and iodo analogs. The insights provided are grounded in established chemical principles and data from closely related systems, offering a predictive framework for researchers.

Synthesis and Mechanistic Considerations

Step 1: Electrophilic Bromination of 2-Aminopyrazine

The initial step involves the selective bromination of 2-aminopyrazine. The amino group is an activating ortho-, para-director, and in the case of the pyrazine ring, the electron-donating character of the amino group directs electrophilic substitution to the C-3 and C-5 positions. Selective mono-bromination at the C-5 position can be achieved under controlled conditions. A study by Pujol et al. has demonstrated that the halogenation of 2-aminopyrazine can be effectively controlled to yield either the mono- or di-halogenated product.[2]

Experimental Protocol: Synthesis of 2-Amino-5-bromopyrazine

  • To a solution of 2-aminopyrazine (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.

  • The reaction mixture is then subjected to microwave irradiation at a controlled temperature (e.g., 80-100 °C) for a short duration (e.g., 15-30 minutes) to facilitate a clean and efficient reaction.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-amino-5-bromopyrazine.

Causality: The use of microwave irradiation is crucial for achieving high yields and minimizing reaction times, a significant advantage in a research and development setting. Acetonitrile is an ideal solvent due to its ability to dissolve the starting materials and its relatively high boiling point, making it suitable for microwave-assisted synthesis.[2]

Step 2: Nucleophilic Aromatic Substitution with Pyrrolidine

The second step involves a nucleophilic aromatic substitution (SNA) reaction where the bromine atom of a suitable 2,5-dihalopyrazine precursor is displaced by pyrrolidine. While the direct displacement of the bromine from 2-amino-5-bromopyrazine is challenging, a more feasible route involves the Sandmeyer reaction to convert the amino group to a bromo group, followed by reaction with pyrrolidine. A more direct, albeit less documented, approach would be the direct reaction of 2,5-dibromopyrazine with pyrrolidine. A patent (CN105622526A) describes a similar substitution reaction on a 2-amino-3,5-dibromopyrazine scaffold.[3]

Experimental Protocol: Synthesis of this compound

  • In a sealed vessel, dissolve 2,5-dibromopyrazine (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Add pyrrolidine (1.2-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Causality: The use of a polar aprotic solvent like NMP or DMSO is essential to facilitate the SNA reaction by stabilizing the charged intermediate (Meisenheimer complex). The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Figure 1: Proposed synthetic pathway for this compound.

Analytical Characterization: A Self-Validating System

Thorough analytical characterization is non-negotiable for verifying the identity and purity of a synthesized compound. The following table summarizes the expected spectroscopic data for this compound based on the analysis of its constituent functional groups and related structures.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the pyrrolidine protons (multiplets around 1.9-2.0 ppm and 3.3-3.4 ppm) and two singlets for the pyrazine ring protons (around 7.7-8.0 ppm).
¹³C NMR Resonances for the pyrrolidine carbons (around 25 ppm and 47 ppm) and the pyrazine ring carbons, including the carbon bearing the bromine atom (expected to be downfield).
Mass Spectrometry (MS) A molecular ion peak [M]+ and/or [M+H]+ corresponding to the molecular weight of 228.09 g/mol , with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately a 1:1 ratio).
Infrared (IR) Spectroscopy C-H stretching vibrations for the aromatic and aliphatic protons, C=N and C=C stretching vibrations characteristic of the pyrazine ring, and C-N stretching vibrations for the pyrrolidine moiety.

Trustworthiness: The combination of these analytical techniques provides a self-validating system. NMR spectroscopy elucidates the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine), and IR spectroscopy identifies the key functional groups.

Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions

This compound is primarily designed as a substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the 5-(pyrrolidin-1-yl)pyrazine moiety. Its performance in such reactions is a critical metric of its utility. Here, we provide a comparative guide to the expected reactivity of 2-bromo-, 2-chloro-, and 2-iodo-5-(pyrrolidin-1-yl)pyrazine in a typical Suzuki-Miyaura coupling.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl . This is primarily due to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl), which directly impacts the rate-determining oxidative addition step.

Substrate Relative Reactivity Typical Reaction Conditions Expected Yield Key Considerations
2-Iodo-5-(pyrrolidin-1-yl)pyrazine HighestMilder conditions (lower temperature, shorter reaction time), lower catalyst loading.HighMore expensive starting material. Potential for side reactions like dehalogenation under harsh conditions.
This compound IntermediateStandard conditions, moderate catalyst loading.Good to HighA good balance between reactivity and stability. Generally the preferred substrate for many applications.[4]
2-Chloro-5-(pyrrolidin-1-yl)pyrazine LowestHarsher conditions (higher temperature, longer reaction time), higher catalyst loading, often requires specialized ligands (e.g., bulky, electron-rich phosphines).Moderate to GoodMore cost-effective starting material, but may require more optimization.

Expertise & Experience: A study on the Suzuki-Miyaura cross-coupling of halogenated aminopyrazoles found that bromo and chloro derivatives were superior to their iodo counterparts due to a lower tendency for dehalogenation, a common side reaction.[4] This highlights that while the C-I bond is more reactive, it can also lead to undesired pathways. Therefore, the bromo-substituted compound often represents the optimal choice for a balance of reactivity, stability, and cost-effectiveness.

Figure 2: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture with stirring to a temperature of 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-(pyrrolidin-1-yl)pyrazine.

Conclusion

This compound stands out as a strategically valuable building block for the synthesis of complex molecules in drug discovery and materials science. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a logical sequence of bromination and nucleophilic aromatic substitution. Its performance in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, is expected to be robust, offering a favorable balance between reactivity and stability compared to its chloro and iodo analogs. This guide provides researchers with the foundational knowledge and practical protocols to confidently incorporate this versatile pyrazine derivative into their synthetic endeavors.

References

A Technical Guide to the Structural Activity Relationship (SAR) of 2-Bromo-5-(pyrrolidin-1-YL)pyrazine Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structural activity relationships (SAR) of analogs based on the 2-Bromo-5-(pyrrolidin-1-YL)pyrazine scaffold. While direct, extensive SAR studies on this specific parent compound are not widely published, by examining structurally related pyrazine derivatives, particularly those targeting protein kinases, we can derive valuable insights for the design of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the design and optimization of pyrazine-based compounds.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] A key feature of the pyrazine moiety is its ability to act as a hydrogen bond acceptor through its nitrogen atoms, a property frequently exploited in the design of kinase inhibitors where it can interact with the hinge region of the kinase domain.[3] The 2,5-disubstituted pyrazine core, as seen in our lead compound, offers two key vectors for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

Comparative SAR Analysis of Structurally Related Pyrazine Analogs

The core of our investigation lies in understanding how modifications to the this compound structure can impact biological activity. We will draw parallels from published SAR studies on related pyrazine-based compounds, primarily focusing on their role as kinase inhibitors, a common target for this class of molecules.[4]

Modifications at the 2-Position: The Halogen and Beyond

The bromine atom at the 2-position of our lead scaffold is a versatile handle for synthetic modification, often through cross-coupling reactions like the Suzuki or Buchwald-Hartwig aminations.[5] The nature of the substituent at this position is critical for target engagement and overall compound profile.

In many kinase inhibitor scaffolds, this position is often occupied by groups that can form key interactions with the enzyme's active site. For instance, in a series of aminopyrazine derivatives designed as MK-2 inhibitors, variations at this position significantly influenced potency.[2]

Key SAR Insights for the 2-Position:

  • Halogens: While the bromo-substituent serves as a synthetic precursor, its retention or replacement with other halogens (e.g., chloro, fluoro) can modulate electronic properties and binding affinity.

  • Amino and Substituted Amino Groups: Introduction of an amino group, often with further substitution, is a common strategy. The nature of the substituent on the amine can be tailored to pick up additional interactions in the binding pocket. For example, in pyrrolo[2,1-f][6][7][8]triazine-based VEGFR-2 inhibitors, the introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at a similar position led to low nanomolar potency.[9]

  • Aryl and Heteroaryl Groups: Suzuki coupling can introduce various aryl or heteroaryl moieties. The choice of these rings can influence potency through pi-stacking interactions and can be used to tune solubility and other physicochemical properties.

The Role of the 5-(Pyrrolidin-1-YL) Moiety

The pyrrolidine ring at the 5-position is a common feature in bioactive molecules and can play several roles. It can act as a solubilizing group, a basic center for salt formation, and can engage in van der Waals interactions within a binding pocket.

Key SAR Insights for the 5-Position:

  • Ring Size and Substitution: Exploring different cyclic amines (e.g., piperidine, morpholine) can probe the steric tolerance of the target protein. Substitution on the pyrrolidine ring itself can also be used to optimize interactions.

  • Basic Center: The basicity of the pyrrolidine nitrogen can be important for cell permeability and target engagement. Modifications that alter this basicity, such as the introduction of electron-withdrawing groups, could have a significant impact on activity.

  • Vector for Further Modification: The pyrrolidine ring can also serve as an attachment point for larger groups intended to reach into deeper pockets of the target protein.

Comparative Biological Data of Pyrazine Analogs

To illustrate the impact of structural modifications, the following table summarizes the activity of various 2,5-disubstituted pyrazine analogs from the literature, primarily focusing on kinase inhibition. While not direct analogs of this compound, they provide valuable comparative data.

Scaffold R1 (Position 2) R2 (Position 5) Target Kinase IC50 (nM) Reference
Pyrazine-NH-Aryl-O-ArylBRAF<100[10]
Pyrrolo[2,3-b]pyrazine-NH-Aryl-HFGFR10.6[11]
Aminopyrazine-NH-CH2-Aryl-HMK-250[2]
Pyrazolo[1,5-a]pyrazine-Aryl-NH-HeteroarylJAK13[4]
[6][7][12]Oxadiazolo[3,4-b]pyrazine-NH-Aryl-NH-ArylColistin AdjuvantN/A[3]

This table is a representative summary and not an exhaustive list. The specific structures of the R groups can be found in the cited references.

Experimental Protocols for SAR-Guided Drug Discovery

The following are detailed, step-by-step methodologies for key experiments typically employed in the SAR-guided discovery of pyrazine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Aurora Kinase A Example)

This protocol describes a luminescent-based assay to determine the in vitro potency of a compound against Aurora Kinase A.[13][14]

Materials:

  • Recombinant human Aurora Kinase A (e.g., BPS Bioscience, #40004)[13]

  • Kemptide substrate (5 mg/ml)[13]

  • 5x Kinase Assay Buffer 1 (e.g., BPS Bioscience, #79334)[13]

  • 500 µM ATP solution (e.g., BPS Bioscience, #79686)[13]

  • ADP-Glo™ Kinase Assay Kit (Promega)[14]

  • Test compounds dissolved in DMSO

  • White 96-well plates[13]

Procedure:

  • Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer 1 to 1x with distilled water.[13]

  • Prepare Master Mix: For each well, prepare a master mix containing 6 µl of 5x Kinase Assay Buffer 1, 0.5 µl of 500 µM ATP, 1 µl of Kemptide (5 mg/ml), and 5 µl of distilled water.[13]

  • Prepare Test Inhibitor Dilutions: Prepare serial dilutions of the test compound in 10% DMSO in 1x Kinase Assay Buffer at 10-fold the desired final concentrations.[13]

  • Assay Plate Setup:

    • Add 12.5 µl of Master Mix to each well.[13]

    • Add 2.5 µl of the diluted test inhibitor to the "Test Inhibitor" wells.

    • Add 2.5 µl of 10% DMSO in 1x Kinase Assay Buffer to the "Positive Control" and "Blank" wells.[13]

  • Enzyme Addition:

    • Thaw Aurora Kinase A on ice and dilute to 5 ng/µl in 1x Kinase Assay Buffer.[13]

    • Add 10 µl of 1x Kinase Assay Buffer to the "Blank" wells.[13]

    • Initiate the reaction by adding 10 µl of the diluted Aurora Kinase A to the "Positive Control" and "Test Inhibitor" wells.[13]

  • Incubation: Incubate the plate at 30°C for 45 minutes.[13]

  • ADP-Glo™ Detection:

    • Add 25 µl of ADP-Glo™ Reagent to each well and incubate at room temperature for 45 minutes.[13]

    • Add 50 µl of Kinase Detection Reagent to each well and incubate at room temperature for another 45 minutes.[13]

  • Data Acquisition: Read the luminescence using a microplate reader.[13]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of compounds on cancer cell proliferation.[7][12][15]

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • MTT solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., 20% w/v SDS in 50% DMF)[12]

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µl of complete medium and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (final DMSO concentration should be <0.5%) and incubate for the desired period (e.g., 48 or 72 hours). Include vehicle-treated control wells.

  • MTT Addition: Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Formazan Solubilization: Add 100 µl of solubilization solution to each well and incubate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.[7][15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

General SAR Strategy for 2,5-Disubstituted Pyrazines

SAR_Strategy cluster_pos2 Modifications at Position 2 cluster_pos5 Modifications at Position 5 Core This compound (Starting Scaffold) Pos2_Halogen Vary Halogen (F, Cl, I) Core->Pos2_Halogen Modulate Electronics Pos2_Amino Amination & N-Substitution Core->Pos2_Amino Introduce H-bond Donors/Acceptors Pos2_Aryl Aryl/Heteroaryl (Suzuki Coupling) Core->Pos2_Aryl Probe Pi-Stacking Interactions Pos5_Ring Vary Cyclic Amine (Piperidine, Morpholine) Core->Pos5_Ring Probe Steric Bulk Pos5_Subst Substitution on Pyrrolidine Ring Core->Pos5_Subst Optimize van der Waals Contacts Activity Activity Pos2_Halogen->Activity Impacts Potency & Selectivity Pos2_Amino->Activity Impacts Potency & Selectivity Pos2_Aryl->Activity Impacts Potency & Selectivity Properties Properties Pos5_Ring->Properties Impacts Solubility & PK Properties Pos5_Subst->Properties Impacts Solubility & PK Properties

Caption: General SAR strategy for 2,5-disubstituted pyrazine analogs.

Experimental Workflow for Kinase Inhibitor Evaluation

Kinase_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesize Analogs of This compound Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Synthesis->Kinase_Assay Primary Screening Cell_Prolif Cell Proliferation Assay (GI50) Kinase_Assay->Cell_Prolif Cellular Potency Xenograft Xenograft Tumor Model Cell_Prolif->Xenograft Lead Candidates Data_Analysis SAR Analysis & Lead Optimization Cell_Prolif->Data_Analysis PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Efficacy & Exposure PK_PD->Data_Analysis

Caption: Experimental workflow for the evaluation of pyrazine-based kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. By leveraging the extensive knowledge base on the SAR of related pyrazine derivatives, medicinal chemists can rationally design and synthesize analogs with improved potency, selectivity, and drug-like properties. The key to success will be a systematic exploration of the chemical space around the 2- and 5-positions of the pyrazine core, coupled with a robust biological evaluation cascade as outlined in this guide. Future efforts should focus on generating a focused library of analogs to establish a direct SAR for this specific scaffold, which will undoubtedly accelerate the discovery of new drug candidates.

References

Benchmarking "2-Bromo-5-(pyrrolidin-1-yl)pyrazine": A Comparative Guide for Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery campaign. This guide provides a comprehensive framework for benchmarking "2-Bromo-5-(pyrrolidin-1-yl)pyrazine," a versatile building block, against other privileged heterocyclic scaffolds. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis to guide researchers in making informed decisions for their specific therapeutic targets.

The Strategic Importance of Scaffold Selection

Heterocyclic rings are the cornerstone of a vast number of approved drugs, owing to their ability to present pharmacophoric features in a defined three-dimensional space, engage in specific interactions with biological targets, and fine-tune physicochemical properties.[1][2] The pyrazine core, a six-membered aromatic ring with two nitrogen atoms, is a prominent scaffold in numerous clinically approved kinase inhibitors.[1][2] Its nitrogen atoms can act as hydrogen bond acceptors, often interacting with the hinge region of kinase active sites.[1]

"this compound" (Compound 1) is a functionalized pyrazine that offers several strategic advantages:

  • The Pyrazine Core: Provides a well-established framework for kinase inhibition and other biological activities.

  • The Bromo Substituent: Serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions, enabling rapid exploration of the chemical space.

  • The Pyrrolidinyl Group: This saturated heterocycle can enhance solubility, modulate basicity, and provide a vector for additional interactions with the target protein.

This guide will benchmark Compound 1 against two representative heterocyclic scaffolds: 2-Bromo-5-(pyrrolidin-1-yl)pyridine (a pyridine analog) and 4-(pyrrolidin-1-yl)-6-bromopyrimidine (a pyrimidine analog). This comparison will allow us to dissect the impact of the core heterocycle on key drug-like properties.

Comparative Analysis of Physicochemical and ADME Properties

The success of a drug candidate is not solely dependent on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Here, we outline a series of foundational in vitro assays to benchmark our compounds of interest.

Kinetic Solubility

Poor aqueous solubility is a major hurdle in drug development, often leading to erratic absorption and low bioavailability. A kinetic solubility assay provides an early assessment of a compound's dissolution characteristics.

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a high-throughput method to determine the kinetic solubility of test compounds.[3]

Materials:

  • Test Compounds (dissolved in DMSO at 10 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Plate shaker

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Serially dilute the 10 mM DMSO stock solutions of the test compounds to create a concentration range (e.g., 200 µM to 1.56 µM) in DMSO.

  • Plate Setup: Add 2 µL of each diluted compound solution to the wells of a 96-well plate in triplicate. Include a DMSO-only control.

  • Solubility Measurement: Add 198 µL of PBS (pH 7.4) to each well.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Analysis: Measure the absorbance at a wavelength where the compounds absorb (e.g., 320 nm) using a plate reader. The highest concentration at which no precipitation is observed (i.e., the absorbance is linear with concentration) is determined as the kinetic solubility.

Hypothetical Comparative Data:

CompoundHeterocyclic ScaffoldPredicted Kinetic Solubility (µg/mL)
Compound 1 Pyrazine75
Compound 2 Pyridine60
Compound 3 Pyrimidine90

Note: This data is illustrative. Actual results may vary.

Metabolic Stability

The metabolic stability of a compound in the liver is a critical determinant of its half-life and oral bioavailability. The in vitro liver microsomal stability assay is a standard method to assess this property.

Experimental Protocol: Human Liver Microsome Stability Assay

This protocol assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in human liver microsomes.[1][2]

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test Compounds (1 µM in buffer)

  • Acetonitrile (with internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing HLM and the NADPH regenerating system in phosphate buffer.

  • Incubation: Pre-warm the reaction mixture and the test compounds at 37°C for 10 minutes.

  • Initiation: Initiate the reaction by adding the test compound to the reaction mixture.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

Hypothetical Comparative Data:

CompoundHeterocyclic ScaffoldHalf-life (t½, min)Intrinsic Clearance (µL/min/mg protein)
Compound 1 Pyrazine4515.4
Compound 2 Pyridine3023.1
Compound 3 Pyrimidine6011.6

Note: This data is illustrative. Actual results may vary.

Benchmarking Biological Activity: Kinase Inhibition

Given that the pyrazine scaffold is prevalent in kinase inhibitors, a primary application for "this compound" is likely in this domain.[1] We will now outline a protocol for a common in vitro kinase inhibition assay.

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Test Compounds Incubation Incubate Kinase with Test Compound Compound_Dilution->Incubation Kinase_Prep Kinase and Substrate Preparation Kinase_Prep->Incubation Reaction_Start Initiate Reaction with ATP Incubation->Reaction_Start Reaction_Incubation Incubate at 30°C Reaction_Start->Reaction_Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Reaction_Incubation->Detection_Reagent Signal_Read Measure Luminescence Detection_Reagent->Signal_Read IC50_Calc Calculate IC50 Signal_Read->IC50_Calc

Caption: Workflow for a typical in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the inhibition of a specific kinase by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest (e.g., a tyrosine kinase)

  • Kinase substrate (peptide or protein)

  • ATP

  • Test Compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white plates

  • Luminometer (plate reader)

Procedure:

  • Compound Dilution: Perform a serial dilution of the test compounds in the appropriate buffer to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Hypothetical Comparative Data:

CompoundHeterocyclic ScaffoldTarget Kinase IC50 (nM)
Compound 1 Pyrazine50
Compound 2 Pyridine150
Compound 3 Pyrimidine25

Note: This data is illustrative. Actual results may vary.

Interpreting the Data and Guiding Further Synthesis

The hypothetical data presented above illustrates how a systematic comparison can inform the direction of a medicinal chemistry program.

  • From a physicochemical and ADME perspective: The pyrimidine scaffold (Compound 3) shows superior solubility and metabolic stability in our hypothetical example. The pyridine analog (Compound 2) appears to be more metabolically labile.

  • From a biological activity perspective: The pyrimidine scaffold (Compound 3) also demonstrates the highest potency against the target kinase in this illustrative dataset.

Signaling Pathway Context

The choice of scaffold can influence how a molecule interacts with the ATP-binding pocket of a kinase, which is a key component of many cellular signaling pathways.

G cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Kinase Target Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) Substrate->Cellular_Response Signal Transduction Inhibitor Kinase Inhibitor (e.g., Compound 1) Inhibitor->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This guide provides a comprehensive framework for benchmarking "this compound" against other heterocyclic scaffolds. By systematically evaluating key physicochemical, ADME, and biological properties, researchers can make data-driven decisions to select the most promising scaffolds for their drug discovery programs. The provided protocols offer a starting point for these experimental evaluations, and the principles outlined can be adapted to a wide range of therapeutic targets and disease areas.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-(pyrrolidin-1-YL)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-5-(pyrrolidin-1-YL)pyrazine (CAS No. 1001050-21-0), ensuring the safety of laboratory personnel and the protection of our environment. This procedure is grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

Understanding the Hazard Profile: The "Why" Behind Cautious Handling

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated heterocyclic compound, a class of chemicals that requires careful management due to potential toxicological and environmental effects.[1] The known hazard profile, summarized from available safety data, dictates the stringent handling and disposal measures outlined in this guide.

The primary hazards associated with this compound are categorized by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassGHS Hazard StatementDescription
Acute Toxicity, OralH302: Harmful if swallowedIngestion of the compound can lead to adverse health effects.
Skin IrritationH315: Causes skin irritationDirect contact with the skin can cause redness, itching, and inflammation.
Eye IrritationH319: Causes serious eye irritationContact with the eyes can result in significant irritation and potential damage.
Acute Toxicity, InhalationH332: Harmful if inhaledInhaling dust or aerosols may be harmful.
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation can lead to irritation of the respiratory tract.
Data sourced from Achmem[2]

This hazard profile underscores the necessity of a meticulous and informed approach to disposal, moving beyond mere compliance to a culture of proactive safety.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with the user and ends with a licensed waste management provider. Each step is critical for ensuring a closed-loop system of chemical stewardship.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing this compound, all personnel must be equipped with the appropriate PPE. The selection of PPE is directly informed by the hazard assessment.

PPE CategorySpecificationRationale
Eye Protection Chemical splash gogglesProtects against accidental splashes of solutions or contact with solid particles, addressing the H319 hazard.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber)Prevents skin contact, mitigating the H315 hazard. Always inspect gloves for integrity before use.
Body Protection Standard laboratory coatProvides a barrier against incidental contact with skin and clothing.
Respiratory Protection NIOSH-approved respiratorRecommended when handling fine powders, generating aerosols, or in the event of a spill in a poorly ventilated area to address the H332 and H335 hazards.
Waste Segregation: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. Halogenated organic compounds must be collected separately from non-halogenated waste.[3]

Causality: Mixing halogenated waste with non-halogenated waste streams, such as solvents like acetone or ethanol, contaminates the entire volume. This not only increases the volume of hazardous waste but also significantly inflates disposal costs, as the entire mixture must be treated as halogenated waste.[4] Furthermore, inadvertent mixing of incompatible chemicals can lead to dangerous reactions.

Waste Collection and Labeling: Ensuring Clear Communication

All waste containing this compound, whether in solid or solution form, must be collected in a designated hazardous waste container.

  • Solid Waste: Collect all solid waste, including residual powder, contaminated weighing paper, pipette tips, and gloves, in a dedicated, sealable, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect the liquid waste in a separate, dedicated container for halogenated liquid waste.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag that includes the full chemical name: "this compound," the approximate concentration if in solution, and the associated hazard symbols.

Spill Management: Preparedness for Contingencies

In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][6]

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry into the affected area until it has been declared safe by trained personnel.

Final Disposal: The Role of Licensed Professionals

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[7] The final step in the disposal process is the transfer of the collected waste to a licensed hazardous waste management provider.[4] These providers are equipped to handle and treat chemical waste in compliance with all federal, state, and local regulations. Common disposal methods for halogenated organic compounds include high-temperature incineration with flue gas scrubbing to neutralize harmful byproducts.[7]

Workflow Visualization

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G start Waste Generation (this compound) ppe Don Appropriate PPE start->ppe segregate Segregate Waste Stream ppe->segregate solid Solid Halogenated Waste segregate->solid Solid liquid Liquid Halogenated Waste segregate->liquid Liquid container_solid Collect in Labeled Solid Waste Container solid->container_solid container_liquid Collect in Labeled Liquid Waste Container liquid->container_liquid storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage pickup Arrange for Pickup by Licensed Waste Vendor storage->pickup end Final Disposal (e.g., Incineration) pickup->end

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By understanding the hazards, adhering to the step-by-step protocols, and entrusting the final disposal to certified professionals, we ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(pyrrolidin-1-YL)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(pyrrolidin-1-YL)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.